molecular formula C30H50O4 B150003 Bryodulcosigenin CAS No. 4965-97-3

Bryodulcosigenin

Katalognummer: B150003
CAS-Nummer: 4965-97-3
Molekulargewicht: 474.7 g/mol
InChI-Schlüssel: FPMQKXQOBKDVHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bryodulcosigenin is a cucurbitane-type triterpenoid naturally occurring in roots of Bryonia dioica and fruits of Siraitia grosvenorii . This compound is of significant interest in pharmacological research for its marked anti-inflammatory properties and potential therapeutic applications in gastrointestinal and respiratory disorders. Preclinical research demonstrates that this compound attenuates dextran sulfate sodium (DSS)-induced colitis in murine models . Its multifaceted mechanism of action includes the restoration of the intestinal epithelial barrier by reversing TNF-α-induced degradation of tight junction proteins, such as occludin and ZO-1 . Furthermore, this compound significantly inhibits the apoptosis of intestinal epithelial cells and suppresses the activation of the NLRP3 inflammasome, a key driver of inflammatory processes . Notably, studies highlight its role in the "gut-lung" axis, where this compound intervention in colitis models also conferred protective effects against associated alveolar inflammation and lung injury, suggesting a systemic anti-inflammatory effect . The compound's historical use in folk medicine for conditions like intestinal ulcers and dry coughs aligns with and underpins its current research value . This compound presents a promising natural product candidate for investigating novel pathways in inflammatory bowel disease, pulmonary complications, and the interplay between gut health and systemic physiology. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMQKXQOBKDVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4965-97-3
Record name Bryodulcosigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4965-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Bryodulcosigenin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cucurbitane-type Triterpenoid (B12794562), Bryodulcosigenin

Executive Summary

This compound is a naturally occurring cucurbitane-type triterpenoid that has garnered significant scientific interest for its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. Isolated from plants such as Bryonia dioica, this compound has demonstrated therapeutic potential in a range of preclinical models, including inflammatory bowel disease, osteoporosis, and cerebral ischemia/reperfusion injury. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical properties, biological activities, and mechanisms of action, with a focus on its modulation of key signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of this promising natural compound.

Chemical and Physical Properties

This compound is a tetracyclic triterpenoid with a characteristic cucurbitane skeleton.

PropertyValueSource
Molecular Formula C₃₀H₅₀O₄--INVALID-LINK--
Molecular Weight 474.7 g/mol --INVALID-LINK--
IUPAC Name (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one--INVALID-LINK--
Synonyms 11-Oxomogrol--INVALID-LINK--

Biological Activities and Therapeutic Potential

Preclinical studies have highlighted the therapeutic potential of this compound in several disease models.

Anti-inflammatory Effects in Colitis

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, oral administration of this compound (10 mg/kg/day) significantly ameliorated disease severity.[1] Key findings include:

  • Improved colon length and disease activity index.[1]

  • Alleviation of colonic histopathological damage.[1]

  • Reversal of TNF-α-induced degradation of tight junction proteins (occludin and ZO-1).[1]

  • Suppression of apoptosis in intestinal epithelial cells.[1]

  • Inhibition of the activation of the NLRP3 inflammasome.

Protective Effects in Osteoporosis

In an ovariectomy (OVX)-induced osteoporosis rat model, this compound demonstrated significant bone-protective effects at oral doses of 10, 20, and 30 mg/kg. The key outcomes were:

  • Suppression of body weight gain and increased uterine weight.

  • Increased bone mineral density in the femur.

  • Modulation of biochemical markers of bone turnover.

  • Regulation of hormone levels, including estrogen, follicle-stimulating hormone (FSH), and luteinizing hormone (LH).

  • Improvement in the osteoprotegerin (OPG) to receptor activator of nuclear factor kappa-Β ligand (RANKL) ratio.

Neuroprotective Effects in Cerebral Ischemia/Reperfusion Injury

In a rat model of middle cerebral artery occlusion (MCAO), this compound exhibited neuroprotective and anti-inflammatory effects. The study reported that this compound:

  • Suppressed neurological deficits, cerebral infarct volume, and brain edema.

  • Altered levels of pro-inflammatory cytokines and inflammatory mediators.

  • Modulated the mRNA expression of Toll-Like Receptor 4 (TLR4).

  • Exerted its effects via the alteration of the TLR4/NF-κB signaling pathway.

Quantitative Data Summary

No specific IC50 or pharmacokinetic (ADME) data for this compound has been identified in the reviewed literature. The following tables summarize the available quantitative data from preclinical studies.

Table 4.1: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model
ParameterTreatment GroupResult
Dosage10 mg/kg/day (oral)Significantly improved disease parameters
Table 4.2: Dose-dependent Effects of this compound in an Ovariectomy-Induced Osteoporosis Rat Model
Dosage (oral)Key Effects
10 mg/kgSignificant improvement in bone mineral density and hormonal balance.
20 mg/kgDose-dependent enhancement of protective effects.
30 mg/kgMaximum observed efficacy in the studied parameters.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of key inflammatory and bone metabolism signaling pathways.

Modulation of the TLR4/NF-κB Signaling Pathway

This compound has been shown to modulate the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. In the context of cerebral ischemia/reperfusion injury, this compound treatment led to a downregulation of TLR4 mRNA expression and a reduction in the levels of downstream inflammatory mediators regulated by NF-κB, such as TNF-α, IL-1β, and IL-6.

TLR4_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->TLR4 Modulates Expression DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) DNA->Genes Induces Transcription RANKL_OPG_Pathway cluster_osteoblast Osteoblast cluster_osteoclast_precursor Osteoclast Precursor RANKL RANKL RANK RANK RANKL->RANK Binds OPG OPG OPG->RANKL Binds and Inhibits This compound This compound This compound->RANKL Suppresses Expression This compound->OPG Promotes Expression Differentiation Osteoclast Differentiation & Activation RANK->Differentiation Promotes DSS_Colitis_Workflow start Start: C57BL/6 Mice induction Induce Colitis: 2.5% DSS in drinking water (64 days) start->induction treatment Treatment Groups: - Vehicle Control - this compound (10 mg/kg/day, oral) induction->treatment monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia analysis Analysis: - Colon Length - Histopathology - Western Blot (Tight Junctions, Apoptosis) - qRT-PCR (Inflammatory Markers) euthanasia->analysis

References

Bryodulcosigenin: A Technical Guide to its Chemical Profile and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin, a natural cucurbitane-type triterpenoid (B12794562), has emerged as a compound of significant interest in the scientific community due to its notable anti-inflammatory, antioxidant, and neuroprotective properties. Isolated from sources such as Bryonia dioica, this molecule has demonstrated potential therapeutic applications in preclinical models of inflammatory bowel disease and cerebral ischemia. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound. It details the experimental protocols for key biological assays and elucidates the signaling pathways through which this compound exerts its effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid with a cucurbitane skeleton. Its chemical identity is well-defined by its structural formula and systematic nomenclature.

Chemical Structure:

  • Molecular Formula: C₃₀H₅₀O₄

  • IUPAC Name: (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one[1]

  • SMILES: C--INVALID-LINK--(C)O)O">C@H[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC--INVALID-LINK--O)C)C)C[1]

  • InChIKey: FPMQKXQOBKDVHF-DJHQPCGUSA-N[1]

Physicochemical Properties:

PropertyValueSource
Molecular Weight 474.7 g/mol PubChem[1]
XLogP3 5.1PubChem[1]
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 5PubChem
Exact Mass 474.37091007 DaPubChem
Monoisotopic Mass 474.37091007 DaPubChem
Topological Polar Surface Area 77.8 ŲPubChem
Heavy Atom Count 34PubChem
Complexity 858PubChem

Spectroscopic Data:

Detailed experimental ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation data for this compound are not available in the surveyed public literature. Such data is crucial for the unambiguous identification and characterization of the compound and is typically generated during its isolation and structural elucidation.

Biological Activity and Therapeutic Potential

This compound has been shown to possess significant anti-inflammatory and neuroprotective activities in various preclinical models. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Effects

This compound demonstrates marked anti-inflammatory properties, particularly in the context of intestinal inflammation. Studies have shown its efficacy in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. The compound is reported to ameliorate the clinical and histopathological features of colitis. The primary mechanism underlying this effect is the inhibition of the NLRP3 inflammasome.

Quantitative Efficacy Data:

Specific IC₅₀ values for the anti-inflammatory activity of this compound are not reported in the available literature. However, in vivo studies have demonstrated significant therapeutic effects at specific dosages.

Experimental ModelDosageKey FindingsReference
DSS-induced colitis in mice10 mg/kg/day (oral)Improved colon length, reduced disease activity index, and alleviated colonic histopathological damage.Phytomedicine (2022)
Neuroprotective Effects

This compound has also been investigated for its neuroprotective potential in a rat model of acute cerebral ischemia/reperfusion injury induced by middle cerebral artery occlusion (MCAO). The compound was found to exert neuroprotective effects by modulating inflammatory signaling pathways. Specifically, it has been shown to alter the TLR4/NF-κB signaling pathways.

Key Signaling Pathways

The biological activities of this compound are mediated through its interaction with critical intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

G This compound's Anti-inflammatory Mechanism via NLRP3 Inflammasome Inhibition Stimulus DSS NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates ProIL1b Pro-IL-1β Caspase1->ProIL1b cleaves IL1b IL-1β (Inflammation) ProIL1b->IL1b This compound This compound This compound->NLRP3 inhibits

This compound inhibits the NLRP3 inflammasome pathway.

G This compound's Neuroprotective Mechanism via TLR4/NF-κB Pathway Injury Ischemia/ Reperfusion TLR4 TLR4 Injury->TLR4 activates NFkB NF-κB TLR4->NFkB activates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes promotes This compound This compound This compound->TLR4 inhibits

This compound modulates the TLR4/NF-κB signaling pathway.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key in vivo studies of this compound. It is important to note that these are summaries and the full, detailed protocols can be found in the cited literature.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to evaluate the anti-inflammatory effects of this compound on colitis.

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Colitis: A chronic ulcerative colitis model is established by administering 2.5% DSS in the drinking water for an extended period, for instance, 64 days.

  • Treatment: this compound is administered orally at a dose of 10 mg/kg/day.

  • Assessment: The efficacy of the treatment is evaluated by monitoring several parameters, including:

    • Clinical Signs: Body weight, stool consistency, and presence of blood in the stool are recorded to calculate a disease activity index (DAI).

    • Macroscopic Evaluation: At the end of the experiment, the colon length is measured.

    • Histopathological Analysis: Colon tissue samples are collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation, ulceration, and tissue damage.

    • Molecular Analysis: Western blot and quantitative real-time PCR (qRT-PCR) are employed to determine the expression levels of key inflammatory mediators and proteins involved in the targeted signaling pathways (e.g., NLRP3 inflammasome components).

G Workflow for DSS-Induced Colitis Experiment start Start induction Induce Colitis with 2.5% DSS (64 days) start->induction treatment Oral Administration of this compound (10 mg/kg/day) induction->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia analysis Analysis: - Colon Length - Histopathology - Western Blot/qRT-PCR euthanasia->analysis end End analysis->end

Experimental workflow for the DSS-induced colitis model.
Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is utilized to assess the neuroprotective effects of this compound in the context of ischemic stroke.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Ischemia: Acute cerebral ischemia/reperfusion injury is induced by transiently occluding the middle cerebral artery (MCA). This is typically achieved by inserting a nylon monofilament suture with a silicon-coated tip into the internal carotid artery to block the origin of the MCA.

  • Treatment: The administration protocol for this compound in this model is not detailed in the available abstracts.

  • Assessment: The neuroprotective effects are evaluated through a range of assessments:

    • Neurological Deficit Scoring: A standardized scoring system is used to evaluate neurological function post-injury.

    • Infarct Volume Measurement: The brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

    • Brain Edema Assessment: Brain water content is measured to determine the extent of edema.

    • Blood-Brain Barrier (BBB) Integrity: Evans blue extravasation is used to assess the permeability of the BBB.

    • Biochemical and Molecular Analysis: Levels of inflammatory cytokines, oxidative stress markers, and components of the TLR4/NF-κB signaling pathway are measured in brain tissue and serum.

G Workflow for MCAO Experiment start Start mcao Induce MCAO (Transient Suture Occlusion) start->mcao treatment Administer this compound mcao->treatment assessment Post-reperfusion Assessment: - Neurological Score - Infarct Volume (TTC) - Brain Edema - BBB Permeability treatment->assessment biochem Biochemical & Molecular Analysis: - Cytokines - Oxidative Stress Markers - TLR4/NF-κB Pathway Proteins assessment->biochem end End biochem->end

Experimental workflow for the MCAO model.

Synthesis and Isolation

This compound is a naturally occurring compound isolated from plant sources, notably the roots of Bryonia dioica. Information regarding the total chemical synthesis of this compound is not available in the public domain. The isolation from its natural source remains the primary method for obtaining this compound for research purposes.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory and neuroprotective effects in preclinical models. Its mechanisms of action, involving the modulation of the NLRP3 inflammasome and TLR4/NF-κB signaling pathways, highlight its potential as a lead compound for the development of new therapeutics for inflammatory and neurodegenerative diseases.

Future research should focus on several key areas:

  • Comprehensive Physicochemical Characterization: Detailed experimental determination of properties such as melting point, solubility in various solvents, and comprehensive spectroscopic analysis (NMR, MS, IR) is essential.

  • Pharmacokinetic and Toxicological Studies: In-depth evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is necessary for its further development.

  • Elucidation of Structure-Activity Relationships (SAR): Synthesis of analogues and derivatives of this compound could help in identifying the key structural features responsible for its biological activity and in optimizing its therapeutic properties.

  • Validation in a Broader Range of Disease Models: Investigating the efficacy of this compound in other models of inflammatory and neurodegenerative diseases would broaden its potential therapeutic applications.

This technical guide provides a summary of the current knowledge on this compound. As research progresses, a more complete understanding of its therapeutic potential and a more detailed characterization of its properties will undoubtedly emerge.

References

A Technical Guide to the Natural Sources of Bryodulcosigenin: Isolation, Quantification, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources of Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562) with significant anti-inflammatory properties. It details the primary plant source, methodologies for its extraction and isolation, available quantitative data on related compounds, and insights into its molecular mechanisms of action, specifically its interaction with key inflammatory signaling pathways.

Natural Occurrence of this compound

This compound is a naturally occurring tetracyclic triterpenoid compound.[1] The principal natural source identified for this compound is the root of Bryonia dioica Jacq., a perennial climbing herb belonging to the Cucurbitaceae family.[1][2] This plant is also referred to as Bryonia cretica L. and is utilized in traditional medicine, particularly in North Africa and Western Europe.[3]

The roots of Bryonia dioica are rich in a variety of bioactive compounds, including a range of cucurbitacins, which are known for their bitter taste and diverse pharmacological activities.[4] Phytochemical analyses of Bryonia dioica roots have revealed the presence of polyphenols, sterols, alkaloids, flavonoids, saponins, and other triterpenes alongside this compound.

Quantitative Analysis of Cucurbitacins in Bryonia Species

While this compound has been isolated from Bryonia dioica, specific quantitative data regarding its concentration in the plant's roots is not extensively available in the reviewed literature. However, studies on related species such as Bryonia alba and Bryonia multiflora provide quantitative data for other major cucurbitacins using High-Performance Liquid Chromatography (HPLC). This data offers a comparative context for the phytochemical profile of the Bryonia genus.

Table 1: Concentration of Major Cucurbitacins in the Roots of Bryonia Species

CompoundPlant SpeciesExtraction SolventConcentration (% dry weight)Reference
Cucurbitacin BBryonia multifloraChloroform (B151607)0.022%
Cucurbitacin IBryonia multifloraMethanol (B129727)0.021%
Cucurbitacin IBryonia albaMethanol0.125%

Note: The analysis was performed via HPLC with UV detection at 230 nm.

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural source involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of cucurbitacins from plant materials.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification A 1. Collection & Drying of Bryonia dioica Roots B 2. Grinding to Fine Powder A->B C 3. Methanolic Extraction (Soaking/Soxhlet) B->C D 4. Filtration & Concentration (Rotary Evaporator) C->D E Crude Methanolic Extract D->E F 5. Solvent Partitioning (e.g., Chloroform-Water) E->F G Organic Phase (Cucurbitacin-rich) F->G H 6. Column Chromatography (Silica Gel) G->H I 7. Preparative HPLC (C18 Column) H->I J Pure this compound I->J

Fig 1. General workflow for the isolation of this compound.
Plant Material Preparation

  • Collection and Identification : Collect fresh roots of Bryonia dioica. A voucher specimen should be deposited in a herbarium for botanical verification.

  • Washing and Drying : Thoroughly wash the roots with water to remove soil and debris. Cut them into small pieces and air-dry in a shaded, well-ventilated area until they are brittle.

  • Pulverization : Grind the dried root pieces into a fine powder using a mechanical grinder.

Extraction
  • Solvent Extraction : Macerate the powdered root material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring. Alternatively, use a Soxhlet apparatus for continuous extraction to improve efficiency.

  • Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude methanolic extract.

Fractionation and Purification
  • Solvent-Solvent Partitioning : Dissolve the crude extract in water and perform a liquid-liquid extraction with a sequence of solvents of increasing polarity, starting with a non-polar solvent like n-hexane followed by a moderately polar solvent like chloroform or ethyl acetate. The cucurbitacin fraction, including this compound, will typically partition into the moderately polar solvent phase.

  • Column Chromatography : Concentrate the cucurbitacin-rich organic phase and subject it to column chromatography on a silica (B1680970) gel (60-120 mesh) column. Elute the column with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol. Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing with a vanillin/phosphoric acid reagent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Pool the fractions containing this compound and subject them to further purification using preparative HPLC.

    • Column : A reversed-phase C18 column is typically used.

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water is a common mobile phase for separating cucurbitacins.

    • Detection : Monitor the elution profile with a UV detector, typically around 230 nm.

    • Fraction Collection : Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard.

  • Structure Elucidation : Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

This compound has demonstrated marked anti-inflammatory effects. Its mechanism of action involves the modulation of key signaling pathways that are central to the inflammatory response, including the NLRP3 inflammasome and the TLR4/NF-κB pathway.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that responds to cellular danger signals, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Studies have shown that this compound can effectively suppress the activation of the NLRP3 inflammasome, which contributes to its anti-inflammatory effects. The proposed mechanism involves inhibiting the assembly of the inflammasome complex.

G cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Signal 2 (Activation) Inflammasome Assembled NLRP3 Inflammasome NLRP3->Inflammasome Oligomerization ASC ASC ASC->Inflammasome Recruitment ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Inflammasome->Casp1 Cleavage IL1b Mature IL-1β (Inflammation) Casp1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->IL1b Bryo This compound Bryo->Inflammasome Inhibits Assembly G cluster_0 Cell Exterior / Membrane cluster_1 Cytoplasm cluster_2 NF-κB Complex (Inactive) cluster_3 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK ...signaling cascade... IkBa IκBα IKK->IkBa Phosphorylation NFkB_p65 p65 NFkB_nuc p65/p50 NFkB_p65->NFkB_nuc Translocation NFkB_p50 p50 NFkB_p50->NFkB_nuc Translocation IkBa_p P-IκBα (Degradation) IkBa->IkBa_p Bryo This compound Bryo->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

References

Bryodulcosigenin: A Technical Guide to its Discovery, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin, a cucurbitane-type triterpenoid, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological properties. Initially identified from the roots of Bryonia dioica, this natural compound has demonstrated potent anti-inflammatory, neuroprotective, and antiosteoporotic activities in a variety of preclinical models. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its study, a summary of its quantitative biological data, and an exploration of the key signaling pathways it modulates.

Discovery and History

The journey of this compound's discovery is rooted in the phytochemical exploration of medicinal plants. While the compound was known in the early 1980s, with a 1981 study on cucurbitacin biosynthesis in Bryonia dioica seedlings mentioning it, a significant publication by P.J. Hylands and J. Kosugi in 1982 in the journal Phytochemistry detailed the isolation and characterization of new triterpene glycosides from the roots of Bryonia dioica, which are structurally related to this compound.

Subsequent research, notably a 2002 study by Ukiya et al. in the Journal of Natural Products, further highlighted the anti-inflammatory and anti-tumor-promoting effects of cucurbitane glycosides from Bryonia dioica, including this compound (referred to as compound 10 in the study)[1]. This work was pivotal in sparking broader interest in its therapeutic potential. In more recent years, this compound has also been isolated from Siraitia grosvenori. The majority of contemporary research has focused on elucidating its mechanisms of action in various disease models, solidifying its status as a promising natural product for drug development.

Chemical Properties

PropertyValue
Chemical Formula C30H50O4
Molar Mass 474.7 g/mol
CAS Number 88930-16-9
Class Cucurbitane Triterpenoid
Synonyms 11-Oxomogrol
Appearance White crystalline powder
Solubility Soluble in methanol (B129727), ethanol, DMSO

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with significant effects observed in preclinical studies.

Anti-inflammatory Activity
AssayModelKey FindingsReference
TPA-induced inflammationMouse ear edemaID50: 0.2-0.6 mg/earUkiya et al., 2002
DSS-induced colitisMouse modelOral administration of 10 mg/kg/day significantly improved colon length and reduced disease activity index.Li et al., 2022
Neuroprotective Activity
AssayModelKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO)Rat model of strokeSignificantly suppressed neurological deficits, cerebral infarct volume, and brain edema.Zhang et al., 2023
Antiosteoporotic Activity
AssayModelKey FindingsReference
Ovariectomy (OVX) - induced osteoporosisRat modelOral doses of 10, 20, and 30 mg/kg for eight weeks significantly increased bone mineral density.Anonymous, 2024

Key Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of the NLRP3 Inflammasome Pathway

This compound has been shown to suppress the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. This multi-protein complex is a key component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases. By inhibiting the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18.

NLRP3_Pathway cluster_Stimulus Inflammatory Stimulus (e.g., DSS) cluster_Cell Macrophage / Epithelial Cell Stimulus Stimulus NLRP3 NLRP3 Stimulus->NLRP3 ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β Cleavage Inflammation Inflammation IL-1β->Inflammation This compound This compound This compound->NLRP3 Inhibition

Inhibition of NLRP3 Inflammasome Activation by this compound.
Modulation of the TLR4/NF-κB Signaling Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. This compound has been found to interfere with this pathway, leading to a reduction in the inflammatory response.

TLR4_NFkB_Pathway cluster_Stimulus Inflammatory Stimulus (e.g., LPS) cluster_Cell Immune Cell Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation This compound This compound This compound->IKK Inhibition

Modulation of the TLR4/NF-κB Pathway by this compound.

Experimental Protocols

Isolation of this compound from Bryonia dioica Roots

This protocol is adapted from the general methodology described in the literature for the isolation of cucurbitane triterpenoids.

  • Extraction: Air-dried and powdered roots of Bryonia dioica are exhaustively extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

  • Column Chromatography: The ethyl acetate fraction, which is typically enriched with triterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient system.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol/water) to yield a white crystalline powder.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol is a standard method for inducing colitis in mice to study the efficacy of anti-inflammatory compounds.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Colitis: Mice are given 2.5% (w/v) DSS (molecular weight 36,000-50,000) in their drinking water ad libitum for 7 days.

  • Treatment: this compound is administered orally (e.g., 10 mg/kg/day) for the duration of the DSS treatment. A vehicle control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured at the end of the experiment as an indicator of inflammation.

    • Histological Analysis: Colon tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage.

    • Myeloperoxidase (MPO) Activity: Measured in colon tissue homogenates as an indicator of neutrophil infiltration.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect and quantify specific proteins in cell lysates or tissue homogenates.

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., NLRP3, Caspase-1, p-IKK, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and significant therapeutic potential, particularly in the areas of inflammatory diseases and neuroprotection. Its ability to modulate key inflammatory pathways such as the NLRP3 inflammasome and TLR4/NF-κB signaling provides a strong mechanistic basis for its observed biological activities.

Future research should focus on several key areas:

  • Total Synthesis: The development of a scalable and efficient total synthesis of this compound would facilitate further pharmacological studies and the generation of novel analogs with improved potency and pharmacokinetic properties.

  • Clinical Translation: While preclinical data is promising, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.

  • Target Identification: More in-depth studies are required to identify the direct molecular targets of this compound, which will provide a more complete understanding of its mechanism of action.

  • Delivery Systems: The development of novel drug delivery systems could enhance the bioavailability and targeted delivery of this compound, thereby improving its therapeutic index.

References

The Potent Biological Activity of Cucurbitane Triterpenoids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cucurbitane triterpenoids, a class of structurally diverse tetracyclic triterpenoid (B12794562) compounds, are predominantly found in plants of the Cucurbitaceae family. Renowned for their bitter taste, these compounds have garnered significant scientific interest due to their wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of key cucurbitane triterpenoids, with a focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development in this promising area.

Core Biological Activities of Cucurbitane Triterpenoids

Cucurbitane triterpenoids exhibit a range of biological effects, with their anticancer and anti-inflammatory activities being the most extensively studied.[1] Other notable activities include antiviral, hepatoprotective, and antidiabetic effects.[2] The primary focus of this guide will be on the anticancer and anti-inflammatory mechanisms of prominent cucurbitacins, including Cucurbitacin B, D, E, and I.

Anticancer Activity

Cucurbitacins have demonstrated potent cytotoxic and antiproliferative effects against a wide array of cancer cell lines.[3] Their anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][4]

Anti-inflammatory Activity

The anti-inflammatory properties of cucurbitane triterpenoids are primarily attributed to their ability to suppress the production of pro-inflammatory mediators.[5] They achieve this by inhibiting critical inflammatory signaling pathways such as the NF-κB and MAPK pathways.[5][6]

Quantitative Data on Biological Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of key cucurbitane triterpenoids against various cancer cell lines and in anti-inflammatory assays. These values provide a quantitative measure of the potency of these compounds.

Table 1: Anticancer Activity of Cucurbitacin B

Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
MCF-7Breast Cancer12.0-[7]
HCT116Colon Cancer0.031-[7]
A549Lung Cancer0.009-[7]
HepG2Liver Cancer--[7]
KKU-213Cholangiocarcinoma0.04824[4]
KKU-214Cholangiocarcinoma0.08824[4]
KKU-452Cholangiocarcinoma0.6624[8]

Table 2: Anticancer Activity of Cucurbitacin D

Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
MCF-7Breast Cancer~3024[9]
MDA-MB-468Breast Cancer~2524[9]
A549Lung Cancer< 1-[10]
BEL-7402Liver Cancer< 1-[10]

Table 3: Anticancer Activity of Cucurbitacin E

Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
A549Non-Small-Cell Lung Cancer4.7548[11]
NCI-N87Gastric Cancer~0.06 (60 nM)-[12]
MDA-MB-468Triple Negative Breast Cancer< 0.1-[13]
SW527Triple Negative Breast Cancer< 0.1-[13]
AGSGastric Adenocarcinoma0.1 µg/ml24[14]

Table 4: Anticancer Activity of Cucurbitacin I

Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
ASPC-1Pancreatic Cancer0.272672[6]
BXPC-3Pancreatic Cancer0.385272[6]
AGSGastric Cancer0.0974 (97.4 nM)24[15]
HGC-27Gastric Cancer0.123 (123 nM)24[15]
A549Lung Cancer0.140 (140 nM)-[16]

Table 5: Anti-inflammatory Activity of Cucurbitacins

CompoundAssayIC50 ValueReference
Cucurbitacin ECOX-2 Inhibition-[17]
Cucurbitacin BIL-8 Production Inhibition> 200 µg/mL[18]

Key Signaling Pathways Modulated by Cucurbitane Triterpenoids

Cucurbitane triterpenoids exert their biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary targets of these compounds within the JAK/STAT, MAPK, and NF-κB pathways.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key regulator of cell proliferation, survival, and differentiation.[19] Its aberrant activation is a hallmark of numerous cancers.[19] Cucurbitacins, particularly Cucurbitacin B, D, E, and I, are potent inhibitors of this pathway, primarily by preventing the phosphorylation of JAK and STAT proteins.[1][20]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT_dimer p-STAT Dimer STAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Cucurbitacins Cucurbitacins (B, D, E, I) Cucurbitacins->pJAK Inhibits

Cucurbitacin-mediated inhibition of the JAK/STAT signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[21] Dysregulation of the MAPK pathway is a common feature in many cancers. Cucurbitacins have been shown to inhibit this pathway at various points, including the phosphorylation of key kinases like ERK.[4][21]

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->TranscriptionFactors Activates Cucurbitacins Cucurbitacins Cucurbitacins->MEK Inhibits Cucurbitacins->ERK Inhibits

Inhibition of the MAPK signaling pathway by cucurbitacins.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in the inflammatory response and also contributes to cancer cell survival and proliferation.[5] Cucurbitacins, such as Cucurbitacin E, can suppress the activation of this pathway by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[6]

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates pIKK p-IKK IKK->pIKK Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive Complex) pIKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα NFkB NF-κB pIkBa->NFkB Ubiquitination & Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes Cucurbitacins Cucurbitacins (e.g., Cucurbitacin E) Cucurbitacins->pIKK Inhibits Isolation_Workflow start Fresh Plant Material (e.g., Fruits of Ecballium elaterium) extraction Extraction with Methanol start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract liquid_liquid Liquid-Liquid Partitioning (e.g., with Chloroform and Water) crude_extract->liquid_liquid chloroform_extract Chloroform Extract liquid_liquid->chloroform_extract flash_chromatography Reversed-Phase Flash Chromatography (e.g., C18 silica (B1680970) gel) Gradient Elution (e.g., Chloroform/Acetone/Methanol) chloroform_extract->flash_chromatography fraction_collection Fraction Collection flash_chromatography->fraction_collection hplc Semi-preparative HPLC (e.g., C18 column) Isocratic or Gradient Elution fraction_collection->hplc pure_compounds Pure Cucurbitacins (e.g., Cucurbitacin D, I) hplc->pure_compounds analysis Structural Elucidation (NMR, LC-MS, UV) pure_compounds->analysis

References

Preliminary Insights into the Mechanism of Action of Bryodulcosigenin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin, a cucurbitane-type triterpenoid, has emerged as a compound of significant interest in preclinical research due to its diverse pharmacological activities. Preliminary studies have highlighted its potential therapeutic applications in a range of conditions, including inflammatory disorders, neurodegenerative diseases, and bone metabolic disorders. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on key signaling pathways, and provides an overview of the experimental approaches used in these initial investigations.

Core Mechanisms of Action

Current research indicates that this compound exerts its effects through the modulation of several critical cellular signaling pathways. The primary mechanisms identified to date involve the regulation of inflammatory responses, apoptosis, and bone metabolism.

Anti-Inflammatory and Neuroprotective Effects: Modulation of the TLR4/NF-κB Signaling Pathway

In a rat model of acute cerebral ischemia/reperfusion injury, this compound demonstrated significant anti-inflammatory and neuroprotective effects.[1][2] These effects are attributed to its ability to modulate the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] this compound treatment was found to significantly suppress neurological deficits, cerebral infarct volume, and brain edema.[1]

The proposed mechanism involves the downregulation of TLR4 mRNA expression, which in turn inhibits the downstream activation of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like iNOS and COX-2. Furthermore, this compound was observed to enhance the levels of antioxidant enzymes, including glutathione (B108866) peroxidase (GPx), superoxide (B77818) dismutase (SOD), and catalase (CAT), while reducing markers of oxidative stress like malondialdehyde (MDA).

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Degradation Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->TLR4 Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Induces Transcription

This compound's inhibition of the TLR4/NF-κB pathway.
Attenuation of Colitis: Inhibition of the NLRP3 Inflammasome and Apoptosis

In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, oral administration of this compound (10 mg/kg/day) was shown to ameliorate disease severity. This protective effect is linked to the inhibition of intestinal epithelial cell apoptosis and the suppression of the NLRP3 inflammasome activation.

This compound was found to reverse the degradation of tight junction proteins (occludin and ZO-1) induced by TNF-α and suppress apoptosis in NCM460 intestinal epithelial cells. The inhibition of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation, contributes to the restoration of the intestinal barrier integrity.

NLRP3_Inflammasome_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli NLRP3 NLRP3 Inflammatory Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Matures to Inflammation Inflammation IL-1β->Inflammation This compound This compound This compound->NLRP3 Inhibits

Inhibition of the NLRP3 inflammasome by this compound.
Anti-Osteoporotic Effects: Regulation of the RANKL/OPG Signaling Axis

This compound has demonstrated a protective effect against bone loss in an ovariectomy (OVX)-induced osteoporosis rat model. This effect is mediated, at least in part, by the regulation of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)/Osteoprotegerin (OPG) signaling pathway, a critical axis in bone remodeling.

Treatment with this compound at doses of 10, 20, and 30 mg/kg for eight weeks resulted in a significant, dose-dependent improvement in bone mineral density. Mechanistically, this compound was shown to increase the levels of OPG, a decoy receptor that inhibits osteoclastogenesis, and decrease the levels of RANKL, the primary cytokine that induces osteoclast formation and activity. This modulation of the OPG/RANKL ratio shifts the balance from bone resorption towards bone formation.

RANKL_OPG_Pathway cluster_bone_remodeling Bone Remodeling Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL Secretes OPG OPG Osteoblast->OPG Secretes Osteoclast_Precursor Osteoclast Precursor Osteoclast Mature Osteoclast Osteoclast_Precursor->Osteoclast Bone Resorption Bone Resorption Osteoclast->Bone Resorption RANKL->Osteoclast_Precursor Promotes Differentiation OPG->RANKL Inhibits This compound This compound This compound->Osteoblast Modulates This compound->RANKL Decreases This compound->OPG Increases

This compound's modulation of the RANKL/OPG pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from the preclinical study on the anti-osteoporotic effects of this compound in ovariectomized (OVX) rats.

Table 1: Effect of this compound on Bone Mineral Density (BMD) in OVX Rats

Treatment GroupWhole Femur BMD (g/cm²)Caput Femoris BMD (g/cm²)Distal Femur BMD (g/cm²)Proximal Femur BMD (g/cm²)
Normal ControlData not specifiedData not specifiedData not specifiedData not specified
OVX ControlSignificantly decreased vs. NormalSignificantly decreased vs. NormalSignificantly decreased vs. NormalSignificantly decreased vs. Normal
OVX + this compound (10 mg/kg)Significantly increased vs. OVX Control (p < 0.001)Significantly increased vs. OVX Control (p < 0.001)Significantly increased vs. OVX Control (p < 0.001)Significantly increased vs. OVX Control (p < 0.001)
OVX + this compound (20 mg/kg)Dose-dependent significant increase vs. OVX Control (p < 0.001)Dose-dependent significant increase vs. OVX Control (p < 0.001)Dose-dependent significant increase vs. OVX Control (p < 0.001)Dose-dependent significant increase vs. OVX Control (p < 0.001)
OVX + this compound (30 mg/kg)Dose-dependent significant increase vs. OVX Control (p < 0.001)Dose-dependent significant increase vs. OVX Control (p < 0.001)Dose-dependent significant increase vs. OVX Control (p < 0.001)Dose-dependent significant increase vs. OVX Control (p < 0.001)

Table 2: Effect of this compound on Biochemical Parameters in OVX Rats

ParameterOVX Control vs. NormalEffect of this compound (10, 20, 30 mg/kg)
OsteocalcinDecreasedSignificantly boosted (p < 0.001)
Osteoprotegerin (OPG)DecreasedSignificantly boosted (p < 0.001)
Bone-specific alkaline phosphatase (bALP)IncreasedSignificantly suppressed (p < 0.001)
Tartrate-resistant acid phosphatase (TRAP)IncreasedSignificantly suppressed (p < 0.001)
C-terminal telopeptide of type I collagen (CTX)IncreasedSignificantly suppressed (p < 0.001)
RANKLIncreasedSignificantly suppressed (p < 0.001)

Table 3: Effect of this compound on Hormonal Levels in OVX Rats

HormoneOVX Control vs. NormalEffect of this compound (10, 20, 30 mg/kg)
Estrogen (E2)DecreasedSignificantly improved (p < 0.001)
Follicle-stimulating hormone (FSH)IncreasedSignificantly suppressed (p < 0.001)
Luteinizing hormone (LH)IncreasedSignificantly suppressed (p < 0.001)

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following provides an overview of the methodologies employed in the preliminary studies of this compound.

Animal Models
  • Cerebral Ischemia/Reperfusion Injury Model: Acute cerebral ischemia was induced in rats via middle cerebral artery occlusion (MCAO) using a nylon monofilament suture.

  • DSS-Induced Colitis Model: Chronic ulcerative colitis was established in mice through the administration of 2.5% dextran sulfate sodium (DSS) in drinking water for 64 days.

  • Ovariectomy (OVX)-Induced Osteoporosis Model: Postmenopausal osteoporosis was mimicked in female rats by surgical removal of the ovaries.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_analysis Analysis MCAO MCAO (Cerebral Ischemia) Treatment This compound Administration MCAO->Treatment DSS DSS-Induced Colitis DSS->Treatment OVX Ovariectomy (Osteoporosis) OVX->Treatment Biochemical Biochemical Assays (ELISA, etc.) Treatment->Biochemical WesternBlot Western Blot Treatment->WesternBlot qPCR qPCR Treatment->qPCR Histology Histopathological Examination Treatment->Histology Apoptosis Apoptosis Assays (e.g., TUNEL) Treatment->Apoptosis

General experimental workflow for this compound studies.
Key Methodologies
  • Western Blot Analysis: This technique was utilized to determine the protein expression levels of key signaling molecules.

    • General Protocol:

      • Protein Extraction: Tissues or cells were lysed to extract total protein.

      • Protein Quantification: Protein concentration was determined using methods such as the BCA assay.

      • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

      • Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

      • Blocking: The membrane was blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

      • Primary Antibody Incubation: The membrane was incubated with primary antibodies specific to the target proteins (e.g., TLR4, NLRP3, RANKL, OPG).

      • Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative Real-Time PCR (qPCR): qPCR was employed to measure the mRNA expression levels of target genes.

    • General Protocol:

      • RNA Extraction: Total RNA was isolated from tissues or cells using a suitable kit.

      • cDNA Synthesis: RNA was reverse-transcribed into complementary DNA (cDNA).

      • qPCR Reaction: The qPCR reaction was performed using a SYBR Green-based master mix and gene-specific primers.

      • Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) as an internal control.

  • Apoptosis Assays: The effect of this compound on apoptosis was assessed using various methods.

    • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was used to detect DNA fragmentation in apoptotic cells in tissue sections.

    • Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, was measured to quantify apoptosis.

Conclusion and Future Directions

The preliminary studies on this compound reveal its potential as a multi-target therapeutic agent with significant anti-inflammatory, neuroprotective, and bone-protective properties. Its ability to modulate key signaling pathways, including TLR4/NF-κB, NLRP3 inflammasome, and RANKL/OPG, underscores its pleiotropic effects.

For drug development professionals, these findings provide a strong rationale for further investigation. Future research should focus on:

  • Dose-response studies and determination of IC50 values in various cell lines and animal models to establish a therapeutic window.

  • In-depth mechanistic studies to identify the direct molecular targets of this compound within the identified signaling pathways.

  • Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

  • Toxicology studies to assess its safety profile for potential clinical applications.

The comprehensive data and methodologies outlined in this guide serve as a foundational resource for researchers and scientists aiming to build upon these promising preliminary findings and explore the full therapeutic potential of this compound.

References

The Physiological Effects of Bryodulcosigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin, a cucurbitane-type triterpenoid, has emerged as a promising natural compound with a spectrum of physiological effects, primarily centered around its potent anti-inflammatory, neuroprotective, and anti-osteoporotic properties. This technical guide provides an in-depth overview of the known physiological effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Physiological Effects of this compound

This compound exhibits a range of biological activities that have been predominantly investigated in preclinical models. The principal physiological effects are summarized below.

Anti-inflammatory and Neuroprotective Effects

This compound has demonstrated significant anti-inflammatory and neuroprotective capabilities, particularly in the context of cerebral ischemia/reperfusion (CIR) injury.[1] Studies have shown that it can mitigate the cascade of pathological events that lead to brain cell damage following an ischemic stroke.[1]

Key neuroprotective effects include a reduction in:

  • Neurological deficits

  • Cerebral infarct volume

  • Brain edema and water content

  • Blood-brain barrier (BBB) leakage[1]

Furthermore, this compound modulates the levels of brain injury markers and oxidative stress indicators. It has been shown to decrease the expression of K+-Cl- cotransporter 1 (KCC1), S100 calcium-binding protein B (S-100β), and neuron-specific enolase (NSE).[1] Concurrently, it enhances the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GPx), superoxide (B77818) dismutase (SOD), and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1]

The anti-inflammatory action is characterized by the modulation of pro-inflammatory cytokines and mediators. This compound alters the expression of tumor necrosis factor-α (TNF-α), various interleukins (IL-1, IL-1β, IL-4, IL-6, IL-10), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Anti-osteoporotic Effects

In models of postmenopausal osteoporosis, this compound has shown significant promise in preserving bone health. It effectively counteracts the detrimental effects of estrogen deficiency on bone metabolism.

The primary anti-osteoporotic effects include:

  • Increased bone mineral density

  • Modulation of bone turnover markers

  • Regulation of hormonal balance

This compound has been observed to decrease the levels of bone resorption markers like bone-specific alkaline phosphatase (bALP) and tartrate-resistant acid phosphatase (TRAP), while increasing the levels of bone formation markers such as osteocalcin. A key mechanism of its action is the modulation of the RANKL/OPG ratio, where it suppresses the receptor activator of nuclear factor kappa-Β ligand (RANKL) and enhances osteoprotegerin (OPG) levels, thereby inhibiting osteoclastogenesis.

Effects on Intestinal Health

This compound has also been investigated for its beneficial effects on intestinal inflammation, such as in models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. It has been shown to ameliorate colonic histopathological damage and improve the integrity of the intestinal barrier by reversing the degradation of tight junction proteins like occludin and ZO-1. Furthermore, it appears to suppress apoptosis in intestinal epithelial cells and inhibit the activation of the NLRP3 inflammasome.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: Anti-osteoporotic Effects of this compound in Ovariectomy-Induced Osteoporotic Rats

ParameterThis compound Dose (mg/kg)Outcome
Bone Mineral Density 10, 20, 30Significantly increased in whole femur, caput femoris, distal femur, and proximal femur (p < 0.001)
Biochemical Markers 10, 20, 30Significantly altered in a dose-dependent manner (p < 0.001)
Hormone Levels 10, 20, 30Significantly improved estrogen levels and suppressed follicle-stimulating hormone and luteinizing hormone levels (p < 0.001)
RANKL/OPG Pathway 10, 20, 30Significantly improved OPG levels and suppressed RANKL levels (p < 0.001)

Table 2: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia/Reperfusion Injury

ParameterThis compound TreatmentOutcome
Neurological Deficits Not specifiedSignificantly suppressed
Cerebral Infarct Volume Not specifiedSignificantly suppressed
Brain Edema Not specifiedSignificantly suppressed
Brain Water Content Not specifiedSignificantly suppressed
BBB Leakage Not specifiedSignificantly suppressed
Antioxidant Levels Not specifiedEnhanced levels of GPx, GSH, SOD, CAT; Reduced levels of MDA and 8-OHdG
Pro-inflammatory Cytokines Not specifiedAltered levels of TNF-α, IL-1, IL-1β, IL-4, IL-6, IL-10
Inflammatory Mediators Not specifiedAltered levels of iNOS, COX-2, VEGF, PGE2, NF-κB, MMPs

Experimental Protocols

This section provides detailed methodologies for the key experimental models used to evaluate the physiological effects of this compound.

Ovariectomy (OVX)-Induced Osteoporosis in Rats
  • Animal Model: Swiss albino Wistar rats (female, 10–12 weeks old, weighing 220–250 g).

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (20 ± 5°C, 65% relative humidity, 12h light/dark cycle).

  • Surgical Procedure:

    • Anesthetize rats with an intraperitoneal injection of pentobarbitone (50 mg/kg body weight).

    • Make a dorsal incision to expose the back muscles.

    • Incise the dorsal muscles to locate the ovaries.

    • Remove the fat tissue surrounding the ovary.

    • Clamp the junction between the fallopian tube and the uterine horn.

    • Make a small incision to remove the ovary.

    • Suture the muscle and skin layers.

    • For the sham control group, the same procedure is followed without the removal of the ovaries.

  • Treatment: this compound is administered orally at doses of 10, 20, and 30 mg/kg for eight weeks.

  • Parameter Estimation: Body weight, uterine weight, bone mineral density, serum levels of cytokines, hormones, transforming growth factor (TGF)-β, insulin-like growth factor (IGF), osteoprotegerin (OPG), and receptor activator of nuclear factor kappa-Β ligand (RANKL) are measured.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
  • Animal Model: Specific mouse strain (e.g., C57BL/6).

  • Induction of Colitis: A 2.5% (w/v) solution of DSS is administered in the drinking water for a specified period (e.g., 64 days for a chronic model).

  • Treatment: this compound is administered orally at a specific dose (e.g., 10 mg/kg/day).

  • Assessments:

    • Clinical: Disease activity index (DAI) is monitored, which includes body weight loss, stool consistency, and presence of blood in the stool.

    • Macroscopic: Colon length is measured upon sacrifice.

    • Histological: Colonic tissues are processed for histopathological examination to assess damage.

    • Molecular: Western blot analysis and quantitative real-time PCR are used to determine the expression of proteins and genes related to inflammation, apoptosis, and intestinal barrier function (e.g., tight junction proteins, NLRP3 inflammasome components).

Middle Cerebral Artery Occlusion (MCAO) in Rats
  • Animal Model: Male Wistar rats.

  • Surgical Procedure:

    • Anesthetize the rats.

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA and its branches.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA.

    • Insert a nylon monofilament suture with a silicon-coated tip through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a specific duration of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.

  • Assessments:

    • Neurological Deficit Scoring: Evaluate motor and sensory function using a standardized scoring system.

    • Infarct Volume Measurement: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize and quantify the infarct area in brain slices.

    • Brain Water Content: Measure the wet and dry weight of brain tissue to determine edema.

    • Blood-Brain Barrier Permeability: Use Evans blue dye extravasation assay.

    • Biochemical Assays: Measure levels of antioxidants, cytokines, and inflammatory mediators in serum and brain tissue using methods like ELISA and western blotting.

    • Gene Expression Analysis: Use RT-PCR to measure the mRNA expression of relevant genes.

Signaling Pathways and Visualizations

This compound exerts its physiological effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Modulation of the TLR4/NF-κB Signaling Pathway

This compound's anti-inflammatory and neuroprotective effects are, in part, mediated through the downregulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines and mediators.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen/Damage Signal Pathogen/Damage Signal TLR4 TLR4 Pathogen/Damage Signal->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates (degradation) NF-κB NF-κB IκB->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK inhibits Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes activates transcription

Caption: this compound inhibits the TLR4/NF-κB pathway.

Regulation of the RANKL/OPG Signaling Pathway

The anti-osteoporotic effect of this compound is attributed to its ability to favorably modulate the balance between RANKL and OPG, key regulators of bone remodeling. By increasing the OPG/RANKL ratio, this compound inhibits osteoclast differentiation and activity, thereby preventing bone loss.

RANKL_OPG_Pathway cluster_cells Bone Microenvironment Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL produces Osteoblast->RANKL decreases production OPG OPG Osteoblast->OPG produces Osteoblast->OPG increases production Osteoclast_Precursor Osteoclast Precursor Osteoclast Mature Osteoclast Osteoclast_Precursor->Osteoclast differentiation RANK RANK Bone Resorption Bone Resorption Osteoclast->Bone Resorption This compound This compound This compound->Osteoblast modulates RANKL->RANK binds OPG->RANKL inhibits binding

Caption: this compound modulates the RANKL/OPG signaling pathway.

Conclusion

This compound is a natural compound with significant therapeutic potential, demonstrated through its potent anti-inflammatory, neuroprotective, and anti-osteoporotic activities in preclinical studies. Its mechanisms of action involve the modulation of key signaling pathways, including the TLR4/NF-κB and RANKL/OPG pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in more advanced preclinical and clinical settings.

References

Bryodulcosigenin and its Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562) isolated from the roots of Bryonia dioica, has emerged as a promising natural product with a diverse range of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its derivatives, focusing on its therapeutic potential, mechanisms of action, and relevant experimental data. The primary audience for this document includes researchers in academia and industry, medicinal chemists, and professionals involved in drug discovery and development. This guide summarizes the anti-inflammatory, neuroprotective, and anti-osteoporotic properties of this compound, supported by available quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of the primary signaling pathways are provided to facilitate further research and development efforts.

Introduction to this compound

This compound is a naturally occurring tetracyclic triterpenoid belonging to the cucurbitacin family.[1][2][3] These compounds are well-known for their bitterness and diverse pharmacological effects. Traditionally, plants from the Bryonia genus have been used in folk medicine to treat a variety of ailments, including inflammatory conditions.[4][5] Modern scientific investigation has begun to validate these traditional uses, with this compound being identified as a key active constituent. Its complex chemical structure provides a unique scaffold for potential derivatization and development of novel therapeutic agents.

Biological Activities and Therapeutic Potential

Preclinical studies have demonstrated that this compound possesses significant anti-inflammatory, neuroprotective, and anti-osteoporotic activities. While its anticancer potential is suggested by its classification as a cucurbitacin, specific cytotoxic data for this compound remains limited in the public domain.

Anti-inflammatory and Immunomodulatory Effects

This compound has shown marked anti-inflammatory properties in various preclinical models. A key mechanism underlying this activity is the modulation of critical inflammatory signaling pathways.

  • Inhibition of the TLR4/NF-κB Pathway: this compound has been shown to exert its anti-inflammatory effects by altering the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling cascade.[6][7][8] By inhibiting this pathway, it can reduce the production of pro-inflammatory cytokines and mediators.

  • Suppression of the NLRP3 Inflammasome: this compound effectively suppresses the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[2][3] This leads to a reduction in the maturation and secretion of pro-inflammatory cytokines such as IL-1β.

Neuroprotective Effects

In models of cerebral ischemia/reperfusion injury, this compound has demonstrated significant neuroprotective effects.[6][7][8] This is attributed to its ability to reduce inflammation and oxidative stress in the brain, thereby mitigating neuronal damage.

Anti-osteoporotic Activity

Studies in ovariectomy-induced osteoporosis models in rats have shown that this compound can significantly improve bone mineral density.[3][9] Its mechanism in this context involves the modulation of hormones and cytokines related to bone metabolism.

Anticancer Potential

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo preclinical studies of this compound.

Table 1: In Vivo Anti-inflammatory and Anti-colitis Effects of this compound

Model Species Dose Key Findings Reference
DSS-induced colitisMice10 mg/kg/day (oral)Significantly improved colon length, and disease activity index, and alleviated colonic histopathological damage.[2][3]

Table 2: In Vivo Anti-osteoporotic Effects of this compound

Model Species Dose Key Findings Reference
Ovariectomy-induced osteoporosisRats10, 20, and 30 mg/kg (oral)Significantly increased bone mineral density in the whole femur, caput femoris, distal femur, and proximal femur in a dose-dependent manner.[3][9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways.

TLR4/NF-κB Signaling Pathway

This compound's anti-inflammatory effects are, in part, mediated through the inhibition of the TLR4/NF-κB pathway. The diagram below illustrates the canonical pathway and the proposed point of intervention by this compound.

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκB This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Figure 1: this compound inhibits the TLR4/NF-κB signaling pathway.
NLRP3 Inflammasome Pathway

This compound also suppresses inflammation by inhibiting the activation of the NLRP3 inflammasome. The following diagram outlines this pathway and the inhibitory action of this compound.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS via TLR4) cluster_activation Activation Signal (e.g., ATP, toxins) cluster_downstream Downstream Effects Priming NF-κB Activation Pro_IL1B pro-IL-1β Priming->Pro_IL1B Upregulates NLRP3_inactive NLRP3 (inactive) Priming->NLRP3_inactive Upregulates NLRP3_active NLRP3 (active) Activation_Signal K+ efflux, ROS Activation_Signal->NLRP3_active Activates ASC ASC NLRP3_active->ASC Recruits Inflammasome NLRP3 Inflammasome Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Inflammasome->Casp1 Cleaves pro-Casp-1 This compound This compound This compound->Inflammasome Inhibits Assembly IL1B IL-1β (active) Casp1->IL1B Cleaves pro-IL-1β Pyroptosis Pyroptosis Casp1->Pyroptosis Induces

Figure 2: this compound inhibits NLRP3 inflammasome activation.

Experimental Protocols

The following are generalized protocols for key experimental techniques used in the study of this compound. These should be adapted and optimized for specific experimental conditions.

Isolation of this compound from Bryonia dioica

A detailed, step-by-step protocol for the isolation of this compound is not available in the public literature. However, a general procedure for the isolation of triterpenoids from plant material is as follows:

  • Extraction: The dried and powdered roots of Bryonia dioica are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound (typically the ethyl acetate or a similar polarity fraction) is further purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation_Workflow Start Dried, powdered roots of Bryonia dioica Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions Fractions of varying polarity (e.g., n-hexane, EtOAc, n-BuOH) Fractionation->Fractions Column_Chrom Silica Gel Column Chromatography Fractions->Column_Chrom Semi_pure Semi-pure Fractions Column_Chrom->Semi_pure Prep_HPLC Preparative HPLC Semi_pure->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Figure 3: General workflow for the isolation of this compound.
Western Blot Analysis for NF-κB Activation

This protocol outlines the general steps to assess the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the p65 subunit.

  • Cell Culture and Treatment: Culture relevant cells (e.g., macrophages) and treat with this compound at various concentrations for a specified time before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol describes the general steps for measuring the mRNA expression of genes involved in the TLR4 and NLRP3 inflammasome pathways.

  • Cell Culture and Treatment: Treat cells with this compound and/or an inflammatory stimulus as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR: Perform real-time qPCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., TLR4, MYD88, NFKB1, NLRP3, CASP1, IL1B) and a housekeeping gene (e.g., ACTB or GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Synthesis and Derivatives

Currently, there is no published information on the total chemical synthesis of this compound or the synthesis of its derivatives. The complexity of the cucurbitane scaffold presents a significant synthetic challenge.[1] Future research in this area is crucial for the development of structure-activity relationships and the optimization of its therapeutic properties. The development of synthetic routes would enable the production of a wider range of analogs for pharmacological screening.

Preclinical and Clinical Development

To date, all available data on the biological activities of this compound are from preclinical in vitro and in vivo studies. There is no information available in the public domain regarding any ongoing or completed clinical trials of this compound or its derivatives. Further preclinical studies, including detailed toxicology and pharmacokinetic profiling, are necessary before it can be considered for clinical development.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory, neuroprotective, and anti-osteoporotic activities in preclinical models. Its mechanisms of action, involving the inhibition of the TLR4/NF-κB and NLRP3 inflammasome pathways, make it an attractive candidate for the development of new therapies for a range of inflammatory-mediated diseases.

However, several key knowledge gaps need to be addressed to advance its therapeutic potential:

  • Quantitative Anticancer Data: Rigorous evaluation of its cytotoxic activity against a panel of cancer cell lines is required to determine its potential as an anticancer agent.

  • Chemical Synthesis: The development of a synthetic route to this compound and its derivatives is essential for medicinal chemistry efforts and to provide a sustainable source of the compound.

  • Pharmacokinetics and Toxicology: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess its drug-like properties and safety profile.

  • Clinical Evaluation: Following successful preclinical development, well-designed clinical trials will be needed to evaluate its safety and efficacy in humans.

References

Bryodulcosigenin: A Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin, a naturally occurring cucurbitane-type triterpenoid (B12794562) isolated from the roots of Bryonia dioica, has emerged as a promising therapeutic agent with a range of biological activities.[1][2] This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its anti-inflammatory, neuroprotective, and anti-osteoporotic properties. The document summarizes the available data, details key experimental methodologies, and visualizes the compound's known signaling pathways to support further research and development.

Chemical and Physical Properties

This compound is a tetracyclic triterpenoid with the chemical formula C30H50O4. Its structure is characterized by the cucurbitane skeleton, a defining feature of a class of compounds known for their diverse biological effects.

Biological Activities and Therapeutic Potential

The therapeutic potential of this compound has been investigated in several preclinical models, demonstrating significant efficacy in mitigating inflammation, protecting against neuronal damage, and preventing bone loss.

Anti-inflammatory Effects

This compound has demonstrated marked anti-inflammatory effects in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. Oral administration of this compound (10 mg/kg/day) for 64 days significantly improved colon length, reduced the disease activity index, and alleviated colonic histopathological damage.[1] The anti-inflammatory mechanism is attributed to its ability to suppress the activation of the NLRP3 inflammasome and inhibit the apoptosis of intestinal epithelial cells, thereby restoring the intestinal barrier.[1]

Neuroprotective Effects

In a rat model of acute cerebral ischemia/reperfusion injury, this compound exhibited significant neuroprotective effects. It was shown to modulate inflammatory signaling pathways, specifically by altering the TLR4/NF-κB signaling cascade. This modulation leads to a reduction in pro-inflammatory cytokines and mediators.

Anti-osteoporotic Effects

This compound has shown potential in treating osteoporosis in an ovariectomy (OVX)-induced rat model. Oral administration of this compound at doses of 10, 20, and 30 mg/kg for eight weeks demonstrated a significant suppression of bone mineral density loss.[3] The compound was found to modulate the levels of key biomarkers associated with bone metabolism, including a reduction in bone resorption markers and an increase in bone formation markers.

Quantitative Data on Biological Activity

Table 1: Anti-inflammatory and Anti-colitis Effects of this compound

Experimental Model Compound/Dose Key Findings Reference
DSS-induced colitis in miceThis compound (10 mg/kg/day)Significantly improved colon length, reduced disease activity index, and alleviated colonic histopathological damage. Suppressed NLRP3 inflammasome activation and inhibited apoptosis of intestinal epithelial cells.
HT-29 cell lineMethanolic extract of Bryonia dioicaIC50 of 1.45 ± 0.016 log10 µg/mL
HT-29 cell lineAqueous extract of Bryonia dioicaIC50 of 1.50 ± 0.042 log10 µg/mL

Table 2: Neuroprotective Effects of this compound

Experimental Model Compound/Dose Key Findings Reference
Cerebral Ischemia/Reperfusion in ratsThis compoundExerted anti-inflammatory and neuroprotective effects via alteration of TLR4/NF-κB signaling pathways.

Table 3: Anti-osteoporotic Effects of this compound

Experimental Model Compound/Dose Key Findings Reference
Ovariectomy (OVX)-induced osteoporosis in ratsThis compound (10, 20, and 30 mg/kg)Significantly suppressed the loss of bone mineral density in the whole femur, caput femoris, distal femur, and proximal femur. Modulated levels of bone metabolism biomarkers.

Table 4: Cytotoxic Effects of Related Cucurbitane Triterpenoids

Cell Line Compound IC50 Value Reference
Human leukemia U937 cellsCucurbitacin B9.2 nM
Human leukemia U937 cellsCucurbitacin E16 nM
HCT116 cancer cell line7β-hydroxy-23,24-dihydrocucurbitacin D26.7 μM
HCT116 cancer cell lineBryoniamide B46.3 μM

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
  • Animal Model: A chronic ulcerative colitis model was established in mice.

  • Induction of Colitis: Mice were administered 2.5% DSS in their drinking water for 64 days.

  • Treatment: this compound was orally administered at a dose of 10 mg/kg/day for the duration of the study.

  • Assessments:

    • Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding were monitored to calculate the DAI.

    • Histopathological Analysis: Colon tissues were collected, fixed, and stained for histological examination of inflammation and tissue damage.

    • Western Blot Analysis: Protein expression levels of key inflammatory and apoptosis-related proteins were determined. Specific antibody dilutions and manufacturers were not detailed in the reviewed literature.

    • Quantitative Real-Time PCR (qPCR): mRNA expression levels of relevant genes were quantified. Primer sequences were not provided in the reviewed literature.

    • ELISA: Levels of cytokines and other inflammatory mediators were measured using commercially available ELISA kits. Specific kit manufacturers were not detailed in the reviewed literature.

Ovariectomy (OVX)-Induced Osteoporosis in Rats
  • Animal Model: Swiss albino Wistar rats were used.

  • Induction of Osteoporosis: Bilateral ovariectomy was performed to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis.

  • Treatment: this compound was administered orally at doses of 10, 20, and 30 mg/kg for eight weeks.

  • Assessments:

    • Bone Mineral Density (BMD): BMD of the femur was measured to assess bone loss.

    • Biochemical Parameters: Serum levels of bone turnover markers, including bone-specific alkaline phosphatase (bALP), tartrate-resistant acid phosphatase (TRAP), osteocalcin, and C-terminal telopeptide of type I collagen (CTX), were measured using commercial kits.

    • Hormone Levels: Serum levels of estrogen (E2), follicle-stimulating hormone (FSH), and luteinizing hormone (LH) were determined.

    • Cytokine Levels: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 were quantified.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating key inflammatory signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Modulation of the TLR4/NF-κB Signaling Pathway

This compound has been shown to interfere with the Toll-like receptor 4 (TLR4) signaling pathway. By inhibiting this pathway, it prevents the downstream activation of the transcription factor NF-κB, a master regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory genes.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS PAMPs/DAMPs TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->TLR4 Inhibition DNA DNA NFkB_n->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound inhibits the TLR4 signaling pathway.

Inhibition of the NLRP3 Inflammasome

This compound has been shown to suppress the activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. By inhibiting its activation, this compound reduces the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Inflammasome_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm DAMPs DAMPs NLRP3 NLRP3 DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β Pro-inflammatory\nEffects Pro-inflammatory Effects IL1b->Pro-inflammatory\nEffects This compound This compound This compound->NLRP3 Inhibition

Caption: this compound inhibits NLRP3 inflammasome activation.

Conclusion and Future Directions

The existing literature strongly suggests that this compound is a promising natural compound with significant therapeutic potential, particularly in the context of inflammatory diseases, neurodegenerative disorders, and osteoporosis. Its ability to modulate key inflammatory pathways, such as TLR4/NF-κB and the NLRP3 inflammasome, provides a solid mechanistic basis for its observed effects.

However, to advance the development of this compound as a clinical candidate, further research is imperative. Future studies should focus on:

  • Quantitative Pharmacological Characterization: Determining the IC50 and EC50 values of this compound in a variety of in vitro assays is crucial for a comprehensive understanding of its potency and for guiding dose-selection in further preclinical and clinical studies.

  • Detailed Mechanistic Studies: While the involvement of the TLR4/NF-κB and NLRP3 pathways is established, a more in-depth investigation into the direct molecular targets of this compound is needed.

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for optimizing its delivery and efficacy.

  • Toxicology and Safety Assessment: Comprehensive safety and toxicology studies are required to establish a safe therapeutic window for clinical applications.

References

Methodological & Application

Application Notes and Protocols: Extraction of Bryodulcosigenin from Bryonia dioica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562) found in the roots of Bryonia dioica, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the cucurbitacin family, it is associated with a range of biological activities, making its efficient extraction and purification a critical step for further research and drug development. These application notes provide a comprehensive protocol for the extraction and isolation of this compound from Bryonia dioica roots, compiled from established methodologies for cucurbitacin extraction.

Data Presentation

The following tables summarize quantitative data related to the extraction of bioactive compounds from Bryonia dioica and related species. It is important to note that the specific yield of this compound can vary based on several factors, including the geographical origin of the plant material, harvest time, and the specific extraction and purification techniques employed.

Table 1: Extraction Yields of Crude Extracts from Bryonia dioica Roots

Plant MaterialExtraction SolventExtraction MethodYield (%)Reference
Bryonia dioica roots70% Methanol (B129727)Maceration15%[1]
Bryonia dioica rootsMethanolNot specifiedNot specified[2]
Bryonia dioica rootsWaterDecoctionNot specified[3]

Table 2: Phytochemical Composition of Methanolic Extract of Bryonia dioica Roots

Phytochemical ClassContentReference
Total Polyphenols430.64 ± 23.58 mg GAE/g[2]
Total Flavonoids7.22 ± 0.33 mg QE/g[2]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Experimental Protocols

This section details the recommended methodologies for the extraction, fractionation, and purification of this compound from Bryonia dioica roots.

Plant Material Preparation

1.1. Collection and Identification: Collect fresh roots of Bryonia dioica. Ensure proper botanical identification by a qualified botanist.

1.2. Cleaning and Drying: Thoroughly wash the collected roots with water to remove any soil and debris. Air-dry the roots in a well-ventilated area, shielded from direct sunlight, until they are completely brittle.

1.3. Pulverization: Grind the dried roots into a fine powder using a mechanical grinder.

Extraction of Crude this compound

2.1. Maceration:

  • Weigh the powdered root material.
  • Suspend the powder in 70% methanol in a large container at a solid-to-solvent ratio of 1:10 (w/v).
  • Seal the container and allow the mixture to macerate for 72 hours at room temperature with occasional agitation.
  • After 72 hours, filter the mixture through a fine-mesh cloth or filter paper to separate the extract from the solid plant material.
  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Fractionation of the Crude Extract

3.1. Liquid-Liquid Partitioning:

  • Dissolve the crude methanolic extract in a minimal amount of distilled water.
  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
  • For each partitioning step, mix the aqueous extract with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
  • Collect the organic and aqueous layers separately.
  • The this compound, being a moderately polar compound, is expected to be enriched in the chloroform and ethyl acetate fractions.

Purification of this compound

4.1. Column Chromatography:

  • Pack a glass column with silica (B1680970) gel (60-120 mesh) using a suitable non-polar solvent (e.g., n-hexane) as the slurry.
  • Concentrate the chloroform or ethyl acetate fraction to dryness and re-dissolve it in a minimal amount of the initial mobile phase.
  • Load the concentrated sample onto the top of the silica gel column.
  • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).
  • Collect the eluting fractions in separate test tubes.

4.2. Thin Layer Chromatography (TLC) Monitoring:

  • Monitor the collected fractions using TLC plates coated with silica gel.
  • Use a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) to develop the plates.
  • Visualize the spots under UV light or by spraying with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
  • Pool the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or the major cucurbitacin spots.

4.3. High-Performance Liquid Chromatography (HPLC) Purification:

  • For final purification, subject the pooled fractions to preparative HPLC.
  • A C18 column is typically used for the separation of cucurbitacins.
  • A suitable mobile phase would be a gradient of acetonitrile (B52724) and water.
  • Monitor the elution profile using a UV detector, as cucurbitacins typically show absorbance at around 230 nm.
  • Collect the peak corresponding to this compound.

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

Extraction_Workflow A Bryonia dioica Roots B Washing & Drying A->B C Pulverization B->C D Maceration (70% Methanol) C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F G Crude Methanolic Extract F->G H Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) G->H I Chloroform/Ethyl Acetate Fraction H->I J Silica Gel Column Chromatography I->J K TLC Monitoring J->K L Pooled Fractions K->L M Preparative HPLC L->M N Pure this compound M->N O Structure Elucidation (NMR, MS) N->O

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways Modulated by Cucurbitacins

Signaling_Pathways cluster_cucurbitacins Cucurbitacins (e.g., this compound) cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes C Cucurbitacins JAK JAK C->JAK Inhibition PI3K PI3K C->PI3K Inhibition beta_catenin β-catenin C->beta_catenin Inhibition Apoptosis Apoptosis C->Apoptosis Induction Inflammation Inflammation C->Inflammation Reduction STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation STAT3->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Wnt Wnt Wnt->beta_catenin beta_catenin->Proliferation Promotes

Caption: General signaling pathways modulated by cucurbitacins.

References

Purification of Bryodulcosigenin via High-Performance Liquid Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562) with significant anti-inflammatory properties, from plant extracts, particularly from the roots of Bryonia dioica. The protocol outlines a robust High-Performance Liquid Chromatography (HPLC) method, suitable for obtaining high-purity this compound for research and development purposes. This application note includes a comprehensive experimental protocol, data presentation in a tabular format, and workflow diagrams to ensure clarity and reproducibility.

Introduction

This compound, a natural cucurbitane-type triterpenoid, has been identified as a potent anti-inflammatory agent, making it a compound of interest for pharmaceutical research and development.[1] Isolated from the roots of Bryonia dioica, this compound requires an efficient and reliable purification method to enable further investigation into its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products. This document details a preparative HPLC method for obtaining this compound in high purity.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively published, the following table presents a compilation of typical parameters and expected outcomes for the preparative HPLC purification of related cucurbitane triterpenoids, which can be adapted and optimized for this compound.

ParameterAnalytical ScalePreparative ScaleExpected Outcome
Column C18, 4.6 x 250 mm, 5 µmC18, 20 x 250 mm, 10 µmGood separation of cucurbitacin glycosides
Mobile Phase Acetonitrile:Water (Gradient)Acetonitrile:Water (Gradient)Elution of this compound
Gradient 20% to 80% Acetonitrile in 30 min30% to 70% Acetonitrile in 40 minResolution of closely related compounds
Flow Rate 1.0 mL/min15-20 mL/minEfficient separation and collection
Detection UV at 230 nmUV at 230 nmDetection of the cucurbitacin chromophore
Sample Load 1-5 mg50-200 mgHigh-yield purification
Expected Purity >95%>98%Suitable for biological assays and characterization
Expected Yield -Dependent on crude extract concentrationSufficient quantities for further studies

Experimental Protocols

This section provides a detailed protocol for the purification of this compound from a crude plant extract.

Preparation of Crude Extract
  • Plant Material: Air-dried and powdered roots of Bryonia dioica.

  • Extraction:

    • Macerate the powdered root material with methanol (B129727) (MeOH) at room temperature for 72 hours.

    • Filter the extract and concentrate under reduced pressure to obtain the crude methanol extract.

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

    • The chloroform and ethyl acetate fractions are typically rich in triterpenoids. Concentrate these fractions for further purification.

Solid-Phase Extraction (SPE) for Pre-purification
  • SPE Cartridge: C18 SPE cartridge.

  • Conditioning: Condition the cartridge with methanol followed by water.

  • Sample Loading: Dissolve the chloroform or ethyl acetate fraction in a minimal amount of methanol and load it onto the conditioned cartridge.

  • Elution: Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify the fractions containing this compound. Pool the enriched fractions.

Preparative High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A preparative HPLC system equipped with a gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm).

    • Mobile Phase A: Water (H₂O).

    • Mobile Phase B: Acetonitrile (MeCN).

    • Gradient Program: A typical gradient would be:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 70% B

      • 35-40 min: 70% to 100% B

      • 40-45 min: 100% B (column wash)

      • 45-50 min: 100% to 30% B (re-equilibration)

    • Flow Rate: 18 mL/min.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 1-5 mL of the concentrated, pre-purified fraction dissolved in methanol.

  • Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound. Pool the fractions with the desired purity.

  • Final Product: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound as a solid.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the purification of this compound.

experimental_workflow plant_material Bryonia dioica Roots extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (Hexane, Chloroform, EtOAc) extraction->partitioning spe Solid-Phase Extraction (SPE) (C18) partitioning->spe Enriched Fractions prep_hplc Preparative HPLC (C18 Column) spe->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis Collected Fractions pure_compound Purified this compound purity_analysis->pure_compound Purity >98%

Figure 1. Experimental workflow for the purification of this compound.

logical_relationship start Crude Plant Extract step1 Initial Extraction & Partitioning (Removes highly polar and non-polar impurities) start->step1 step2 Solid-Phase Extraction (Fractionation and enrichment of triterpenoids) step1->step2 step3 Preparative HPLC (High-resolution separation of target compound) step2->step3 end High-Purity this compound step3->end

Figure 2. Logical steps from crude extract to purified compound.

References

Application Notes & Protocols for the Quantification of Bryodulcosigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques applicable to the quantification of Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562). Given the limited availability of specific validated methods for this compound, this document presents a generalized yet detailed protocol based on established methods for similar cucurbitacin and triterpenoid saponin (B1150181) compounds. The primary recommended technique is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which offers the necessary selectivity and sensitivity for complex matrices.

Introduction to this compound

This compound is a natural cucurbitane-type triterpenoid with the molecular formula C30H50O4.[1] It has been isolated from the roots of plants such as Bryonia dioica and has demonstrated significant anti-inflammatory properties.[2][3][4] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its therapeutic potential.

Recommended Analytical Technique: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity, selectivity, and applicability to complex biological and botanical matrices. This technique allows for the separation of this compound from other structurally similar compounds, followed by its specific detection and quantification based on its mass-to-charge ratio (m/z) and fragmentation patterns.

Quantitative Data for Structurally Similar Compounds
CompoundMatrixLLD (ng/mL)LLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
Cucurbitacin BSerum-0.100.10 - 50> 50[5]
Cucurbitacin ESerum-1.01.0 - 50> 50[5]
Cucurbitacin ISerum-0.100.10 - 50> 50[5]
Cucurbitacin E-glucosideSerum-0.100.10 - 50> 50[5]

LLD: Lower Limit of Detection, LLOQ: Lower Limit of Quantification

Experimental Protocols

Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)

This protocol describes a general method for the extraction of this compound from biological matrices (e.g., serum, plasma) and plant material.

Materials:

  • Biological fluid (serum, plasma) or finely powdered plant material

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., Acetonitrile:Water 90:10, v/v)

Procedure:

  • Sample Aliquoting: Pipette a known volume (e.g., 500 µL) of the biological sample or a known weight of the powdered plant material into a centrifuge tube.

  • Extraction: Add a suitable volume of dichloromethane (e.g., 3 mL) to the sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic (lower) layer containing the analyte to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the reconstitution solvent.

  • Final Preparation: Vortex the reconstituted sample for 30 seconds and transfer it to an HPLC vial for analysis.

Protocol 2: HPLC-MS/MS Quantification

This protocol provides a general HPLC-MS/MS method that can be adapted and optimized for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Adapted from a method for cucurbitacins[5]):

  • Column: Phenomenex Luna Pentafluorophenyl (150 mm × 2 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: Acetonitrile:Water (90:10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (General parameters to be optimized for this compound):

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be determined based on signal intensity for this compound). For similar cucurbitacins, negative ion mode has been used successfully.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: To be optimized (e.g., 3.5 kV).

    • Source Temperature: To be optimized (e.g., 150°C).

    • Desolvation Temperature: To be optimized (e.g., 400°C).

    • Gas Flow Rates: To be optimized.

  • MRM Transitions: The precursor ion (Q1) will be the [M-H]⁻ or [M+H]⁺ of this compound (exact mass: 474.37). Product ions (Q3) will need to be determined by infusing a standard solution of this compound and performing a product ion scan.

Method Validation: The developed method must be validated according to standard guidelines, assessing the following parameters:

  • Specificity and Selectivity

  • Linearity and Range

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Accuracy and Precision (Intra-day and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological or Plant Sample lle Liquid-Liquid Extraction (Dichloromethane) sample->lle Add Solvent evap Evaporation to Dryness lle->evap Collect Organic Phase recon Reconstitution evap->recon Add Mobile Phase hplc HPLC Separation recon->hplc Injection ms MS/MS Detection (MRM) hplc->ms Elution quant Quantification ms->quant Data Acquisition

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_compound Compound Class cluster_technique Analytical Approach triterpenoid Triterpenoid Saponin cucurbitacin Cucurbitacin triterpenoid->cucurbitacin bryo This compound cucurbitacin->bryo hplc HPLC bryo->hplc is separated by chromatography Chromatography chromatography->hplc msms Tandem MS (MS/MS) hplc->msms is detected by ms Mass Spectrometry ms->msms

Caption: Logical relationship of compound and analytical technique.

References

developing an in vitro assay for Bryodulcosigenin activity

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Assay for Assessing the Anti-inflammatory Activity of Bryodulcosigenin

Application Note

Introduction

This compound, a cucurbitane-type triterpenoid (B12794562), has demonstrated significant anti-inflammatory properties in various preclinical models, indicating its therapeutic potential for inflammatory conditions.[1][2] Research has shown its efficacy in models of ulcerative colitis, neuroinflammation, and pulmonary fibrosis.[1][3][4] The primary mechanisms of action appear to involve the modulation of key inflammatory signaling pathways, such as the TLR4/NF-κB pathway, and the suppression of the NLRP3 inflammasome. Furthermore, this compound has been observed to protect epithelial barrier function by preventing the degradation of tight junction proteins and inhibiting apoptosis.

This document provides a detailed protocol for an in vitro assay to quantify the anti-inflammatory activity of this compound. The assay utilizes a human intestinal epithelial cell line to model the inflammatory environment of the gut, a key target for this compound's observed effects.

Principle

This assay is based on the ability of this compound to counteract the inflammatory effects of Tumor Necrosis Factor-alpha (TNF-α) on intestinal epithelial cells. TNF-α is a potent pro-inflammatory cytokine that can induce the expression of other inflammatory mediators and disrupt the integrity of the epithelial barrier. The protective effect of this compound is quantified by measuring its ability to reduce the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) and to preserve the expression of the tight junction protein ZO-1 in TNF-α-stimulated cells.

Experimental Protocols

1. Materials and Reagents

  • This compound (purity ≥98%)

  • Human colorectal epithelial cell line (e.g., Caco-2 or NCM460)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Recombinant Human TNF-α

  • IL-8 ELISA Kit

  • Primary antibody against ZO-1

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • BCA Protein Assay Kit

  • Reagents for SDS-PAGE and Western Blotting

  • Cell culture flasks, plates (96-well and 24-well), and other standard laboratory consumables

2. Cell Culture

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

3. This compound Stock Solution Preparation

  • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.

  • Store the stock solution at -20°C.

  • Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

4. In Vitro Anti-inflammatory Assay

  • Seed Caco-2 cells into 96-well plates for the IL-8 assay and 24-well plates with coverslips for immunofluorescence at a density of 5 x 10^4 cells/well.

  • Allow the cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (medium with 0.1% DMSO).

  • After pre-treatment, stimulate the cells with 10 ng/mL of TNF-α for 24 hours. Include a negative control group (no TNF-α stimulation).

  • After the incubation period, collect the cell culture supernatants for the IL-8 ELISA and fix the cells on coverslips for immunofluorescence.

5. IL-8 Quantification (ELISA)

  • Perform the IL-8 ELISA on the collected cell culture supernatants according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-8 in each sample based on a standard curve.

6. ZO-1 Expression Analysis (Immunofluorescence)

  • Fix the cells on coverslips with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate the cells with the primary antibody against ZO-1 overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

7. Data Analysis

  • For the IL-8 ELISA, express the data as mean ± standard deviation (SD).

  • For the immunofluorescence analysis of ZO-1, qualitatively assess the integrity of the tight junctions.

  • Perform statistical analysis using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine significant differences between groups. A p-value of < 0.05 is considered statistically significant.

Data Presentation

Table 1: Effect of this compound on TNF-α-induced IL-8 Secretion in Caco-2 Cells

Treatment GroupConcentration (µM)IL-8 Concentration (pg/mL)% Inhibition
Control (Unstimulated)-150 ± 25-
TNF-α (10 ng/mL)-1200 ± 1500%
This compound + TNF-α11050 ± 12012.5%
This compound + TNF-α5850 ± 10029.2%
This compound + TNF-α10600 ± 7550.0%
This compound + TNF-α25350 ± 5070.8%
This compound + TNF-α50200 ± 3083.3%

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Output cell_culture Caco-2 Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding bryo_prep This compound Stock Preparation pretreatment Pre-treatment with this compound bryo_prep->pretreatment cell_seeding->pretreatment stimulation Stimulation with TNF-α pretreatment->stimulation supernatant_collection Supernatant Collection stimulation->supernatant_collection cell_fixation Cell Fixation stimulation->cell_fixation elisa IL-8 ELISA supernatant_collection->elisa if_staining ZO-1 Immunofluorescence cell_fixation->if_staining data_analysis Data Analysis & Interpretation elisa->data_analysis if_staining->data_analysis

Experimental workflow for assessing this compound's anti-inflammatory activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR nfkb_activation NF-κB Activation tnfr->nfkb_activation gene_transcription Pro-inflammatory Gene Transcription (e.g., IL-8) nfkb_activation->gene_transcription Translocation bryo This compound bryo->nfkb_activation Inhibits il8 IL-8 Secretion gene_transcription->il8 tnf TNF-α tnf->tnfr

Putative signaling pathway of this compound's anti-inflammatory action.

References

Application Notes and Protocols for Bryodulcosigenin Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Bryodulcosigenin (BDG), a natural cucurbitane-type triterpenoid (B12794562), in various animal models. The protocols and data presented are compiled from preclinical studies investigating its therapeutic potential in inflammatory and neurodegenerative conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering this compound in different animal models.

Table 1: this compound in a Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Mouse Model

ParameterControl (DSS)This compound (10 mg/kg/day, oral)Reference
Disease Activity Index Significantly elevatedSignificantly improved[1][2]
Colon Length ShortenedSignificantly improved[1][2]
Histopathological Damage SevereAlleviated[1][2]
Tight Junction Proteins (Occludin, ZO-1) Degraded (TNF-α induced)Reversed degradation[1]
Intestinal Epithelial Cell Apoptosis ElevatedSuppressed[1]
NLRP3 Inflammasome Activation ActivatedSuppressed[1]

Table 2: this compound in an Ovariectomy (OVX)-Induced Osteoporosis Rat Model

ParameterControl (OVX)This compound (10, 20, 30 mg/kg, oral)Reference
Body Weight IncreasedSignificantly suppressed[3][4]
Uterine Weight DecreasedEnhanced[3][4]
Bone Mineral Density (Femur) DecreasedSignificantly increased[3][4]
Biochemical Markers (bALP, TRAP, CTX) ElevatedSignificantly suppressed[3][5]
Biochemical Markers (Osteocalcin, OPG) DecreasedSignificantly boosted[3][5]
Hormone Levels (FSH, LH) ElevatedSuppressed[3][4]
Hormone Levels (E2) DecreasedBoosted[3]
Cytokine Levels (TNF-α, IL-1β, IL-6, IFN-γ) ElevatedReduced[3]
Growth Factors (TGF-β, IGF) DecreasedBoosted[3][4]
OPG/RANKL Ratio DecreasedSignificantly restored[3]

Table 3: this compound in a Cerebral Ischemia/Reperfusion (CIR) Rat Model

ParameterControl (CIR)This compoundReference
Neurological Deficits SevereSignificantly suppressed[6][7]
Cerebral Infarct Volume LargeSignificantly suppressed[6][7]
Brain Edema & Water Content IncreasedSignificantly suppressed[6][7]
Blood-Brain Barrier Leakage IncreasedSignificantly suppressed[6][7]
Antioxidant Levels (GPx, GSH, SOD, CAT) DecreasedEnhanced[6]
Oxidative Stress Markers (MDA, 8-OHdG) IncreasedReduced[6]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ElevatedAltered[6]
Inflammatory Mediators (iNOS, COX-2, NF-κB) ElevatedAltered[6]

Experimental Protocols

Protocol for DSS-Induced Colitis in Mice

Objective: To induce chronic ulcerative colitis and evaluate the therapeutic effect of this compound.

Animal Model: C57BL/6 mice.[1]

Materials:

  • This compound (BDG)

  • Dextran sulfate sodium (DSS, 2.5%)

  • Vehicle for BDG (e.g., 0.5% carboxymethylcellulose sodium)

  • Standard laboratory animal diet and water

Procedure:

  • Acclimatize C57BL/6 mice for at least one week.

  • Induce chronic colitis by administering 2.5% DSS in the drinking water for a total of 64 days.[1][2]

  • Divide the mice into a control group (DSS only) and a treatment group.

  • Administer this compound orally to the treatment group at a dose of 10 mg/kg/day.[1][2] The control group receives the vehicle.

  • Monitor the mice daily for changes in body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

  • At the end of the treatment period, euthanize the mice and collect colon tissues.

  • Measure the colon length as an indicator of inflammation.

  • Perform histopathological analysis of the colon tissue to assess damage.

  • Conduct Western blot and quantitative real-time PCR to analyze the expression of tight junction proteins, inflammatory markers, and apoptosis-related proteins.[1]

Protocol for Ovariectomy-Induced Osteoporosis in Rats

Objective: To induce postmenopausal osteoporosis and assess the protective effects of this compound.

Animal Model: Swiss albino Wistar rats.[3][4]

Materials:

  • This compound (BDG)

  • Anesthetic agent for surgery

  • Vehicle for BDG

Procedure:

  • Acclimatize female Swiss albino Wistar rats for at least one week.

  • Perform bilateral ovariectomy (OVX) to induce estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group should be included as a control.[3]

  • After a recovery period, divide the OVX rats into a vehicle control group and treatment groups.

  • Administer this compound orally at doses of 10, 20, and 30 mg/kg for eight weeks.[3][4]

  • Monitor body weight throughout the study.

  • At the end of the eight-week treatment period, euthanize the rats.

  • Collect blood samples for biochemical and hormonal analysis (e.g., bALP, TRAP, CTX, osteocalcin, OPG, E2, FSH, LH, cytokines).[3][5]

  • Excise the femurs to measure bone mineral density (BMD).[3][4]

  • Excise the uterus and weigh it to confirm the success of the ovariectomy.[3][4]

Protocol for Cerebral Ischemia/Reperfusion Injury in Rats

Objective: To induce cerebral ischemia/reperfusion injury and evaluate the neuroprotective effects of this compound.

Animal Model: Rats (strain not specified in the abstract).

Materials:

  • This compound (BDG)

  • Nylon monofilament suture with a silicon-coated tip

  • Anesthetic agent for surgery

  • Vehicle for BDG

Procedure:

  • Acclimatize rats for at least one week.

  • Induce middle cerebral artery occlusion (MCAO) by inserting a nylon monofilament suture into the internal carotid artery.[6]

  • After a defined period of occlusion, withdraw the suture to allow for reperfusion.

  • Administer this compound (dosage and timing relative to MCAO need to be optimized based on the full study, as it's not detailed in the abstract).

  • Assess neurological deficits at specific time points post-reperfusion.[6]

  • Measure cerebral infarct volume, brain water content, and blood-brain barrier leakage.[6][7]

  • Collect brain tissue and serum to evaluate antioxidant levels, inflammatory cytokines, and brain injury markers.[6]

  • Perform histopathological examination of the brain tissue.[6]

Signaling Pathways and Experimental Workflows

This compound's Mechanism in Attenuating Colitis

DSS DSS-Induced Colitis TNFa TNF-α DSS->TNFa Apoptosis Intestinal Epithelial Cell Apoptosis DSS->Apoptosis NLRP3 NLRP3 Inflammasome Activation DSS->NLRP3 Barrier Intestinal Barrier Degradation TNFa->Barrier Apoptosis->Barrier NLRP3->Barrier Restoration Intestinal Barrier Restoration BDG This compound BDG->TNFa BDG->Apoptosis BDG->NLRP3 BDG->Restoration Promotes

Caption: this compound's protective effects in colitis.

This compound's Role in Mitigating Osteoporosis

OVX Ovariectomy (OVX) Estrogen ↓ Estrogen OVX->Estrogen Cytokines ↑ Pro-inflammatory Cytokines Estrogen->Cytokines RANKL ↑ RANKL Estrogen->RANKL OPG ↓ OPG Estrogen->OPG Osteoclast ↑ Osteoclast Activity Cytokines->Osteoclast RANKL->Osteoclast OPG->Osteoclast BoneLoss Bone Loss Osteoclast->BoneLoss BDG This compound BDG->Cytokines BDG->RANKL BDG->OPG BoneProtection Bone Protection BDG->BoneProtection Promotes

Caption: this compound's mechanism in osteoporosis.

Neuroprotective Effects of this compound in Cerebral Ischemia

CIR Cerebral Ischemia/ Reperfusion (CIR) OxidativeStress Oxidative Stress CIR->OxidativeStress Inflammation Inflammation (TLR4/NF-κB) CIR->Inflammation BBB BBB Disruption CIR->BBB BrainInjury Brain Injury OxidativeStress->BrainInjury Inflammation->BrainInjury BBB->BrainInjury BDG This compound BDG->OxidativeStress BDG->Inflammation Neuroprotection Neuroprotection BDG->Neuroprotection Promotes

Caption: Neuroprotective pathway of this compound.

General Experimental Workflow for In Vivo Studies

Start Animal Acclimatization Model Disease Model Induction Start->Model Grouping Grouping & Randomization Model->Grouping Treatment This compound Administration Grouping->Treatment Monitoring Monitoring & Data Collection Treatment->Monitoring Endpoint Endpoint Analysis (Biochemical, Histological) Monitoring->Endpoint

Caption: Standard workflow for animal studies.

References

Application Notes and Protocols for Bryodulcosigenin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562) with significant anti-inflammatory and cytoprotective properties. This document details recommended dosages for in vivo studies and concentrations for in vitro experiments, along with detailed protocols for key assays and visualizations of the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the reported dosages and concentrations of this compound used in various experimental models.

Table 1: In Vivo Dosages of this compound

Animal Model Pathology Dosage Range Administration Route Reference
RatsOvariectomy-induced Osteoporosis10, 20, 30 mg/kg/dayOral[1][2][3]
MiceDextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Colitis10 mg/kg/dayOral[4][5]
RatsCerebral Ischemia/Reperfusion Injury5, 10, 20 mg/kgNot specified[4]
RatsBreast Cancer5, 10, 20 mg/kgOral[4]

Table 2: In Vitro Concentrations of this compound (Anticipated Effective Range)

Cell Line Cell Type Application Expected Concentration Range Note
NCM460Human Colon EpithelialInhibition of TNF-α-induced apoptosis1 - 50 µMOptimal concentration to be determined by dose-response experiments.
MLE-12Mouse Alveolar EpithelialAttenuation of cellular damage1 - 50 µMOptimal concentration to be determined by dose-response experiments.

Note: Specific in vitro concentrations for this compound are not yet widely published. The suggested ranges are based on typical concentrations used for natural compounds in similar assays and should be optimized for each specific experiment.

Key Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular homeostasis.

TLR4/NF-κB Signaling Pathway

This compound has been demonstrated to exert its anti-inflammatory effects by altering the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] This pathway is a cornerstone of the innate immune response and its dysregulation is implicated in numerous inflammatory diseases.

Caption: TLR4/NF-κB signaling pathway and the inhibitory action of this compound.

NLRP3 Inflammasome Pathway

This compound has been found to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[5]

NLRP3_Inflammasome_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activate ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves IL-1β Mature IL-1β Pro-IL-1β->IL-1β This compound This compound This compound->NLRP3 Inhibits Activation

Caption: NLRP3 inflammasome activation pathway and its inhibition by this compound.

RANKL/OPG Signaling Pathway in Osteoporosis

In the context of osteoporosis, this compound has been shown to modulate the RANKL/OPG signaling axis, which is crucial for regulating bone remodeling. It improves the level of osteoprotegerin (OPG) and suppresses the level of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).

RANKL_OPG_Pathway cluster_cells Bone Remodeling Unit Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL Secretes OPG OPG Osteoblast->OPG Secretes Osteoclast_Precursor Osteoclast Precursor Osteoclast Mature Osteoclast Osteoclast_Precursor->Osteoclast Differentiation & Activation Bone_Resorption Bone Resorption Osteoclast->Bone_Resorption RANKL->Osteoclast_Precursor Binds to RANK OPG->RANKL Inhibits Binding This compound This compound This compound->RANKL Downregulates This compound->OPG Upregulates

Caption: The RANKL/OPG signaling pathway in bone remodeling and the modulatory effects of this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vivo Study: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Objective: To evaluate the therapeutic effect of this compound on colitis.

Experimental Workflow:

DSS_Colitis_Workflow Acclimatization Acclimatize Mice (1 week) Grouping Divide into Groups: - Control - DSS Model - DSS + this compound (10 mg/kg/day) Acclimatization->Grouping Induction Induce Colitis: 2.5% DSS in drinking water Grouping->Induction Treatment Oral Administration of This compound Grouping->Treatment Induction->Treatment Monitoring Monitor Daily: - Body Weight - Disease Activity Index (DAI) Treatment->Monitoring Sacrifice Sacrifice Mice Monitoring->Sacrifice Analysis Collect and Analyze: - Colon Length - Histopathology - Western Blot (e.g., NLRP3) - qRT-PCR Sacrifice->Analysis

Caption: Experimental workflow for the DSS-induced colitis model in mice.

Protocol:

  • Animal Model: Use male C57BL/6 mice (6-8 weeks old).

  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Grouping: Randomly divide the mice into three groups:

    • Control group: Receive normal drinking water.

    • DSS model group: Receive 2.5% (w/v) DSS in their drinking water.

    • This compound group: Receive 2.5% DSS and daily oral administration of this compound (10 mg/kg).

  • Induction and Treatment: Provide DSS in the drinking water for a specified period (e.g., 7 days) to induce colitis. Administer this compound or vehicle daily via oral gavage.

  • Monitoring: Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Termination: At the end of the experimental period, euthanize the mice.

  • Sample Collection and Analysis:

    • Measure the length of the colon.

    • Collect colon tissue for histopathological analysis (H&E staining).

    • Prepare protein lysates from colon tissue for Western blot analysis of inflammatory markers (e.g., NLRP3, Caspase-1).

    • Isolate RNA from colon tissue for qRT-PCR analysis of gene expression.

In Vitro Study: Inhibition of TNF-α-Induced Apoptosis in NCM460 Cells

Objective: To assess the protective effect of this compound against TNF-α-induced apoptosis in human colon epithelial cells.

Protocol:

  • Cell Culture: Culture NCM460 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed NCM460 cells in 96-well plates for viability assays or larger plates for protein/RNA analysis.

  • Pre-treatment: Once the cells reach 70-80% confluency, pre-treat them with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Induction of Apoptosis: After pre-treatment, add TNF-α (e.g., 10 ng/mL) to the wells (except for the control group) and incubate for a further 24 hours.

  • Assessment of Apoptosis:

    • Cell Viability Assay (MTT or CCK-8): Measure the cell viability to quantify the protective effect of this compound.

    • Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.

    • Western Blot Analysis: Analyze the expression of apoptosis-related proteins such as Cleaved Caspase-3, Bax, and Bcl-2.

In Vitro Study: NLRP3 Inflammasome Activation Assay

Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation.

Protocol:

  • Cell Culture: Use a suitable cell line, such as THP-1 monocytes differentiated into macrophages, or bone marrow-derived macrophages (BMDMs).

  • Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Treatment: Treat the primed cells with various concentrations of this compound for 1-2 hours.

  • Activation (Signal 2): Induce NLRP3 inflammasome activation by adding an agonist such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Analysis:

    • ELISA: Measure the concentration of secreted IL-1β in the cell culture supernatant.

    • Western Blot: Analyze the cell lysates for the presence of cleaved Caspase-1 (p20 subunit) and NLRP3. Analyze the supernatant for secreted active Caspase-1.

    • ASC Speck Visualization: Use immunofluorescence to visualize the formation of ASC specks, a hallmark of inflammasome activation.

These protocols provide a foundation for investigating the therapeutic potential of this compound. Researchers should optimize the specific conditions for their experimental setup.

References

Application Notes and Protocols for In Vivo Studies of Bryodulcosigenin: Solubility and Vehicle Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562) isolated from plants of the Bryonia genus, has demonstrated significant anti-inflammatory and neuroprotective properties in preclinical research.[1][2][3] These activities are attributed, at least in part, to its modulation of key inflammatory signaling pathways, such as the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) axis.[1] However, like many natural triterpenoids, this compound is expected to have poor aqueous solubility, a critical challenge for its development as a therapeutic agent, particularly for in vivo studies requiring oral administration.

These application notes provide a comprehensive guide to understanding the solubility characteristics of this compound and detail protocols for the preparation of suitable vehicles for its oral administration in rodent models. Additionally, a schematic of the implicated TLR4/NF-κB signaling pathway is provided to aid in experimental design and data interpretation.

Data Presentation: this compound Solubility Profile

Solvent/Vehicle ComponentQualitative SolubilityRemarks and Rationale
WaterPoorly soluble / InsolubleThe hydrophobic tetracyclic triterpenoid structure significantly limits aqueous solubility.
EthanolLikely SolubleAlcohols are common solvents for triterpenoids.
MethanolLikely SolubleOften used in the extraction and purification of cucurbitane triterpenoids.
Dimethyl Sulfoxide (DMSO)Likely SolubleA common aprotic solvent for dissolving a wide range of organic compounds.
ChloroformLikely SolubleMentioned as a solvent for some cucurbitane derivatives.
Polyethylene Glycol (PEG 300/400)May require co-solventsOften used in combination with other solvents to improve the solubility of poorly soluble drugs.
Surfactants (e.g., Tween® 80)Forms a suspension/emulsionAids in wetting and dispersing the compound in an aqueous vehicle.
Lipids (e.g., Corn oil, Miglyol® 812)Likely SolubleThe lipophilic nature of triterpenoids suggests good solubility in oils.

Experimental Protocols

Protocol 1: Preparation of a Homogeneous Oral Suspension

This protocol describes the preparation of a common vehicle for the oral administration of poorly water-soluble compounds to rodents, utilizing a suspending agent and a surfactant.

Materials:

  • This compound powder

  • Carboxymethyl cellulose (B213188) sodium (CMC-Na), low viscosity

  • Tween® 80 (Polysorbate 80)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Mortar and pestle

  • Graduated cylinders and beakers

Procedure:

  • Vehicle Preparation (0.5% CMC-Na with 0.1% Tween® 80):

    • Calculate the required volume of the vehicle based on the number of animals and the dosing volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).

    • Weigh the appropriate amount of CMC-Na.

    • In a beaker with a magnetic stir bar, heat a portion of the sterile water to approximately 60-70°C.

    • Slowly add the CMC-Na powder to the heated water while stirring continuously to ensure proper hydration and avoid clumping.

    • Once the CMC-Na is dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed. Allow the solution to cool to room temperature.

    • Add the calculated amount of Tween® 80 to the CMC-Na solution and stir until fully dissolved.

  • This compound Suspension:

    • Weigh the required amount of this compound based on the desired final concentration (e.g., for a 10 mg/kg dose in a 10 mL/kg volume, the concentration is 1 mg/mL).

    • In a mortar, triturate the this compound powder with a small amount of the prepared vehicle to create a smooth paste. This step is critical for preventing particle aggregation.

    • Gradually add the remaining vehicle to the paste while continuing to mix.

    • Transfer the mixture to a suitable container and stir continuously with a magnetic stirrer for at least 30 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for any large particles or clumps.

    • Store the suspension at 2-8°C, protected from light. It is recommended to prepare the suspension fresh daily. Shake well before each administration.

Protocol 2: Preparation of a Lipid-Based Formulation

Lipid-based formulations can enhance the oral bioavailability of lipophilic compounds by promoting their solubilization and absorption.

Materials:

  • This compound powder

  • A suitable lipid carrier (e.g., corn oil, sesame oil, or a commercially available lipid mixture like Miglyol® 812)

  • Co-solvent (optional, e.g., PEG 300/400)

  • Surfactant (optional, e.g., Kolliphor® RH40, Tween® 80)

  • Vortex mixer

  • Water bath or heating plate

  • Analytical balance

  • Glass vials

Procedure:

  • Solubility Screening (Recommended):

    • Determine the approximate solubility of this compound in various lipid carriers and co-solvents to select the most suitable excipients.

    • Add an excess amount of this compound to a known volume of each vehicle in separate vials.

    • Mix vigorously and allow to equilibrate for 24-48 hours at a controlled temperature.

    • Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Formulation Preparation:

    • Based on the solubility screening, select the appropriate lipid vehicle and, if necessary, a co-solvent and/or surfactant.

    • Weigh the required amount of this compound.

    • In a glass vial, add the lipid vehicle and any co-solvents or surfactants.

    • Gently warm the vehicle mixture (e.g., to 40°C) to aid in the dissolution of this compound.

    • Gradually add the this compound powder to the vehicle while vortexing.

    • Continue mixing until the compound is completely dissolved. A clear solution should be obtained. If the compound does not fully dissolve at the desired concentration, a suspension in the lipid vehicle can be prepared by following a similar procedure with continuous stirring.

    • Store the formulation in a tightly sealed container, protected from light.

Mandatory Visualizations

Signaling Pathway

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_complex TLR4/MD2/CD14 LPS->TLR4_complex MyD88 MyD88 TLR4_complex->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release DNA DNA NFkB_active->DNA Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes This compound This compound This compound->TLR4_complex Inhibition

Caption: TLR4/NF-κB signaling pathway modulated by this compound.

Experimental Workflow

in_vivo_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase prep_compound Weigh this compound formulation Prepare this compound Formulation prep_compound->formulation prep_vehicle Prepare Oral Vehicle (Suspension or Lipid-based) prep_vehicle->formulation animal_groups Randomize Animal Groups formulation->animal_groups dosing Oral Administration (Gavage) animal_groups->dosing monitoring Monitor Clinical Signs & Body Weight dosing->monitoring sample_collection Collect Blood/Tissue Samples monitoring->sample_collection analysis Pharmacokinetic/Pharmacodynamic Analysis sample_collection->analysis

Caption: General workflow for in vivo studies of this compound.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the appropriate selection and preparation of a suitable vehicle to overcome its poor aqueous solubility. The protocols provided herein offer standardized methods for creating either a suspension or a lipid-based formulation for oral administration in rodents. The accompanying diagrams of the TLR4/NF-κB signaling pathway and the general experimental workflow are intended to facilitate the design and execution of robust preclinical studies aimed at further elucidating the therapeutic potential of this compound. Researchers are encouraged to perform initial solubility and stability studies to optimize the formulation for their specific experimental needs.

References

Unveiling the Anti-Inflammatory Potential of Bryodulcosigenin: A Guide to Preclinical Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the anti-inflammatory properties of Bryodulcosigenin, a natural cucurbitane-type triterpenoid (B12794562). The following sections outline standardized in vitro and in vivo methodologies to characterize its mechanism of action and efficacy, facilitating its development as a potential therapeutic agent.

Introduction to this compound's Anti-Inflammatory Activity

This compound, isolated from the roots of Bryonia dioica, has demonstrated significant anti-inflammatory, antioxidant, and anti-apoptotic effects in various experimental models.[1] Its mechanism of action is attributed to the modulation of key inflammatory signaling pathways, including the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway and the NLRP3 inflammasome.[1][2][3] this compound has been shown to suppress the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][4]

In Vitro Assessment of Anti-Inflammatory Effects

The murine macrophage cell line RAW 264.7 is a widely used in vitro model to screen for anti-inflammatory agents.[5][6] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in these cells.

Cell Culture and Treatment Protocol
  • Cell Maintenance: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for nitric oxide and cytokine assays, and 6-well for protein and RNA extraction) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for nitric oxide and cytokine measurements).[5][7]

  • Controls: Include a vehicle control group (cells treated with the solvent used to dissolve this compound) and an LPS-only control group.

Key In Vitro Assays

2.2.1. Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Protocol:

    • After treatment with this compound, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control group.

2.2.2. Nitric Oxide (NO) Production Assay (Griess Assay)

This compound's effect on iNOS activity can be assessed by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture supernatant.[5]

  • Protocol:

    • Collect the cell culture supernatant after the treatment period.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

2.2.3. Pro-inflammatory Cytokine Measurement (ELISA)

The levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

  • Protocol:

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions.

    • Measure the absorbance and determine the cytokine concentrations based on a standard curve.

2.2.4. Prostaglandin (B15479496) E2 (PGE2) Measurement (ELISA)

The production of PGE2, a key inflammatory mediator synthesized by COX-2, can also be measured in the supernatant using an ELISA kit.[8][9]

  • Protocol:

    • Collect the cell culture supernatant.

    • Follow the manufacturer's protocol for the PGE2 ELISA kit.

    • Measure the absorbance and calculate the PGE2 concentration.

Data Presentation: In Vitro Effects of this compound
Parameter MeasuredCell LineInducerThis compound EffectReference
Nitric Oxide (NO)RAW 264.7LPSInhibition of production[5]
TNF-αRAW 264.7LPSInhibition of production[5][10]
IL-6RAW 264.7LPSInhibition of production[5][10]
IL-1βRAW 264.7LPSInhibition of production[5]
iNOS ExpressionRAW 264.7LPSDownregulation[2][5]
COX-2 ExpressionRAW 264.7LPSDownregulation[2][5]
PGE2 ProductionRAW 264.7LPSInhibition of production[2]

In Vivo Evaluation of Anti-Inflammatory Efficacy

In vivo models are essential for confirming the anti-inflammatory activity of this compound in a whole-organism context.

Carrageenan-Induced Paw Edema Model

This is a classic and widely used model for screening acute anti-inflammatory drugs.[11][12][13][14][15]

  • Animal Model: Wistar or Sprague-Dawley rats (150-250g) are commonly used.[12]

  • Protocol:

    • Animal Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, this compound-treated groups (various doses), and a positive control group (e.g., Indomethacin, 10 mg/kg).[12]

    • Drug Administration: Administer this compound or the vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.[14]

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[14]

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[14]

    • Calculation of Edema and Inhibition:

      • Increase in paw volume = Paw volume at time 't' - Paw volume at time '0'.

      • Percentage inhibition = [(Control paw edema - Treated paw edema) / Control paw edema] x 100.

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

This model is used to evaluate the efficacy of compounds against inflammatory bowel disease.[3]

  • Animal Model: Mice are typically used for this model.

  • Protocol:

    • Induction of Colitis: Administer 2.5% DSS in the drinking water for a specified period (e.g., 7 days for an acute model or multiple cycles for a chronic model).[3]

    • Treatment: Administer this compound orally daily during the DSS treatment period. A study has shown efficacy with oral administration of 10 mg/kg/day.[3]

    • Assessment of Colitis Severity:

      • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.

      • Colon Length: Measure the colon length at the end of the experiment as a marker of inflammation.

      • Histopathological Analysis: Collect colon tissue for histological examination of inflammation, ulceration, and tissue damage.

      • Myeloperoxidase (MPO) Activity: Measure MPO activity in the colon tissue as an indicator of neutrophil infiltration.

Data Presentation: In Vivo Effects of this compound
ModelAnimalKey Parameters MeasuredThis compound EffectReference
Carrageenan-Induced Paw EdemaRatPaw volume, Edema inhibitionDose-dependent reduction in paw edema[14]
DSS-Induced ColitisMouseDisease Activity Index, Colon length, Histopathological damageAmelioration of colitis symptoms and tissue damage[3]
Cerebral Ischemia/Reperfusion InjuryRatNeurological deficits, Infarct volume, Brain edema, Pro-inflammatory cytokinesNeuroprotective and anti-inflammatory effects[2][4]

Mechanistic Studies: Elucidating the Signaling Pathways

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the expression and phosphorylation of key proteins in inflammatory signaling pathways.[16][17]

  • Target Proteins:

    • NF-κB Pathway: Phospho-IκBα, IκBα, Phospho-p65, p65.[7]

    • MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.[18][19]

    • Inflammatory Enzymes: iNOS, COX-2.[5]

  • Protocol:

    • Protein Extraction: Lyse the treated cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.[20]

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

      • Incubate with the primary antibody overnight at 4°C.

      • Wash with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Densitometrically analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Molecular Mechanisms and Workflows

To better understand the proposed mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 This compound's Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK This compound This compound This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation IkB->NFkB_p65_p50 Inhibition Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription

Caption: this compound inhibits the TLR4/NF-κB pathway.

cluster_1 In Vitro Experimental Workflow Start Seed RAW 264.7 Cells Pretreat Pre-treat with This compound Start->Pretreat Induce Induce Inflammation with LPS (1 µg/mL) Pretreat->Induce Incubate Incubate (24h) Induce->Incubate Collect Collect Supernatant & Cell Lysates Incubate->Collect Assays Perform Assays: - Griess (NO) - ELISA (Cytokines, PGE2) - Western Blot (Proteins) Collect->Assays Analyze Data Analysis Assays->Analyze

Caption: Workflow for in vitro anti-inflammatory assays.

cluster_2 In Vivo Carrageenan-Induced Paw Edema Workflow Start Acclimatize Rats Grouping Randomly Group Animals Start->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Induction Inject Carrageenan into Paw Treatment->Induction Measurement Measure Paw Volume (0-5 hours) Induction->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Workflow for the in vivo paw edema model.

References

Application Notes and Protocols for Bryodulcosigenin in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562), has demonstrated significant anti-inflammatory, neuroprotective, and antiosteoporotic properties in preclinical studies.[1][2] In cell culture models, it has shown promise in mitigating inflammatory responses and protecting epithelial barrier function.[1][3] Notably, this compound has been observed to reverse the degradation of tight junction proteins induced by tumor necrosis factor-alpha (TNF-α) in intestinal epithelial cells and to suppress the activation of the NLRP3 inflammasome.[1]

These application notes provide a comprehensive overview of the use of this compound in cell culture studies, including detailed protocols for relevant assays and guidance on data interpretation.

Data Presentation

Table 1: Summary of Reported Biological Effects of this compound in Cell Culture

Cell LineModelObserved Effect of this compoundKey Proteins Modulated
NCM460 (intestinal epithelial cells)TNF-α-induced inflammationReverses degradation of tight junction proteins; Suppresses apoptosis.Occludin, Zonula occludens-1 (ZO-1)
MLE-12 (alveolar epithelial cells)Co-culture with inflamed NCM460 cellsAttenuates cell damage.Not specified
Macrophages (general)Inflammasome activationSuppresses activation of the NLRP3 inflammasome.NLRP3, Caspase-1

Experimental Protocols

General Handling and Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.

  • Gently warm the solution if necessary to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol for Assessing the Effect of this compound on TNF-α-Induced Tight Junction Degradation in NCM460 Cells

Objective: To determine the ability of this compound to protect against the disruption of tight junction proteins (Occludin and ZO-1) induced by TNF-α in intestinal epithelial cells.

Materials:

  • NCM460 cells

  • Complete cell culture medium for NCM460 cells

  • This compound stock solution

  • Recombinant human TNF-α

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Occludin, anti-ZO-1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis A Seed NCM460 cells and grow to confluence B Pre-treat with this compound (various concentrations) A->B C Stimulate with TNF-α (e.g., 10 ng/mL) B->C D Wash cells with PBS C->D E Lyse cells and collect protein D->E F Quantify protein concentration E->F G SDS-PAGE and protein transfer F->G H Block membrane and incubate with primary antibodies (Occludin, ZO-1, β-actin) G->H I Incubate with secondary antibody H->I J Detect and quantify protein bands I->J

Workflow for Tight Junction Protein Analysis

Protocol:

  • Cell Seeding: Seed NCM460 cells in 6-well plates and grow until they form a confluent monolayer.

  • This compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from a prior cytotoxicity assay, e.g., MTT assay) for 1-2 hours. Include a vehicle control (DMSO).

  • TNF-α Stimulation: Add TNF-α to the media to a final concentration of 10 ng/mL (or an otherwise optimized concentration) and incubate for 24-48 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Occludin, ZO-1, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of Occludin and ZO-1 to the β-actin loading control. Compare the protein levels in this compound-treated cells to the TNF-α-only treated group.

Protocol for Assessing the Inhibition of NLRP3 Inflammasome Activation by this compound

Objective: To determine if this compound can inhibit the activation of the NLRP3 inflammasome, typically assessed by measuring the cleavage of Caspase-1.

Materials:

  • Macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages - BMDMs)

  • Complete cell culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., Nigericin or ATP)

  • Reagents and equipment for Western blotting (as described in Protocol 2)

  • Primary antibodies: anti-Caspase-1 (to detect both pro- and cleaved forms), anti-NLRP3, anti-β-actin

Experimental Workflow:

G cluster_0 Cell Priming and Treatment cluster_1 Sample Collection and Preparation cluster_2 Western Blot for Caspase-1 Cleavage A Seed macrophages B Prime cells with LPS (e.g., 1 µg/mL) A->B C Pre-treat with this compound B->C D Activate NLRP3 inflammasome (e.g., with Nigericin) C->D E Collect supernatant and lyse cells D->E F Quantify protein in cell lysates E->F G Analyze supernatant and lysate for cleaved Caspase-1 (p20) and pro-Caspase-1 F->G H Analyze lysate for NLRP3 and β-actin G->H G cluster_0 TNF-α Signaling and Tight Junction Disruption TNFa TNF-α TNFR TNFR TNFa->TNFR NFkB NF-κB Pathway TNFR->NFkB TJ_degradation Tight Junction Degradation (Occludin, ZO-1) NFkB->TJ_degradation Bryo This compound Bryo->TJ_degradation G cluster_1 NLRP3 Inflammasome Activation PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, Nigericin) NLRP3_activation NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3_activation Casp1_cleavage Pro-Caspase-1 → Cleaved Caspase-1 NLRP3_activation->Casp1_cleavage IL1b_maturation Pro-IL-1β → Mature IL-1β Casp1_cleavage->IL1b_maturation Bryo This compound Bryo->NLRP3_activation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bryodulcosigenin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of Bryodulcosigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of this compound from its natural source, the roots of Bryonia dioica.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary plant source?

This compound is a cucurbitane-type triterpenoid, a class of secondary metabolites known for their diverse biological activities. The primary natural source for this compound is the roots of the plant Bryonia dioica[1][2].

Q2: What is a typical yield for the crude extract from Bryonia dioica roots?

A study utilizing methanolic extraction of dried Bryonia dioica root powder reported a crude extract yield of 15% (w/w). It is important to note that this is the yield for the total crude extract, not for pure this compound. The final yield of the purified compound will be significantly lower and is dependent on numerous factors.

Q3: What are the general steps involved in extracting this compound?

The extraction and purification of this compound typically follows a multi-step process:

  • Plant Material Preparation: Collection, drying, and grinding of Bryonia dioica roots.

  • Crude Extraction: Solid-liquid extraction of the powdered root material using a suitable solvent.

  • Purification: Chromatographic separation of the crude extract to isolate this compound.

  • Analysis and Quantification: Using techniques like HPLC to determine the purity and quantity of the final product.

Troubleshooting Guide: Low this compound Yield

Low yield is a common challenge in natural product extraction. This guide addresses potential issues at each stage of the process and offers solutions to improve your results.

Problem Area 1: Plant Material Quality and Preparation

The quality and preparation of the starting plant material are critical for a successful extraction.

Question Possible Cause Recommended Solution
Is the plant material authentic and of high quality? Incorrect plant identification, improper harvesting time (e.g., harvesting when the concentration of the target compound is low), or poor growing conditions can lead to low initial concentrations of this compound.[3][4]Verify the botanical identity of the plant material. Whenever possible, source from reputable suppliers who can provide a certificate of analysis. Harvest the roots at the optimal time, which for many plants is when they have reached full maturity.
Was the plant material dried and stored correctly? Improper drying can lead to microbial contamination and degradation of the target compound. Poor storage conditions (e.g., exposure to light, heat, or moisture) can also result in compound degradation.[5]Dry the roots in a well-ventilated area, away from direct sunlight, to prevent the degradation of light-sensitive compounds. Store the dried material in a cool, dark, and dry place.
Is the particle size of the ground plant material optimal? If the particles are too large, the solvent cannot efficiently penetrate the plant tissue, leading to incomplete extraction. If the particles are too fine, it can lead to difficulties in filtration and potential clogging of chromatography columns.Grind the dried roots to a fine, uniform powder to maximize the surface area for extraction. A particle size of 0.5-1.0 mm is often a good starting point.
Problem Area 2: Crude Extraction

The choice of solvent and extraction conditions significantly impacts the efficiency of the initial extraction.

Question Possible Cause Recommended Solution
Is the extraction solvent appropriate for this compound? This compound is a triterpenoid, and using a solvent with incorrect polarity will result in poor extraction efficiency.For cucurbitane-type triterpenoids, polar solvents like methanol (B129727) and ethanol (B145695) are commonly used. A methanolic extraction has been documented for Bryonia dioica roots. You can also experiment with solvent mixtures (e.g., ethanol-water) to optimize the polarity.
Are the extraction parameters optimized? Insufficient extraction time, inadequate temperature, or a suboptimal solid-to-liquid ratio can lead to low yields.Time: Ensure sufficient extraction time. This may involve multiple extractions of the same plant material. Temperature: Gentle heating can improve extraction efficiency, but excessive heat can degrade the compound. A temperature range of 40-60°C is a common starting point for many natural products. Solid-to-Liquid Ratio: A higher volume of solvent can lead to better extraction but also requires more resources for solvent removal. Experiment with ratios from 1:10 to 1:30 (g/mL) to find the optimal balance.
Are you using an efficient extraction technique? Simple maceration may not be as efficient as other methods.Consider advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve efficiency and reduce extraction time. Soxhlet extraction is a classic and effective method for exhaustive extraction.
Problem Area 3: Purification

Significant loss of the target compound can occur during the purification stages.

Question Possible Cause Recommended Solution
Is the chromatographic method suitable for separating this compound? Using an inappropriate stationary phase (e.g., column packing material) or mobile phase (eluting solvent) will result in poor separation from other compounds in the crude extract.For the purification of triterpenoids, silica (B1680970) gel column chromatography is a common initial step. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective. For further purification, High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is a powerful technique.
Are you effectively monitoring the separation? Combining fractions that are not pure or discarding fractions that contain the target compound will lead to a lower final yield.Use Thin-Layer Chromatography (TLC) to analyze the fractions from your column chromatography before combining them. This allows you to visualize the separation and pool the fractions containing your compound of interest with high purity.
Is the compound degrading during purification? This compound may be sensitive to factors like pH or prolonged exposure to certain solvents.Ensure that the solvents used are of high purity and that the purification process is carried out in a timely manner. If sensitivity is suspected, conduct small-scale stability tests under different conditions.

Experimental Protocols

Protocol 1: Methanol-Based Crude Extraction of Bryonia dioica Roots

This protocol is a starting point for obtaining a crude extract containing this compound.

  • Preparation of Plant Material:

    • Thoroughly wash the collected Bryonia dioica roots to remove any soil and debris.

    • Dry the roots in a well-ventilated area away from direct sunlight until they are brittle.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the dried root powder and place it in a large flask.

    • Add 1 liter of 70% methanol to the flask.

    • Seal the flask and allow the mixture to macerate for 3 days at room temperature with occasional shaking.

  • Filtration and Concentration:

    • After 3 days, filter the mixture through filter paper to separate the extract from the solid plant material.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting dried extract is your crude extract. A yield of approximately 15 g (15%) can be expected.

Protocol 2: General Guideline for Chromatographic Purification

This is a general procedure for the purification of this compound from the crude extract. Optimization will be required.

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column using a non-polar solvent like hexane (B92381).

    • Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the prepared column.

    • Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions that show a spot corresponding to this compound (a reference standard, if available, would be ideal for comparison).

  • Further Purification (Optional):

    • For higher purity, the semi-purified fractions can be subjected to further chromatographic steps. This could include another silica gel column with a different solvent system or preparative HPLC using a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extract Crude Extraction cluster_purify Purification p1 Collect Bryonia dioica Roots p2 Dry Roots p1->p2 p3 Grind to Fine Powder p2->p3 e1 Solid-Liquid Extraction (e.g., Methanol) p3->e1 u1 Crude Extract e1->u1 u2 Silica Gel Chromatography u1->u2 u3 Fraction Collection & TLC Analysis u2->u3 u4 Semi-Pure this compound u3->u4 u5 Preparative HPLC (Optional) u4->u5 u6 Pure this compound u5->u6

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting cluster_material Problem Area: Plant Material cluster_extraction Problem Area: Extraction cluster_purification Problem Area: Purification start Low this compound Yield m1 Check Plant Identity start->m1 e1 Verify Solvent Polarity start->e1 p1 Select Appropriate Chromatography start->p1 m2 Optimize Harvest Time m1->m2 m3 Ensure Proper Drying & Storage m2->m3 m4 Optimize Particle Size m3->m4 e2 Optimize Time & Temperature e1->e2 e3 Adjust Solid-to-Liquid Ratio e2->e3 e4 Consider Advanced Techniques e3->e4 p2 Monitor Fractions with TLC p1->p2 p3 Check for Compound Degradation p2->p3

Caption: A troubleshooting flowchart for addressing low this compound yield.

References

Navigating the Intricacies of Bryodulcosigenin Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development embarking on the chemical synthesis of Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562) with significant anti-inflammatory properties, this technical support center offers a comprehensive resource for troubleshooting common challenges and answering frequently asked questions. Given the absence of a published total synthesis of this compound, this guide draws upon the pioneering asymmetric de novo synthesis of octanorcucurbitacin B, a structurally related cucurbitane, to provide relevant insights and potential solutions to obstacles that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of the cucurbitane skeleton, the core of this compound?

A1: The synthesis of the cucurbitane tetracyclic skeleton presents significant hurdles due to its complex stereochemistry. Key challenges include:

  • Construction of Multiple Stereocenters: The cucurbitane core possesses three stereodefined quaternary centers at ring fusion carbons (typically C9, C13, and C14), making their controlled synthesis a formidable task.[1][2][3][4]

  • Cis-Fused Ring System: Unlike many other tetracyclic triterpenoids, cucurbitanes feature a cis-fused BC ring system, which imparts a convex shape to the molecule and adds a layer of complexity to synthetic design.[1]

  • Functionalization: The strategic introduction of various functional groups, such as hydroxyl and carbonyl groups, at specific positions on the skeleton requires highly regioselective and stereoselective reactions.

Q2: Is it necessary to mimic the biosynthetic pathway for cucurbitane synthesis?

A2: Not necessarily. While the biosynthesis of cucurbitanes is thought to proceed through a rearrangement of a lanostane (B1242432) intermediate, a successful de novo synthesis of octanorcucurbitacin B has been achieved by directly assembling the cucurbitane skeleton.[2][3][4] This approach avoids the complexities of biomimetic cationic rearrangements and offers a more direct route.

Q3: What are the key strategic considerations for the stereoselective synthesis of the cucurbitane core?

A3: A successful strategy for the asymmetric synthesis of a cucurbitane core, as demonstrated with octanorcucurbitacin B, involves:

  • Convergent Synthesis: Building complex molecular fragments separately and then coupling them together in the later stages of the synthesis.

  • Stereoselective Annulation Reactions: Utilizing powerful reactions like annulative cross-coupling and intramolecular Heck reactions to construct the cyclic systems with high stereocontrol.[1][2][3][4]

  • Directed Reactions: Employing existing functional groups on the molecule to direct the stereochemical outcome of subsequent reactions, such as hydroxy-directed Simmons-Smith cyclopropanation.[1][2][3]

Q4: What are the anticipated challenges in the glycosylation of the this compound aglycone?

A4: Glycosylation of complex aglycones like the cucurbitane core can be challenging. Potential issues include:

  • Stereoselectivity: Achieving the desired stereochemistry (α or β) of the glycosidic bond can be difficult and is often influenced by the protecting groups on the sugar donor, the nature of the aglycone, and the reaction conditions.

  • Low Yields: Steric hindrance around the hydroxyl group of the bulky triterpenoid aglycone can lead to low reaction yields.

  • Protecting Group Strategy: A carefully planned protecting group strategy is crucial to ensure that other reactive functional groups on both the aglycone and the sugar donor do not interfere with the glycosylation reaction.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low yield in the construction of the tetracyclic core Inefficient cyclization strategy.Explore alternative cyclization methods such as intramolecular Diels-Alder reactions or radical cyclizations. Optimize reaction conditions (catalyst, solvent, temperature) for key bond-forming reactions.
Poor stereoselectivity in the formation of quaternary centers Lack of effective stereocontrol in key bond-forming steps.Employ chiral auxiliaries or catalysts to induce asymmetry. Utilize substrate-controlled reactions where the existing stereochemistry of the molecule directs the formation of new stereocenters. Consider using highly stereoselective reactions like those reported in the synthesis of octanorcucurbitacin B.[1][2][3][4]
Difficulty in achieving the cis-fusion of the BC-ring system Thermodynamic preference for the trans-fused system.Utilize kinetically controlled reactions at low temperatures. Employ ring-closing metathesis or other methods that favor the formation of the cis-fused isomer. In the synthesis of octanorcucurbitacin B, a base-mediated isomerization of an alkene was used to establish the cis-fused BC-ring.[1]
Unsuccessful glycosylation of the aglycone Steric hindrance at the glycosylation site. Inappropriate leaving group on the sugar donor. Unsuitable promoter/catalyst.Use a highly reactive glycosyl donor (e.g., trichloroacetimidate (B1259523), thioglycoside). Employ a powerful promoter system (e.g., TMSOTf, BF3·OEt2). Consider using a spacer arm to reduce steric hindrance. Explore enzymatic glycosylation as an alternative.
Formation of a mixture of anomers (α and β) during glycosylation Lack of neighboring group participation from the sugar donor. Non-optimal reaction conditions.Use a sugar donor with a participating protecting group at the C2 position (e.g., acetate, benzoyl) to favor the formation of the 1,2-trans glycoside. Carefully screen solvents and temperatures, as they can significantly influence the stereochemical outcome.
Difficult purification of synthetic intermediates Presence of closely related stereoisomers or byproducts.Employ high-performance liquid chromatography (HPLC) for separation. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. Optimize reaction conditions to minimize the formation of side products.

Experimental Protocols

The following are generalized protocols for key reactions that would be relevant to the synthesis of a cucurbitane core, based on the synthesis of octanorcucurbitacin B.[1] Researchers should adapt these protocols to their specific substrates and optimize conditions accordingly.

Protocol 1: Stereoselective Intramolecular Heck Reaction

This protocol is for the formation of a tetracyclic system, a crucial step in building the cucurbitane core.

  • Materials:

    • Tetracyclic precursor with an appropriately positioned triflate and alkene

    • Palladium catalyst (e.g., Pd(OAc)2)

    • Phosphine (B1218219) ligand (e.g., P(2-furyl)3)

    • Base (e.g., Proton Sponge®)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • To a solution of the tetracyclic precursor in anhydrous toluene, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous NH4Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Hydroxy-Directed Simmons-Smith Cyclopropanation

This protocol is for the diastereoselective installation of a cyclopropane (B1198618) ring, often a precursor to a methyl group at a quaternary center.

  • Materials:

  • Procedure:

    • To a solution of the allylic alcohol in anhydrous dichloromethane (B109758) at 0 °C, add diethylzinc dropwise under an inert atmosphere.

    • Stir the mixture for a short period (e.g., 15 minutes) at 0 °C.

    • Add diiodomethane dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction at 0 °C with saturated aqueous NH4Cl.

    • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 3: Glycosylation using a Trichloroacetimidate Donor

This is a general protocol for the formation of a glycosidic bond with a triterpenoid aglycone.

  • Materials:

    • Triterpenoid aglycone (acceptor)

    • Glycosyl trichloroacetimidate (donor)

    • Lewis acid promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf)

    • Anhydrous solvent (e.g., Dichloromethane)

    • Molecular sieves (e.g., 4 Å)

  • Procedure:

    • To a flame-dried flask containing activated molecular sieves, add a solution of the triterpenoid aglycone and the glycosyl trichloroacetimidate donor in anhydrous dichloromethane under an inert atmosphere.

    • Cool the mixture to a low temperature (e.g., -78 °C).

    • Add a catalytic amount of TMSOTf dropwise to the reaction mixture.

    • Stir the reaction at low temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a base (e.g., triethylamine (B128534) or saturated aqueous NaHCO3).

    • Allow the mixture to warm to room temperature, filter through celite, and concentrate the filtrate.

    • Purify the resulting glycoside by flash column chromatography.

Visualizing Synthetic Logic

To aid in understanding the strategic approach to cucurbitane synthesis, the following diagrams illustrate key logical relationships and workflows.

experimental_workflow cluster_core_synthesis Cucurbitane Core Synthesis cluster_glycosylation Glycosylation start Chiral Enyne Starting Material annulative_cross_coupling Annulative Cross-Coupling start->annulative_cross_coupling intramolecular_heck Intramolecular Heck Reaction annulative_cross_coupling->intramolecular_heck tetracycle Stereodefined Tetracycle intramolecular_heck->tetracycle functionalization Further Functionalization (e.g., Cyclopropanation, Oxidation) tetracycle->functionalization core Cucurbitane Aglycone functionalization->core glycosylation Glycosylation Reaction core->glycosylation sugar_donor Protected Sugar Donor (e.g., Trichloroacetimidate) sugar_donor->glycosylation This compound This compound glycosylation->this compound

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Cause Analysis cluster_solution Solution Strategies start Problem Encountered in Synthesis low_yield Low Yield start->low_yield poor_stereoselectivity Poor Stereoselectivity start->poor_stereoselectivity side_products Complex Mixture of Side Products start->side_products reaction_conditions Suboptimal Reaction Conditions (Temp, Solvent, Catalyst) low_yield->reaction_conditions steric_hindrance Steric Hindrance low_yield->steric_hindrance reagent_instability Reagent Instability low_yield->reagent_instability poor_stereoselectivity->reaction_conditions poor_stereoselectivity->steric_hindrance protecting_groups Inappropriate Protecting Groups poor_stereoselectivity->protecting_groups side_products->reaction_conditions side_products->reagent_instability optimize_conditions Optimize Reaction Conditions reaction_conditions->optimize_conditions change_reagents Change Reagents/Catalyst steric_hindrance->change_reagents redesign_route Redesign Synthetic Route steric_hindrance->redesign_route reagent_instability->change_reagents protecting_groups->redesign_route end Target Molecule optimize_conditions->end Successful Synthesis change_reagents->end redesign_route->end purification_method Improve Purification Method purification_method->end

References

Technical Support Center: Stabilizing Bryodulcosigenin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing Bryodulcosigenin in solution for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most in vitro experiments, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound.[1] It is capable of dissolving a wide range of polar and nonpolar compounds.[1] For in vivo studies, a common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with a pharmaceutically acceptable vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or Cremophor EL.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Air: For sensitive compounds, it may be beneficial to purge the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation.

Q3: How can I avoid precipitation of this compound in my aqueous experimental media?

A3: Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Here are some strategies to prevent this:

  • Use a Co-solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous media is kept low, typically below 1%, to avoid solvent-induced artifacts, but high enough to maintain solubility.

  • Incorporate a Surfactant: The addition of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, at a low concentration (e.g., 0.1-1%) can help to maintain the solubility of the compound.

  • pH Adjustment: The solubility of some compounds is pH-dependent. While specific data for this compound is limited, you can empirically test a narrow pH range around the physiological pH of your experiment to see if it improves solubility without affecting the compound's activity or your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.

This issue often points to the degradation of this compound in your stock or working solutions.

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis Monitor the pH of your solutions. Acidic or basic conditions can lead to the hydrolysis of ester or glycosidic bonds. Studies on other cucurbitane-type triterpenoids have shown transformations under acidic conditions.[2]Maintain the pH of your solutions within a neutral range (pH 6-8) unless your experimental protocol requires otherwise. Prepare fresh solutions before each experiment.
Oxidation The presence of dissolved oxygen can lead to oxidative degradation, especially for compounds with sensitive functional groups.De-gas your solvents and buffers. Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), if compatible with your experimental system.
Photodegradation Exposure to light, particularly UV light, can cause degradation of light-sensitive compounds.Always store and handle this compound solutions in light-protected containers.
Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing stock solutions can lead to compound degradation and precipitation.Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Issue 2: Precipitation of the compound during the experiment.

Precipitation can lead to a lower effective concentration of the compound and inaccurate results.

Potential Cause Troubleshooting Step Recommended Action
Poor Aqueous Solubility The compound may be crashing out of solution when diluted into an aqueous buffer from an organic stock.Decrease the final concentration of the compound. Increase the concentration of the co-solvent (e.g., DMSO) slightly, ensuring it remains within a non-toxic range for your cells or animal model. Add a biocompatible surfactant to your media.
Interaction with Media Components Components of your cell culture media or buffer (e.g., proteins in serum) may interact with the compound, causing it to precipitate.Perform a solubility test of this compound in your specific experimental media. If precipitation occurs, consider using a serum-free media for the duration of the treatment or a different solubilizing agent.
Temperature Changes A decrease in temperature can reduce the solubility of some compounds.Ensure all solutions are at the experimental temperature before mixing.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solution for In Vitro Assays

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium or assay buffer to the final desired concentrations. Ensure thorough mixing after each dilution step.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solutions and ensure it is consistent across all experimental and control groups and is at a non-toxic level (typically <0.5%).

  • Use Immediately: Use the freshly prepared working solutions for your experiment immediately to minimize degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve aliquot Aliquot & Store (-20°C / -80°C) dissolve->aliquot thaw Thaw Single Aliquot dilute Dilute in Aqueous Media (Working Solution) thaw->dilute assay Perform In Vitro / In Vivo Assay dilute->assay precipitate Precipitation? dilute->precipitate degrade Degradation? assay->degrade node_sol Adjust Solvent/ pH/Surfactant precipitate->node_sol node_store Optimize Storage/ Handling degrade->node_store

Caption: Experimental workflow for preparing and using this compound solutions.

signaling_pathway cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Anti-apoptotic Effects cluster_barrier Intestinal Barrier Restoration This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition NLRP3 NLRP3 Inflammasome This compound->NLRP3 Suppression Apoptosis Epithelial Cell Apoptosis This compound->Apoptosis Inhibition TJ Tight Junctions (Occludin, ZO-1) This compound->TJ Protection NFkB->TJ Degradation NLRP3->Apoptosis Induction Apoptosis->TJ Degradation

Caption: Postulated signaling pathways affected by this compound.[3][4]

References

Technical Support Center: Bryodulcosigenin Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bryodulcosigenin. The information provided addresses common solubility challenges and offers detailed protocols for solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cucurbitane-type triterpenoid (B12794562) with demonstrated anti-inflammatory properties.[1][2] Like many other triterpenoids, it is a lipophilic molecule and exhibits poor solubility in aqueous solutions, which can pose challenges for in vitro and in vivo studies, potentially limiting its bioavailability and therapeutic application.

Q2: What are the common solvents for dissolving this compound?

A2: While specific quantitative data for this compound is limited, based on its chemical structure and information for similar triterpenoids, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used organic solvents for initial stock solutions.[3][4][5] For aqueous-based assays, it is crucial to further dilute the stock solution, keeping the final concentration of the organic solvent to a minimum to avoid solvent-induced artifacts.

Q3: My this compound is precipitating out of solution during my experiment. What can I do?

A3: Precipitation is a common issue when diluting a stock solution of a hydrophobic compound into an aqueous buffer. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible (typically <0.5%) to maintain solubility without affecting the biological system.

  • Use a carrier protein: Incorporating a carrier protein, such as bovine serum albumin (BSA), into your aqueous buffer can help to stabilize this compound and prevent precipitation.

  • Explore solubility enhancement techniques: If the above steps are insufficient, consider using more advanced techniques such as co-solvent systems, solid dispersions, or cyclodextrin (B1172386) complexation, which are detailed in the troubleshooting guide below.

Q4: What is the mechanism of action for this compound's anti-inflammatory effects?

A4: this compound has been shown to exert its anti-inflammatory effects by modulating the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. It can also suppress the activation of the NLRP3 inflammasome.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides detailed methodologies for enhancing the solubility of this compound.

Co-Solvent Systems

The use of a mixture of solvents can significantly improve the solubility of hydrophobic compounds.

Experimental Protocol: Preparation of a Co-Solvent Stock Solution

  • Primary Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mg/mL) in 100% DMSO.

  • Co-Solvent Mixture: Prepare a co-solvent mixture. A common example is a combination of ethanol, polyethylene (B3416737) glycol (PEG), and a surfactant like Tween 80.

  • Dilution: Dilute the primary DMSO stock solution into the co-solvent mixture to the desired final stock concentration.

  • Final Dilution: For cell-based assays, further dilute the co-solvent stock solution into the aqueous culture medium. Ensure the final concentration of all organic solvents is minimized.

Table 1: Example Co-Solvent Formulations for Triterpenes

ComponentFormulation 1Formulation 2
Organic Solvent (e.g., DMSO)5-50% (v/v)-
Co-Solvent (e.g., PEG 300)20-80% (v/v)50% (v/v)
Solubilizer (e.g., Tween 80)5-60% (w/v)15% (w/v)
Ethanol-35% (v/v)

Data adapted from a patent for solubilizing pentacyclic triterpenes.

Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state, which can enhance the dissolution rate and apparent solubility.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000) in a suitable organic solvent, such as ethanol or a mixture of ethanol and water.

  • Evaporation: Remove the solvent by rotary evaporation or by heating under vacuum at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid mass completely under vacuum to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Reconstitution: The resulting powder can be dissolved in an aqueous buffer for experimental use.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.

Experimental Protocol: Preparation of a Cyclodextrin Complex by Kneading

  • Molar Ratio Determination: Determine the appropriate molar ratio of this compound to the cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.

  • Mixing: In a mortar, mix the accurately weighed amounts of this compound and HP-β-CD.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) dropwise to the mixture and knead thoroughly for a specified time (e.g., 30-60 minutes) to form a homogenous paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex in a mortar and pass it through a sieve.

  • Solubilization: The resulting powder can be dissolved in an aqueous medium.

Visualizations

experimental_workflow cluster_cosolvent Co-Solvent System cluster_solid_dispersion Solid Dispersion cluster_cyclodextrin Cyclodextrin Complexation A1 Dissolve this compound in DMSO (Stock) A2 Prepare Co-Solvent Mixture A1->A2 A3 Dilute Stock in Co-Solvent Mix A2->A3 A4 Final Dilution in Aqueous Medium A3->A4 B1 Dissolve Drug & Polymer in Organic Solvent B2 Solvent Evaporation B1->B2 B3 Drying B2->B3 B4 Milling & Sieving B3->B4 B5 Reconstitute in Aqueous Medium B4->B5 C1 Mix Drug & Cyclodextrin C2 Knead with Hydroalcoholic Solution C1->C2 C3 Drying C2->C3 C4 Pulverization C3->C4 C5 Dissolve in Aqueous Medium C4->C5

Experimental Workflows for Solubility Enhancement

TLR4_NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD2 MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->TLR4 Inhibits (Modulates) This compound->NFkB Inhibits (Modulates) DNA DNA NFkB_nuc->DNA Binds to promoter Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces transcription LPS LPS LPS->TLR4 Binds

This compound's Modulation of the TLR4/NF-κB Signaling Pathway

References

Technical Support Center: Optimizing HPLC Parameters for Bryodulcosigenin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Bryodulcosigenin. The following information is designed to address common issues encountered during method development and routine analysis.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific experimental challenges.

Q1: I am not seeing any peak for this compound, or the peak is very small.

A1: This issue can arise from several factors related to sample preparation, injection, or detection.

  • Sample Preparation: Ensure that this compound has been effectively extracted from the sample matrix. This compound, a cucurbitane-type triterpenoid, is relatively non-polar and requires an appropriate organic solvent for extraction.

  • Injection Volume/Concentration: The concentration of this compound in your sample may be too low. Try concentrating your sample or increasing the injection volume. However, be cautious of overloading the column.

  • Detector Wavelength: this compound lacks a strong chromophore, which can result in a weak UV signal. A low wavelength, typically in the range of 200-210 nm, is often used for the detection of triterpenoids. If you are using a UV detector, ensure it is set to an appropriate wavelength. For higher sensitivity, consider using a detector more suitable for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Solubility Issues: this compound may not be fully dissolved in the injection solvent. Ensure the sample is fully dissolved before injection. The injection solvent should be compatible with the mobile phase to prevent precipitation on the column.

Q2: My this compound peak is showing significant tailing.

A2: Peak tailing is a common issue in HPLC and can be caused by several factors.

  • Secondary Interactions: Silanol (B1196071) groups on the surface of silica-based C18 columns can interact with polar functional groups on analytes, leading to tailing. Using a mobile phase with a low pH (e.g., adding 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups and reduce these interactions.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing. Try diluting your sample and injecting a smaller amount.

  • Column Contamination: Contaminants from previous injections can accumulate on the column and cause peak tailing. It is important to have a robust column washing procedure.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with adjusting the mobile phase pH to find the optimal condition for symmetrical peak shape.

Q3: I am observing poor resolution between the this compound peak and other components in my sample.

A3: Achieving good resolution is critical for accurate quantification. Here are some strategies to improve it:

  • Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water in the mobile phase significantly impacts resolution. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

  • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can often improve the resolution of complex mixtures. A shallow gradient, where the percentage of the organic solvent increases slowly over time, can effectively separate components with similar retention characteristics.

  • Change the Organic Solvent: Acetonitrile and methanol (B129727) have different selectivities. If you are using one, try switching to the other or using a combination of both to alter the elution profile and improve resolution.

  • Adjusting the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Column Selection: If optimizing the mobile phase does not provide adequate resolution, consider trying a different column with a different stationary phase chemistry or a smaller particle size for higher efficiency.

Q4: My retention times for this compound are not consistent between injections.

A4: Fluctuating retention times can indicate a problem with the HPLC system or the method's robustness.

  • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient methods.

  • Pump Performance: Inconsistent flow rates from the HPLC pump can lead to shifting retention times. Check for any leaks in the system and ensure the pump is properly primed and functioning correctly.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in the solvent ratios or pH, can cause retention time drift. Prepare the mobile phase carefully and consistently.

  • Column Temperature: Variations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing an HPLC method for this compound?

A: For a reverse-phase HPLC separation of this compound, a good starting point would be:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. Start with a gradient from approximately 40% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205 nm or an ELSD/MS.

Q: How should I prepare a plant extract sample containing this compound for HPLC analysis?

A: A general procedure for preparing a plant extract would be:

  • Extraction: Extract the dried and powdered plant material (e.g., roots of Bryonia dioica) with a suitable organic solvent like methanol or ethanol (B145695) using techniques such as sonication or soxhlet extraction.

  • Filtration: Filter the extract to remove any particulate matter.

  • Concentration: Evaporate the solvent to obtain a concentrated extract.

  • Dissolution: Re-dissolve the extract in a suitable solvent, ideally the initial mobile phase composition, for injection.

  • Final Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system to protect the column from clogging.

Q: What are the typical quantitative parameters I should look for in a validated HPLC method?

A: A validated HPLC method should have data on linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The table below provides an example of acceptable ranges for these parameters.

Data Presentation

Table 1: Typical HPLC Method Parameters for Cucurbitane Triterpenoid Analysis

ParameterTypical Value/Range
Column
Stationary PhaseC18
Particle Size3.5 - 5 µm
Dimensions150 - 250 mm (length) x 4.6 mm (ID)
Mobile Phase
SolventsAcetonitrile, Methanol, Water
Modifier0.1% Formic Acid or 0.1% Acetic Acid
Elution ModeGradient
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection
UV Wavelength200 - 210 nm
Other DetectorsELSD, MS

Table 2: Example Method Validation Parameters

ParameterSpecification
Linearity (r²) ≥ 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for this compound Separation

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or ELSD/MS detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 205 nm.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Problem with This compound Peak no_peak No Peak or Small Peak start->no_peak Observation peak_tailing Peak Tailing start->peak_tailing Observation poor_resolution Poor Resolution start->poor_resolution Observation check_sample_prep Check Sample Prep: - Extraction Efficiency - Concentration/Injection Vol. - Solubility no_peak->check_sample_prep Possible Cause check_detector Check Detector: - Wavelength (205 nm) - Consider ELSD/MS no_peak->check_detector Possible Cause check_secondary_int Address Secondary Interactions: - Add 0.1% Formic Acid - Use End-capped Column peak_tailing->check_secondary_int Possible Cause check_overload Check for Overload: - Dilute Sample peak_tailing->check_overload Possible Cause optimize_mobile_phase Optimize Mobile Phase: - Adjust ACN/Water Ratio - Switch to Gradient poor_resolution->optimize_mobile_phase Possible Cause change_solvent Change Organic Solvent: - Try Methanol poor_resolution->change_solvent Possible Cause end Problem Resolved check_sample_prep->end check_detector->end check_secondary_int->end check_overload->end optimize_mobile_phase->end change_solvent->end

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Optimization_Pathway cluster_0 Method Development Stages start Initial Method Setup (Based on similar compounds) mobile_phase_opt Mobile Phase Optimization - Solvent Ratio (Gradient/Isocratic) - pH/Additives start->mobile_phase_opt column_select Column Selection - Stationary Phase (C18, C8) - Particle Size mobile_phase_opt->column_select other_params Parameter Adjustment - Flow Rate - Temperature column_select->other_params validation Method Validation - Linearity, Precision, Accuracy other_params->validation

Caption: Logical pathway for HPLC method optimization.

Technical Support Center: Troubleshooting Bryodulcosigenin In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of Bryodulcosigenin. Given that this compound, a natural cucurbitane-type triterpenoid (B12794562), is likely to be poorly soluble in aqueous solutions, this guide emphasizes formulation strategies and proper administration techniques.

Frequently Asked Questions (FAQs)

Formulation and Solubility

Q1: My this compound formulation is showing precipitation. How can I improve its solubility and stability in the vehicle?

A1: Precipitation is a common challenge with hydrophobic compounds. Consider the following strategies:

  • Co-solvent Systems: Initially dissolve this compound in a minimal amount of a biocompatible organic solvent such as DMSO or ethanol. Then, slowly add this solution to your aqueous vehicle (e.g., saline, PBS) while vortexing. It is critical to keep the final concentration of the organic solvent low (typically below 10% v/v) to minimize potential toxicity in the animal model.

  • Surfactants and Solubilizing Agents: The inclusion of non-ionic surfactants like Tween® 80 or Cremophor® EL can enhance solubility by forming micelles that encapsulate the compound. Start with concentrations in the range of 0.5% to 5% (v/v).

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option.

  • Lipid-Based Formulations: For oral administration, formulating this compound in a lipid vehicle like sesame oil, corn oil, or commercially available self-emulsifying drug delivery systems (SEDDS) can improve absorption.

  • Particle Size Reduction: If available, techniques like micronization or nanocrystallization increase the surface area of the drug particles, which can lead to a faster dissolution rate.

  • pH Adjustment: Investigate the pH-solubility profile of this compound. If it possesses ionizable functional groups, adjusting the pH of the vehicle may improve its solubility.

Q2: What is a suitable starting formulation for an oral in vivo study with this compound?

A2: Published studies have successfully administered this compound orally to mice at doses of 10-30 mg/kg.[1][2] A common and effective approach for poorly soluble compounds is to prepare a suspension.

  • Recommended Vehicle: A 0.5% (w/v) solution of carboxymethylcellulose (CMC) or a 1% (v/v) solution of Tween® 80 in sterile water can serve as a suitable vehicle.

  • Preparation Method: To ensure a uniform suspension, first create a paste of the weighed this compound with a small amount of the vehicle. Then, gradually add the remaining vehicle while continuously mixing. It is crucial to vortex the suspension vigorously immediately before each administration to ensure dose uniformity.

Administration and Dosing

Q3: I am observing high variability in the therapeutic response among animals within the same treatment group. What are the potential causes?

A3: Inconsistent results can arise from several sources:

  • Formulation Inhomogeneity: If this compound is not uniformly suspended, each animal may receive a different effective dose. Ensure thorough mixing before each dose is drawn.

  • Inaccurate Dosing: Verify all calculations for dose and administration volume. Use calibrated pipettes and appropriately sized syringes to ensure accuracy.

  • Variable Administration Technique: Inconsistencies in oral gavage or intraperitoneal (IP) injection techniques can lead to significant differences in drug absorption. Standardize the procedure and ensure all personnel are adequately trained. Misadministration, such as accidental tracheal delivery during gavage or injection into the gut or fat pad during an IP injection, can lead to poor and variable absorption.[3][4][5]

  • Biological Variation: The age, weight, sex, and underlying health status of the animals can influence drug metabolism and response. Ensure proper randomization of animals across treatment groups.

  • Stress: Excessive stress during handling and dosing can alter an animal's physiology and impact experimental outcomes.[3]

Q4: What signs of toxicity or adverse effects should I monitor for following this compound administration?

A4: Closely monitor the animals, particularly within the first few hours post-dosing and then on a daily basis. Key signs to observe include:

  • General Health: Significant weight loss (>15%), changes in food and water consumption, hunched posture, piloerection (ruffled fur), lethargy, or hyperactivity.

  • Gastrointestinal Effects: Diarrhea or changes in stool consistency.

  • Injection Site Reactions (for IP): Redness, swelling, or signs of pain at the injection site.

  • Respiratory Distress (especially post-oral gavage): Labored breathing, gasping, or fluid emerging from the nose, which could indicate aspiration.

  • Neurological Symptoms: Tremors, ataxia, or seizures.

Should any of these signs be observed, they should be documented, and a veterinarian should be consulted. It may be necessary to consider dose adjustments or formulation refinement.

Quantitative Data Summary

PropertyVehicle/SolventValueUnitsNotes
Physicochemical Properties
Aqueous SolubilityWater (pH 7.4)TBDµg/mL
Solubility in Co-solvent10% DMSO in SalineTBDmg/mL
Solubility in OilSesame OilTBDmg/mL
LogPTBDPredicted or experimentally determined.
Stability (t1/2)pH 7.4, 37°CTBDhours
Pharmacokinetic Parameters (Oral) Animal Model: Mouse
Dose10mg/kg
Bioavailability (F)TBD%
CmaxTBDng/mL
TmaxTBDhours
AUC0-tTBDngh/mL
Half-life (t1/2)TBDhours
Pharmacokinetic Parameters (Intravenous) Animal Model: Mouse
Dose1mg/kg
C0TBDng/mL
AUC0-tTBDngh/mL
Half-life (t1/2)TBDhours
Clearance (CL)TBDmL/h/kg
Volume of Distribution (Vd)TBDL/kg

TBD: To Be Determined

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or tissue homogenizer

  • Sterile conical tubes

  • Vortex mixer

  • Analytical balance and calibrated pipettes

Procedure:

  • Calculations: Determine the total mass of this compound and the total volume of vehicle required based on the desired dose (e.g., 10 mg/kg), the number of animals, and the administration volume (e.g., 10 mL/kg for mice). Prepare a slight overage to account for any loss during preparation and administration.

  • Weighing: Accurately weigh the calculated amount of this compound.

  • Vehicle Preparation: Prepare the 0.5% (w/v) CMC solution in sterile water.

  • Paste Formation: Place the this compound powder into a mortar. Add a small volume of the CMC solution and triturate with the pestle to form a smooth, uniform paste. This initial step is crucial for preventing particle aggregation.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuing to mix.

  • Homogenization: Transfer the mixture to a sterile tube and vortex vigorously for 2-3 minutes to create a uniform suspension. For optimal results, a mechanical homogenizer can be used.

  • Storage and Use: It is recommended to prepare this formulation fresh daily. If short-term storage is necessary, keep it at 4°C. Always ensure the suspension is thoroughly vortexed immediately before each administration.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or straight with a ball tip for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse immediately prior to dosing to calculate the precise volume of the formulation to be administered.

  • Syringe Preparation: Vigorously vortex the this compound formulation and draw up the calculated volume into the syringe. Expel any air bubbles.

  • Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head and prevent movement.

  • Needle Insertion:

    • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.

    • The mouse will instinctively swallow as the needle reaches the pharynx, allowing for smooth passage into the esophagus. The needle should advance without resistance. If any resistance is met or the animal begins to cough, the needle may be in the trachea and must be withdrawn immediately.

  • Administration: Once the needle is correctly positioned (the tip should be approximately at the level of the xiphoid process), slowly and steadily depress the syringe plunger to deliver the formulation.

  • Withdrawal: After the full dose has been administered, gently remove the gavage needle in a straight line.

  • Monitoring: Return the mouse to its home cage and observe for any immediate signs of distress, particularly respiratory issues.

Visualizations

Signaling Pathway

Bryodulcosigenin_Signaling_Pathway Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Inhibitory Action MyD88_Complex MyD88/TIRAP TLR4->MyD88_Complex TRAF6 TRAF6 MyD88_Complex->TRAF6 TAK1_Complex TAK1/TABs TRAF6->TAK1_Complex IKK_Complex IKK Complex (α,β,γ) TAK1_Complex->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NFkB_Inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_Inactive Sequesters NFkB_Active NF-κB (p65/p50) (Active) NFkB_Inactive->NFkB_Active Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) NFkB_Active->Inflammatory_Genes Promotes Transcription

Caption: this compound may exert anti-inflammatory effects by inhibiting the TLR4 receptor, which in turn blocks the downstream NF-κB signaling cascade.

Experimental Workflow

Bryodulcosigenin_In_Vivo_Workflow Workflow for a Typical In Vivo Efficacy Study of this compound Start Start Formulation Formulation Development & Preparation Start->Formulation Animal_Acclimation Animal Acclimation (e.g., 7 days) Start->Animal_Acclimation Dosing_Regimen Daily Administration of This compound or Vehicle Formulation->Dosing_Regimen Group_Allocation Randomization and Group Allocation Animal_Acclimation->Group_Allocation Baseline_Measures Baseline Measurements (e.g., Body Weight) Group_Allocation->Baseline_Measures Baseline_Measures->Dosing_Regimen Regular_Monitoring Ongoing Monitoring (Clinical Signs, Body Weight) Dosing_Regimen->Regular_Monitoring Study_Endpoint Reaching Study Endpoint (e.g., Time or Disease Severity) Regular_Monitoring->Study_Endpoint Sample_Harvesting Collection of Blood and Tissues Study_Endpoint->Sample_Harvesting Downstream_Analysis Analysis (e.g., Histopathology, Biomarkers) Sample_Harvesting->Downstream_Analysis End End Downstream_Analysis->End

Caption: A structured workflow for conducting in vivo studies with this compound, from preparation to analysis.

Troubleshooting Logic

In_Vivo_Troubleshooting_Logic Logical Flow for Troubleshooting In Vivo Delivery Issues Problem Issue Observed (e.g., High Variability, Adverse Events) Check_Formulation Is the formulation homogeneous and stable? Problem->Check_Formulation Check_Dosing Are dosing calculations and volumes accurate? Check_Formulation->Check_Dosing Yes Solution_Formulation Reformulate: Improve mixing, add solubilizers Check_Formulation->Solution_Formulation No Review_Technique Is the administration technique consistent and correct? Check_Dosing->Review_Technique Yes Solution_Dosing Recalculate doses, calibrate equipment Check_Dosing->Solution_Dosing No Evaluate_Animal_Factors Are there underlying animal health issues? Review_Technique->Evaluate_Animal_Factors Yes Solution_Technique Standardize protocol, provide additional training Review_Technique->Solution_Technique No Solution_Animals Consult with vet, review animal sourcing and health reports Evaluate_Animal_Factors->Solution_Animals Yes

Caption: A step-by-step logical guide to identifying and resolving common issues in the in vivo delivery of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Bryodulcosigenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Bryodulcosigenin in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

A1: this compound is a cucurbitane-type triterpenoid (B12794562) with recognized anti-inflammatory and neuroprotective properties.[1] Current research indicates that its primary on-target effects are mediated through the modulation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-κB pathway and the NLRP3 inflammasome.[1][2]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target screening panel data for this compound is not extensively available in public literature, its known interactions with broad inflammatory pathways suggest potential for off-target activities. Off-target effects can arise from a compound interacting with unintended proteins or pathways, leading to undesired cellular responses. For this compound, researchers should be mindful of its potential effects on other inflammatory mediators like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), as it has been observed to alter their levels.

Q3: How can I determine the optimal concentration of this compound to minimize off-target effects in my cell line?

A3: To minimize off-target effects, it is crucial to determine the therapeutic window of this compound in your specific cell model. This involves performing dose-response experiments to identify the concentration range that elicits the desired on-target effect while minimizing cytotoxicity and other off-target responses. A critical first step is to establish the cytotoxic profile of the compound.

Q4: Is there any available cytotoxicity data for this compound?

Troubleshooting Guides

Problem 1: High level of cytotoxicity observed at concentrations intended for on-target activity.
Possible Cause Troubleshooting Step
Compound Concentration Too High Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line. Start with a broad range of concentrations and narrow down to a more precise range.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds. Test a panel of cell lines if possible, including non-cancerous cell lines, to assess selective toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle control (cells treated with solvent only) to confirm the solvent is not contributing to cytotoxicity.
Assay Interference The compound may interfere with the cytotoxicity assay itself (e.g., reacting with the detection reagent). Use an orthogonal cytotoxicity assay (e.g., LDH release assay in addition to a metabolic assay like MTT) to confirm the results.
Problem 2: Inconsistent or unexpected results in downstream signaling assays.
Possible Cause Troubleshooting Step
Off-Target Pathway Activation The observed phenotype may be a result of this compound hitting an unintended target. Consider performing a broad-spectrum off-target screening, such as a kinome scan or a safety pharmacology panel, to identify potential off-target interactions.
Modulation of Multiple Pathways This compound is known to affect both the TLR4/NF-κB and NLRP3 pathways. The interplay between these pathways could lead to complex downstream effects. Use specific inhibitors for other pathways to dissect the contribution of each to your observed phenotype.
Experimental Variability Ensure consistent cell passage number, confluency, and health. Standardize treatment times and compound preparation methods.

Data Presentation

Table 1: Cytotoxicity of Bryonia laciniosa Aqueous Extract in Human Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µg/mL)Assay Method
MCF-7 Breast Cancer18.20Cell Viability Assay
SiHa Cervical Cancer20.46Cell Viability Assay
Vero Normal Kidney Epithelial86.8Cell Viability Assay

Note: Data is for an aqueous extract of Bryonia laciniosa and not purified this compound. These values should be used as a preliminary guide, and it is essential to determine the IC50 of purified this compound in the cell lines used in your experiments.

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent and below 0.1%.

  • Remove the medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank), cells with medium only (negative control), and cells with vehicle (DMSO) only.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

NF-κB Luciferase Reporter Assay

This protocol measures the effect of this compound on NF-κB activation.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • White, opaque 96-well plates.

  • This compound.

  • NF-κB activator (e.g., LPS or TNF-α).

  • Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System).

  • Luminometer.

Procedure:

  • Seed the transfected cells in a white, opaque 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator (e.g., 100 ng/mL LPS) for an appropriate duration (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

  • Calculate the fold change in NF-κB activity relative to the stimulated control.

NLRP3 Inflammasome Activation Assay (IL-1β ELISA)

This protocol assesses the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring the secretion of IL-1β.

Materials:

  • Immune cells (e.g., primary macrophages or THP-1 cells).

  • LPS (for priming).

  • ATP or Nigericin (for activation).

  • This compound.

  • Human IL-1β ELISA kit.

  • 96-well plates.

Procedure:

  • Priming: Seed the cells in a 96-well plate and prime them with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

  • Inhibition: Pre-incubate the primed cells with different concentrations of this compound for 1 hour.

  • Activation: Activate the NLRP3 inflammasome by adding an activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's protocol.

  • Determine the IC50 value of this compound for the inhibition of IL-1β secretion.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TLR4_NFkB_Pathway TLR4/NF-κB Signaling Pathway and this compound Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes activates This compound This compound This compound->TLR4 inhibits? This compound->NFkB_nucleus may inhibit?

Caption: this compound's potential inhibition of the TLR4/NF-κB pathway.

NLRP3_Inflammasome_Pathway NLRP3 Inflammasome Activation and this compound Inhibition cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation pro_IL1b pro-IL-1β (inactive) NFkB_activation->pro_IL1b NLRP3_expression NLRP3 (upregulation) NFkB_activation->NLRP3_expression DAMPs_PAMPs DAMPs/PAMPs (e.g., ATP, Nigericin) NLRP3 NLRP3 DAMPs_PAMPs->NLRP3 ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome (assembled complex) NLRP3->Inflammasome pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 activates pro_IL1b_cleavage pro-IL-1β Casp1->pro_IL1b_cleavage cleaves IL1b IL-1β (secreted) pro_IL1b_cleavage->IL1b This compound This compound This compound->Inflammasome inhibits assembly?

Caption: this compound's potential inhibition of NLRP3 inflammasome activation.

Experimental_Workflow General Workflow for Assessing On- and Off-Target Effects start Start cytotoxicity 1. Determine Cytotoxicity (IC50) (e.g., MTT, LDH assay) start->cytotoxicity on_target 2. On-Target Activity Assay (e.g., NF-κB reporter, IL-1β ELISA) cytotoxicity->on_target dose_response Establish Dose-Response for On-Target Effect (EC50) on_target->dose_response therapeutic_window Define Therapeutic Window (IC50 vs. EC50) dose_response->therapeutic_window off_target_screening 3. Off-Target Profiling (Optional) (e.g., Kinome Scan, Safety Panel) therapeutic_window->off_target_screening downstream_analysis 4. Downstream Functional Assays (e.g., Western Blot, qPCR for off-target markers) therapeutic_window->downstream_analysis data_analysis 5. Data Analysis and Interpretation off_target_screening->data_analysis downstream_analysis->data_analysis conclusion Conclusion on Off-Target Profile data_analysis->conclusion

Caption: A logical workflow for characterizing this compound's effects.

References

Technical Support Center: Bryodulcosigenin Dosage and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine dosages for maximal Bryodulcosigenin efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for in vivo studies with this compound?

A1: Based on preclinical studies in rodent models, a common starting oral dosage ranges from 10 mg/kg to 30 mg/kg per day. For instance, studies on osteoporosis in rats have utilized doses of 10, 20, and 30 mg/kg, demonstrating dose-dependent effects.[1][2][3][4] In a mouse model of colitis, a dosage of 10 mg/kg/day was shown to be effective.[5][6]

Q2: What is the primary mechanism of action for this compound?

A2: this compound primarily exerts anti-inflammatory, antioxidant, and anti-apoptotic effects.[6] Its mechanism involves the modulation of key inflammatory signaling pathways, including the Toll-Like Receptor 4 (TLR4)/NF-κB pathway and the NLRP3 inflammasome.[5][7] It has also been shown to activate the AMPK signaling pathway, which is involved in cellular energy homeostasis and can suppress inflammatory responses.

Q3: How should I prepare this compound for oral administration in animal studies?

Q4: Are there any known stability issues with this compound?

A4: Specific stability studies on this compound are not widely published. However, as a natural triterpenoid (B12794562), its stability can be influenced by factors like pH, temperature, and light. It is advisable to store the compound in a cool, dark, and dry place. For solutions or suspensions, it is best to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be kept at -20°C or -80°C in an appropriate solvent (e.g., DMSO) and undergo validation for stability under these conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in dosing solution. Poor solubility of the compound in the chosen vehicle.1. Re-evaluate Solubility: Conduct a preliminary solubility screen with common biocompatible solvents like DMSO, ethanol, and PEG 400 to find a suitable solvent or co-solvent system. 2. Use a Co-solvent: Incorporate a small percentage of a co-solvent such as DMSO (e.g., 5-10%) or PEG 400 into your aqueous vehicle. Ensure the final concentration of the co-solvent is well-tolerated by the animals and include a vehicle-only control group. 3. Prepare a Suspension: If a stable solution is not achievable, create a homogenous suspension using a suspending agent like 0.5% carboxymethylcellulose (CMC). Ensure the suspension is vortexed thoroughly before each administration.
High variability in experimental results between animals. Inconsistent dosing due to compound precipitation or non-homogenous suspension. Incorrect dosage calculation.1. Ensure Homogeneity: If using a suspension, vortex vigorously immediately before each animal is dosed to ensure a consistent concentration is administered. 2. Fresh Preparation: Prepare the dosing formulation fresh each day to avoid issues with stability and precipitation over time. 3. Accurate Dosing: Double-check all calculations for dosage based on the most recent animal body weights. Use appropriate precision instruments for weighing the compound and measuring volumes.
No significant therapeutic effect observed at the initial dose. The initial dose is too low for the specific animal model or disease severity. Poor bioavailability of the compound.1. Dose-Response Study: Conduct a pilot study with a wider range of doses (e.g., 10 mg/kg, 30 mg/kg, and 100 mg/kg) to determine the optimal therapeutic window. 2. Improve Bioavailability: Consider using a formulation strategy to enhance absorption, such as incorporating a surfactant (e.g., Tween 80) or a complexing agent (e.g., cyclodextrins), after appropriate tolerability testing.
Unexpected adverse effects in the treatment group. The dose is too high, leading to toxicity. The vehicle itself is causing adverse effects.1. Reduce Dosage: If signs of toxicity are observed, lower the dose or consider a different administration route if applicable. 2. Vehicle Control: Always include a vehicle-only control group to differentiate between the effects of this compound and the delivery vehicle. If the vehicle control group shows adverse effects, a more inert vehicle should be selected.

Data Presentation

Table 1: Efficacy of this compound in a Rat Model of Ovariectomy-Induced Osteoporosis [1][2][3][4]

Parameter OVX Control Group This compound (10 mg/kg) This compound (20 mg/kg) This compound (30 mg/kg)
Bone Mineral Density (Whole Femur) Significantly ReducedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Estrogen (E2) Level Significantly ReducedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
FSH Level Significantly IncreasedSignificantly SuppressedSignificantly SuppressedSignificantly Suppressed
LH Level Significantly IncreasedSignificantly SuppressedSignificantly SuppressedSignificantly Suppressed
Osteoprotegerin (OPG) Level Significantly ReducedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
RANKL Level Significantly IncreasedSignificantly SuppressedSignificantly SuppressedSignificantly Suppressed
TNF-α Level Significantly IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced
IL-6 Level Significantly IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced
IL-1β Level Significantly IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced

All changes are reported as significant (p < 0.001) compared to the OVX control group. Data is presented qualitatively based on the study's findings.

Table 2: Efficacy of this compound in a Mouse Model of DSS-Induced Colitis [5][6]

Parameter DSS Model Group This compound (10 mg/kg/day)
Colon Length Significantly ShortenedSignificantly Improved
Disease Activity Index (DAI) Significantly IncreasedSignificantly Improved
Histopathological Damage SevereAlleviated
NLRP3 Inflammasome Activation ActivatedSuppressed
Apoptosis of Intestinal Epithelial Cells ElevatedSuppressed

All changes are reported as significant compared to the DSS model group.

Experimental Protocols

Protocol 1: Western Blot Analysis of TLR4/NF-κB Pathway
  • Sample Preparation: Homogenize tissue samples or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto a 10% SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against TLR4, phospho-p65, total p65, phospho-IκBα, and total IκBα overnight at 4°C. Use β-actin or GAPDH as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 2: NLRP3 Inflammasome Activation Assay in Macrophages
  • Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells. For THP-1 cells, differentiate into macrophages using PMA.

  • Priming (Signal 1): Prime the macrophages with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (5-20 µM) or ATP (2-5 mM) for 1-2 hours.

  • Sample Collection: Collect the cell culture supernatants and prepare cell lysates.

  • ELISA: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.

  • Western Blot: Analyze the cell lysates and supernatants for cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) by Western blot.

  • LDH Assay: Assess cell death (pyroptosis) by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.

Mandatory Visualizations

experimental_workflow cluster_invivo In Vivo Model (e.g., Osteoporosis Rat Model) cluster_invitro In Vitro Mechanistic Study (e.g., Macrophages) animal_model Induce Osteoporosis (OVX) treatment Oral Administration: - Vehicle Control - this compound (10, 20, 30 mg/kg) animal_model->treatment endpoints Measure Efficacy Endpoints: - Bone Mineral Density - Serum Biomarkers (e.g., E2, OPG, RANKL) - Cytokine Levels (e.g., TNF-α, IL-6) treatment->endpoints cell_culture Culture and Prime Macrophages (LPS) bryo_treatment Treat with this compound cell_culture->bryo_treatment activation Activate Inflammasome (Nigericin/ATP) bryo_treatment->activation analysis Analyze Pathway Modulation: - Western Blot (TLR4/NF-κB) - ELISA (IL-1β) - Western Blot (Caspase-1) activation->analysis

Caption: General experimental workflow for evaluating this compound efficacy.

tlr4_nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) This compound This compound This compound->IKK Inhibition

Caption: this compound's inhibitory effect on the TLR4/NF-κB signaling pathway.

nlrp3_pathway Signal1 Signal 1 (LPS) pro_IL1b pro-IL-1β pro-IL-18 Signal1->pro_IL1b Upregulation Signal2 Signal 2 (e.g., Nigericin) Inflammasome Inflammasome Assembly Signal2->Inflammasome IL1b Mature IL-1β Mature IL-18 pro_IL1b->IL1b NLRP3 NLRP3 NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound This compound->Inflammasome Suppression

Caption: this compound's suppression of NLRP3 inflammasome activation.

References

Bryodulcosigenin Experimental Results: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in the experimental results of Bryodulcosigenin. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of working with this natural compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported therapeutic potential of this compound?

A1: this compound, a cucurbitane-type triterpenoid (B12794562), has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-osteoporotic, neuroprotective, and anticancer effects in preclinical studies.[1] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and cell survival.

Q2: What are the known signaling pathways modulated by this compound?

A2: Current research indicates that this compound exerts its effects by modulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway and inhibiting the activation of the NLRP3 inflammasome.[1] These pathways are critical in the inflammatory response.

Q3: Are there known inconsistencies in the effective dosage of this compound across different studies?

A3: Yes, the effective dosage of this compound can vary depending on the experimental model and the biological effect being studied. For instance, in vivo anti-inflammatory and anti-osteoporotic effects in rodents have been observed at doses around 10-30 mg/kg, while in vitro anticancer activity can show a wide range of IC50 values depending on the cell line. This highlights the importance of careful dose-response studies for each specific application.

Q4: Have there been reports of variable anticancer efficacy of this compound?

A4: The anticancer activity of this compound appears to be cell-line dependent. While it has shown cytotoxic effects against certain cancer cell lines, the potency can differ significantly. This variability underscores the need to screen a panel of cell lines to determine the specific cancer types that may be most responsive to this compound treatment.

Troubleshooting Guide

Issue 1: Inconsistent Anti-Inflammatory Effects in In Vitro Assays

  • Possible Cause 1: Cell Type Variability. The responsiveness of different cell types to this compound can vary. Macrophages, for example, may show a more robust anti-inflammatory response compared to other cell types due to their central role in inflammation and expression of TLR4 and NLRP3.

  • Troubleshooting Tip 1: Characterize the expression levels of key target proteins like TLR4, MyD88, and NLRP3 in your chosen cell line. Consider using a well-established inflammatory cell model, such as LPS-stimulated RAW 264.7 macrophages, as a positive control.

  • Possible Cause 2: Purity and Stability of the Compound. The purity of the this compound sample can significantly impact its biological activity. Impurities may have their own biological effects or interfere with the action of this compound. Furthermore, the compound's stability in culture media over the course of the experiment can affect the results.

  • Troubleshooting Tip 2: Ensure the purity of your this compound sample using analytical techniques like HPLC. Conduct stability tests of this compound in your specific cell culture medium under experimental conditions. A general stability testing protocol is provided in the "Experimental Protocols" section.

  • Possible Cause 3: Vehicle and Solubility Issues. this compound is a lipophilic compound and may have poor solubility in aqueous solutions. The choice of solvent (vehicle) and its final concentration in the culture medium can impact the compound's availability and may also exert independent effects on the cells.

  • Troubleshooting Tip 3: Use a biocompatible solvent such as DMSO at a final concentration that is non-toxic to the cells (typically ≤ 0.1%). Always include a vehicle control in your experiments to account for any solvent effects. Test the solubility of this compound in your chosen vehicle and culture medium.

Issue 2: Discrepancies in Anticancer IC50 Values

  • Possible Cause 1: Differences in Cancer Cell Line Sensitivity. As mentioned, the cytotoxic effects of this compound are cell-line specific. This could be due to variations in the expression of its molecular targets or differences in cellular uptake and metabolism.

  • Troubleshooting Tip 1: When comparing your results to the literature, ensure you are using the same cancer cell line and that the passage number and culture conditions are comparable. If exploring new cell lines, perform a broad screening to identify those most sensitive to this compound.

  • Possible Cause 2: Assay-Dependent Results. The method used to assess cell viability (e.g., MTT, SRB, trypan blue exclusion) can yield different IC50 values. Each assay measures a different aspect of cell health and can be influenced by the compound's mechanism of action.

  • Troubleshooting Tip 2: Use multiple, mechanistically distinct viability assays to confirm your findings. For example, combine a metabolic assay (MTT) with a membrane integrity assay (trypan blue).

  • Possible Cause 3: Therapeutic Window. The effective concentration for anticancer activity may overlap with its effects on inflammatory pathways. This could lead to complex cellular responses that are not solely related to cytotoxicity.

  • Troubleshooting Tip 3: Correlate your cytotoxicity data with markers of apoptosis (e.g., caspase activation) and cell cycle arrest to confirm the mechanism of cell death. Also, assess the expression of inflammatory markers in your cancer cell lines following treatment to understand any potential interplay between anticancer and anti-inflammatory effects.

Data Presentation

Table 1: Summary of In Vivo Anti-inflammatory and Anti-osteoporotic Effects of this compound

Experimental ModelSpeciesDosageKey FindingsReference
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitisMice10 mg/kg/day (oral)Improved colon length, reduced disease activity index, suppressed NLRP3 inflammasome activation.[1]
Ovariectomy-induced osteoporosisRats10, 20, 30 mg/kg (oral)Increased bone mineral density, modulated hormone levels, suppressed inflammatory cytokines.

Table 2: Summary of In Vitro Anticancer Activity of this compound (Hypothetical Data for Illustrative Purposes)

Cancer Cell LineAssayIC50 (µM)Notes
Breast (MCF-7)MTT15.2Moderate activity
Lung (A549)SRB45.8Low activity
Colon (HT-29)Trypan Blue8.5High activity

Experimental Protocols

1. In Vitro Anti-Inflammatory Activity Assessment

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed cells in 96-well plates. Pre-treat with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform western blotting to analyze the protein expression levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated IκBα, p65) and the NLRP3 inflammasome (e.g., NLRP3, cleaved caspase-1).

2. General Stability Testing Protocol for this compound in Solution

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the desired experimental medium (e.g., cell culture medium).

  • Incubation: Store the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the concentration of this compound in the collected aliquots using a validated analytical method such as HPLC-UV.

  • Evaluation: Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0). A degradation of >10% may indicate instability.

Mandatory Visualization

Signaling_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes Induces Bryo1 This compound Bryo1->IKK Inhibits

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

NLRP3_Pathway Stimuli PAMPs/DAMPs (e.g., ATP, toxins) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive Activates Priming Priming Signal (e.g., LPS) Priming->NLRP3_inactive Upregulates NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Oligomerizes with ASC and Pro-Caspase-1 proCasp1 Pro-Caspase-1 ASC ASC Casp1 Active Caspase-1 proCasp1->Casp1 Cleavage proIL1b Pro-IL-1β Casp1->proIL1b Cleaves IL1b Mature IL-1β proIL1b->IL1b Release Bryo2 This compound Bryo2->NLRP3_active Inhibits Activation

Caption: this compound inhibits the activation of the NLRP3 inflammasome.

Experimental_Workflow Start Start: Cell Seeding Pretreat Pre-treatment with This compound Start->Pretreat Stimulate Inflammatory Stimulus (e.g., LPS) Pretreat->Stimulate Incubate Incubation (24h) Stimulate->Incubate Supernatant Collect Supernatant Incubate->Supernatant Cells Lyse Cells Incubate->Cells ELISA ELISA (Cytokines) Supernatant->ELISA Griess Griess Assay (NO) Supernatant->Griess Western Western Blot (Signaling Proteins) Cells->Western End End: Data Analysis ELISA->End Griess->End Western->End

Caption: Workflow for in vitro anti-inflammatory experiments.

References

Technical Support Center: Enhancing the Bioavailability of Bryodulcosigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Bryodulcosigenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a cucurbitane-type triterpenoid (B12794562) with promising therapeutic potential, including anti-inflammatory and neuroprotective effects.[1][2] However, like many other cucurbitacins, its clinical utility is hampered by poor oral bioavailability. This is primarily due to its low aqueous solubility and poor intestinal permeability.[3][4]

Q2: What are the key physicochemical properties of this compound that contribute to its low bioavailability?

This compound is a lipophilic compound, which is a major factor in its poor aqueous solubility. Understanding its specific physicochemical properties is crucial for designing effective bioavailability enhancement strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₅₀O₄--INVALID-LINK--[5]
Molecular Weight 474.7 g/mol --INVALID-LINK--[5]
XLogP3 5.1--INVALID-LINK--[5]
Aqueous Solubility Predicted to be very lowGeneral characteristic of cucurbitacins[3][4]

A high LogP value (>5) indicates high lipophilicity and generally corresponds to low aqueous solubility.

Q3: What are the primary formulation strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the solubility and permeability challenges of this compound. These primarily include:

  • Nanotechnology-based approaches: Encapsulating this compound in nanoparticles or liposomes can improve its solubility, protect it from degradation, and enhance its absorption.

  • Lipid-based formulations: Formulations such as self-nanoemulsifying drug delivery systems (SNEDDS) can improve the dissolution of lipophilic drugs like this compound in the gastrointestinal tract.

  • Co-administration with bioenhancers: Certain natural compounds can inhibit metabolic enzymes or enhance gut permeability, thereby increasing the systemic exposure of co-administered drugs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development of formulations to enhance this compound's bioavailability.

Nanoparticle Formulation

Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles.

Potential Cause Troubleshooting Step
Poor affinity of this compound for the polymer matrix. Select a polymer with a similar hydrophobicity profile to this compound. Consider polymers like PLGA, PCL, or chitosan.
Drug precipitation during nanoparticle formation. Optimize the solvent-to-antisolvent ratio and the mixing speed to ensure rapid and uniform nanoparticle formation, preventing premature drug precipitation.
Suboptimal drug-to-polymer ratio. Experiment with different drug-to-polymer ratios to find the optimal loading capacity without compromising nanoparticle stability.

Issue 2: Aggregation of this compound-loaded Nanoparticles.

Potential Cause Troubleshooting Step
Insufficient surface charge. Incorporate a surfactant or a charged polymer in the formulation to increase electrostatic repulsion between nanoparticles.[6][7][8][9][10]
Inadequate stabilization. Use a suitable stabilizer (e.g., PVA, Poloxamer) at an optimal concentration to provide a steric barrier against aggregation.
Improper storage conditions. Store nanoparticle suspensions at recommended temperatures (typically 4°C) and avoid freeze-thaw cycles unless a cryoprotectant is used.[7]
Liposomal Formulation

Issue 1: Low Encapsulation Efficiency of this compound in Liposomes.

Potential Cause Troubleshooting Step
This compound partitioning out of the lipid bilayer. Optimize the lipid composition. Incorporating cholesterol can increase the stability of the lipid bilayer and improve the retention of hydrophobic drugs.[11]
Suboptimal drug-to-lipid ratio. Systematically vary the drug-to-lipid ratio to determine the maximum loading capacity without causing drug precipitation or liposome (B1194612) instability.[12]
Inefficient hydration process. Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.[13][14][15]

Issue 2: Instability and Drug Leakage from this compound-loaded Liposomes.

Potential Cause Troubleshooting Step
Inappropriate lipid composition. Use lipids with higher phase transition temperatures (e.g., DSPC) to create a more rigid and less leaky bilayer. The inclusion of cholesterol is also crucial for stability.[11][16]
Oxidative degradation of lipids. Incorporate an antioxidant, such as alpha-tocopherol, into the lipid formulation to prevent lipid peroxidation.
Osmotic stress during storage or in vivo administration. Prepare liposomes in an isotonic buffer (e.g., PBS) to minimize osmotic gradients that can lead to vesicle rupture.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles by Solvent Evaporation

This protocol describes a general method for preparing polymeric nanoparticles encapsulating a hydrophobic drug like this compound.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol outlines a common method for encapsulating a hydrophobic compound like this compound into liposomes.[11][13][14][15][16]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Place the flask under a high vacuum for several hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pre-heated above the phase transition temperature of the lipids) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles of a specific size, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/DAMPs TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocation This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_n->Genes activates

Caption: TLR4/NF-κB signaling pathway and the inhibitory action of this compound.

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B pro-IL-1β pro-IL-18 NFkB->Pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B Mature IL-1β Pro_IL1B->IL1B cleavage by Caspase-1 Stimuli Activation Stimuli (e.g., K+ efflux, ROS) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage Casp1->Pro_IL1B IL18 Mature IL-18 This compound This compound This compound->Inflammasome Inhibits

Caption: NLRP3 inflammasome activation pathway and the inhibitory role of this compound.[1]

Experimental Workflows

Nanoparticle_Workflow cluster_formulation Formulation cluster_purification Purification & Characterization A Dissolve this compound and Polymer in Organic Solvent C Emulsification (Homogenization/Sonication) A->C B Prepare Aqueous Surfactant Solution B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E F Characterization (Size, Zeta Potential, EE%) E->F G Lyophilization (Optional) E->G

Caption: Workflow for preparing this compound-loaded nanoparticles.[17][18][19][20][21]

Liposome_Workflow cluster_formulation Formulation cluster_processing Processing & Characterization A Dissolve this compound & Lipids in Organic Solvent B Rotary Evaporation (Thin Film Formation) A->B C Hydration with Aqueous Buffer B->C D Size Reduction (Sonication/Extrusion) C->D E Purification (Removal of free drug) D->E F Characterization (Size, PDI, EE%) E->F

Caption: Workflow for preparing this compound-loaded liposomes.[11][13][14][15][16]

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Bryodulcosigenin and Other Cucurbitacins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacins, a class of tetracyclic triterpenoids predominantly found in the Cucurbitaceae family, are renowned for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative overview of the anti-inflammatory properties of Bryodulcosigenin and other prominent cucurbitacins, such as Cucurbitacin B, D, E, and I. By presenting available experimental data, detailing key methodologies, and illustrating the underlying signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

CompoundTarget/AssayResultConcentrationReference
This compound Pro-inflammatory Cytokines (TNF-α, IL-1, IL-1β, IL-6)Significant ReductionNot Quantified[1][2]
iNOS, COX-2ReductionNot Quantified[2]
Cucurbitacin B COX-2 Enzyme Inhibition32% inhibition100 µg/ml[3]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-18)Significant ReductionNot Quantified[4]
Cucurbitacin D COX-2 Enzyme Inhibition29% inhibition100 µg/ml[3]
Cucurbitacin E COX-2 Enzyme Inhibition35% inhibition100 µg/ml[3]
Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8)Significant ReductionNot Quantified[5]
Cucurbitacin I COX-2 Enzyme Inhibition27% inhibition100 µg/ml[3]
STAT3 PhosphorylationIC50 ≈ 500 nM (in A549 cells)500 nM[6]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of this compound and other cucurbitacins are mediated through the modulation of key signaling pathways involved in the inflammatory response.

This compound has been shown to exert its anti-inflammatory effects by targeting the Toll-Like Receptor 4 (TLR4)/NF-κB and the NLRP3 inflammasome pathways.[1][7] By inhibiting these pathways, this compound can effectively reduce the production of a wide array of pro-inflammatory mediators.

cluster_TLR4 TLR4/NF-κB Pathway cluster_NLRP3 NLRP3 Inflammasome Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines induces transcription Bryo_TLR4 This compound Bryo_TLR4->TLR4 inhibits DAMPs DAMPs/PAMPs NLRP3 NLRP3 DAMPs->NLRP3 ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Caspase-1 ProCasp1->Casp1 auto-cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b IL-1β ProIL1b->IL1b Bryo_NLRP3 This compound Bryo_NLRP3->NLRP3 inhibits activation

Signaling pathways targeted by this compound.

cluster_COX2 COX-2 Pathway cluster_JAKSTAT JAK/STAT Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Cucs_COX2 Cucurbitacins (B, D, E, I) Cucs_COX2->COX2 inhibit Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT nucleus_js Nucleus pSTAT->nucleus_js translocates to Gene Gene Expression nucleus_js->Gene Cucs_JS Cucurbitacins (B, E) Cucs_JS->JAK inhibit

Signaling pathways targeted by other cucurbitacins.

Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory properties of these compounds, detailed methodologies for key in vitro assays are provided below.

G cluster_assays Anti-inflammatory Assays start Start: Cell Culture (e.g., RAW 264.7 macrophages) induce Induce Inflammation (e.g., with LPS) start->induce treat Treat with Cucurbitacins (this compound or others) induce->treat no_assay Nitric Oxide (NO) Production Assay (Griess Assay) treat->no_assay cytokine_assay Cytokine Quantification (ELISA) treat->cytokine_assay cox_assay COX-2 Inhibition Assay (Enzyme Immunoassay) treat->cox_assay western_blot Western Blot Analysis (NF-κB, NLRP3, etc.) treat->western_blot end End: Data Analysis (IC50, % Inhibition) no_assay->end cytokine_assay->end cox_assay->end western_blot->end

General experimental workflow for assessing anti-inflammatory activity.
Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test cucurbitacin. After 1 hour of pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of cucurbitacins on the activity of the COX-2 enzyme.

  • Assay Principle: A colorimetric or fluorometric inhibitor screening assay is used, which measures the peroxidase activity of COX.

  • Reagents: The assay typically includes a reaction buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and a chromogenic or fluorogenic probe.

  • Procedure:

    • The COX-2 enzyme is pre-incubated with the test cucurbitacin or a control inhibitor (e.g., celecoxib) for a specified time (e.g., 10-15 minutes) at 37°C.

    • The reaction is initiated by the addition of arachidonic acid.

    • The peroxidase activity is measured by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Activation Assay (Western Blot)

Objective: To assess the effect of cucurbitacins on the activation and nuclear translocation of NF-κB.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test cucurbitacin and LPS as described for the NO production assay.

  • Protein Extraction: After treatment, cells are washed with cold PBS and lysed to extract cytoplasmic and nuclear proteins using a commercial kit.

  • Western Blotting:

    • Protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα. Antibodies against β-actin and Lamin B1 are used as loading controls for the cytoplasmic and nuclear fractions, respectively.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software. A decrease in cytoplasmic p-IκBα and an increase in nuclear p-p65 in LPS-treated cells, which is reversed by the cucurbitacin treatment, indicates inhibition of NF-κB activation.

NLRP3 Inflammasome Activation Assay (ELISA)

Objective: To measure the effect of cucurbitacins on the activation of the NLRP3 inflammasome by quantifying the secretion of IL-1β.

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) or THP-1 cells (differentiated into macrophages with PMA) are typically used.

  • Priming and Activation:

    • Cells are first "primed" with LPS (e.g., 200 ng/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3.

    • The cells are then treated with the test cucurbitacin for 1 hour.

    • NLRP3 inflammasome activation is triggered by a second stimulus, such as ATP (5 mM for 45 minutes) or nigericin (B1684572) (10 µM for 1 hour).

  • IL-1β Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a specific ELISA kit according to the manufacturer's instructions.

  • Analysis: A reduction in the level of secreted IL-1β in the presence of the cucurbitacin indicates inhibition of NLRP3 inflammasome activation.

Conclusion

This compound emerges as a promising anti-inflammatory agent, acting through the inhibition of the TLR4/NF-κB and NLRP3 inflammasome pathways. While direct quantitative comparisons with other cucurbitacins are currently limited, the available data suggests that it shares a potent anti-inflammatory profile with well-characterized members of this class, such as Cucurbitacin B and E. The latter compounds have been shown to effectively inhibit COX-2 and modulate key inflammatory signaling cascades.

The detailed experimental protocols provided herein offer a standardized framework for future comparative studies, which are crucial for elucidating the relative potency and therapeutic potential of this compound. Further research focusing on generating quantitative data, such as IC50 values for various inflammatory endpoints, will be instrumental in advancing our understanding of this natural compound and its potential applications in the development of novel anti-inflammatory therapies.

References

A Comparative Analysis of Bryodulcosigenin and Dexamethasone in Experimental Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic interventions for inflammatory bowel disease (IBD), particularly colitis, researchers are continuously exploring novel compounds and comparing their efficacy against established treatments. This guide provides a detailed comparison of Bryodulcosigenin (BDG), a natural triterpenoid (B12794562), and dexamethasone (B1670325), a synthetic glucocorticoid, in preclinical colitis models. The following sections present a comprehensive overview of their performance based on available experimental data, detailing their respective mechanisms of action, and outlining the experimental protocols used in these studies.

Quantitative Data Summary

The efficacy of this compound and dexamethasone in murine models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS) is summarized below. It is important to note that the experimental conditions and endpoints may vary between studies.

ParameterThis compound (BDG)DexamethasoneSource(s)
Dosage 10 mg/kg/day (oral)0.06 mg/day; 5 or 10 mg/kg (intraperitoneal)[1][2][3]
Disease Activity Index (DAI) Significantly improvedSignificantly increased in an acute colitis model[1][3]
Colon Length Significantly improved (ameliorated shortening)Exacerbated colonic shortening in an acute model
Histopathological Damage Alleviated colonic histopathological damageSevere pathological colitis observed in an acute model
Body Weight -Increased weight loss in an acute model
Key Anti-inflammatory Effects Inhibited apoptosis of intestinal epithelial cells, suppressed NLRP3 inflammasome activationDown-regulates pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α)
Reported Adverse Effects in Colitis Models Not specifiedExacerbated onset and severity of acute DSS-induced colitis

Note: The seemingly contradictory effects of dexamethasone (pro-inflammatory in some acute models versus its known anti-inflammatory use) highlight the complexity of glucocorticoid signaling in IBD and may depend on the timing and context of administration.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are representative experimental protocols for inducing colitis and administering this compound and dexamethasone as described in the cited literature.

This compound in Chronic DSS-Induced Colitis
  • Animal Model: Mice are used to establish a chronic ulcerative colitis model.

  • Induction of Colitis: Mice are administered 2.5% dextran sulfate sodium (DSS) in their drinking water for a total of 64 days to induce chronic colitis.

  • Treatment: this compound (BDG) is administered orally at a dose of 10 mg/kg/day.

  • Assessments:

    • Disease Activity Index (DAI): Monitored throughout the study, typically including parameters like weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured post-mortem as an indicator of inflammation (shorter colon indicates more severe inflammation).

    • Histopathology: Colonic tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.

    • Western Blot and qRT-PCR: Used to analyze the expression of proteins and genes related to inflammation, apoptosis, and intestinal barrier function (e.g., tight junction proteins like occludin and ZO-1, and components of the NLRP3 inflammasome).

Dexamethasone in Acute DSS-Induced Colitis
  • Animal Model: Murine models are commonly used.

  • Induction of Colitis: Acute colitis is induced by administering 3% DSS in the drinking water for 5-7 days. In some studies, 10% DSS is used for 2 days.

  • Treatment: Dexamethasone is administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 10 mg/kg. Another study used a daily dose of 0.06 mg.

  • Assessments:

    • Clinical Scores: Daily monitoring of weight loss and disease clinical scores.

    • Colon Length and Pathology: Measurement of colon length and histological evaluation of pathological damage.

    • Inflammatory Cell Infiltration: Analysis of immune cell populations (e.g., macrophages, neutrophils) in the colonic tissue using techniques like flow cytometry.

    • Cytokine and Chemokine Expression: Measurement of pro-inflammatory mediators in the colonic mucosa.

    • Signaling Pathway Analysis: Western blot analysis to determine the activation of specific signaling pathways, such as mTOR signaling (e.g., by measuring phosphorylated S6 protein).

Signaling Pathways and Mechanisms of Action

The therapeutic or, in some cases, detrimental effects of this compound and dexamethasone in colitis models are mediated by distinct signaling pathways.

This compound: Protecting the Intestinal Barrier

This compound appears to exert its protective effects in colitis by preserving the integrity of the intestinal epithelial barrier. It achieves this through the inhibition of apoptosis in intestinal epithelial cells and the suppression of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation.

Bryodulcosigenin_Pathway cluster_inflammation Inflammatory Stimuli (e.g., DSS) cluster_cell Intestinal Epithelial Cell cluster_treatment Therapeutic Intervention DSS DSS Apoptosis Apoptosis DSS->Apoptosis NLRP3 NLRP3 Inflammasome Activation DSS->NLRP3 Barrier_Damage Intestinal Barrier Damage Apoptosis->Barrier_Damage NLRP3->Barrier_Damage BDG This compound BDG->Apoptosis BDG->NLRP3

Caption: Mechanism of this compound in ameliorating colitis.

Dexamethasone: A Complex Role in Colitis

Dexamethasone, as a glucocorticoid, has well-established anti-inflammatory properties, primarily through the inhibition of pro-inflammatory transcription factors like NF-κB, leading to reduced expression of inflammatory cytokines. However, in the context of acute DSS-induced colitis, studies have shown that dexamethasone can paradoxically exacerbate the condition. This has been linked to the upregulation of mTOR signaling in intestinal epithelial cells, which promotes the recruitment of inflammatory innate immune cells.

Dexamethasone_Pathway cluster_treatment Glucocorticoid Treatment cluster_cell Intestinal Epithelial Cell cluster_classical Classical Anti-inflammatory Pathway Dex Dexamethasone mTOR mTOR Signaling Dex->mTOR Upregulates in acute colitis model NFkB NF-κB Inhibition Dex->NFkB Downregulates Immune_Recruitment Innate Immune Cell Recruitment mTOR->Immune_Recruitment Inflammation Exacerbated Inflammation Immune_Recruitment->Inflammation Cytokines Reduced Pro-inflammatory Cytokines NFkB->Cytokines

Caption: Dual role of Dexamethasone in colitis models.

Experimental Workflow Comparison

The general workflow for evaluating these compounds in a DSS-induced colitis model follows a similar pattern, though the duration and specific endpoints may differ.

Experimental_Workflow cluster_analysis Endpoint Analysis start Acclimatize Mice induction Induce Colitis (DSS in drinking water) start->induction treatment Administer Treatment (BDG or Dexamethasone) induction->treatment monitoring Daily Monitoring (Weight, DAI) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint colon Colon Length & Histology endpoint->colon molecular Molecular Analysis (Western Blot, PCR) endpoint->molecular immune Immune Cell Profiling endpoint->immune

Caption: General experimental workflow for colitis model studies.

References

Bryodulcosigenin's Neuroprotective Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroprotective agent development, Bryodulcosigenin, a natural triterpenoid, has demonstrated significant therapeutic potential in preclinical models of ischemic stroke. This guide provides a comparative analysis of this compound's neuroprotective efficacy against other agents investigated in similar experimental settings, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance. The data presented herein is derived from studies utilizing the widely accepted middle cerebral artery occlusion (MCAO) model in rats, a standard for simulating focal cerebral ischemia.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective effects of this compound were evaluated and compared with other known neuroprotective agents, including Edaravone, Minocycline, and Citicoline. The following tables summarize the quantitative data from studies using the rat MCAO model, focusing on key outcome measures such as neurological deficit scores and infarct volume reduction.

Table 1: Comparison of Neurological Deficit Scores

CompoundDosageAdministration RouteTime of AssessmentNeurological Score Improvement
This compound 10, 20, 40 mg/kgIntragastric24 hours post-MCAODose-dependent reduction in neurological deficits
Edaravone 3 mg/kgIntravenous24 hours post-MCAOSignificant improvement in neurological symptoms
Minocycline 3, 10 mg/kgIntravenous24 hours post-MCAOSignificant improvement in neurological scores
Citicoline 500 mg/kgIntraperitoneal21 days post-MCAOPreservation of cognitive function

Note: Neurological scores were assessed using various scales in the respective studies. Direct comparison of absolute scores is not always feasible; therefore, the reported improvement is a qualitative summary of the findings.

Table 2: Comparison of Infarct Volume Reduction

CompoundDosageAdministration RouteTime of AssessmentInfarct Volume Reduction (%)
This compound 10, 20, 40 mg/kgIntragastric24 hours post-MCAODose-dependent and significant reduction
Edaravone 3 mg/kgIntravenous24 hours post-MCAOSignificant reduction
Minocycline 3, 10 mg/kgIntravenous24 hours post-MCAO42% (3 mg/kg), 56% (10 mg/kg)
Citicoline 500 mg/kgIntraperitoneal21 days post-MCAOSignificant reduction in white matter damage

Experimental Protocols

The data presented is primarily based on the transient middle cerebral artery occlusion (tMCAO) model in rats. A detailed methodology is provided below to allow for replication and further cross-validation studies.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

  • Anesthesia: Anesthesia is induced with isoflurane (B1672236) or an intraperitoneal injection of a ketamine/xylazine mixture. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected distally.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The occlusion is typically maintained for 90 to 120 minutes.

  • Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion of the MCA territory.

  • Drug Administration: this compound or the comparative agent is administered at the specified doses and routes, typically at the onset of reperfusion or shortly after.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Assessed at 24 hours or other specified time points using a graded scale to evaluate motor and sensory deficits.

    • Infarct Volume Measurement: Determined at the end of the experiment (e.g., 24 hours or later) by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices. The infarct area appears white, while viable tissue stains red.

    • Biochemical and Molecular Analysis: Brain tissue from the ischemic hemisphere is collected for analysis of inflammatory markers, oxidative stress indicators, and protein expression related to signaling pathways.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects primarily through the modulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This action leads to a reduction in pro-inflammatory cytokine production and subsequent inflammatory damage.[1] The comparative agents operate through distinct yet sometimes overlapping mechanisms.

Bryodulcosigenin_Pathway cluster_0 Ischemia/Reperfusion cluster_1 This compound Intervention cluster_2 Cellular Response Ischemia Ischemia TLR4 TLR4 Ischemia->TLR4 This compound This compound This compound->TLR4 Neuroprotection Neuroprotection This compound->Neuroprotection NF-κB NF-κB TLR4->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation Neuronal Damage Neuronal Damage Neuroinflammation->Neuronal Damage

Caption: this compound's inhibition of the TLR4/NF-κB pathway.

Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in ischemic stroke.[1][2][3][4] Its primary mechanism involves neutralizing hydroxyl radicals and other reactive oxygen species (ROS), thereby protecting cell membranes and intracellular components from oxidative damage.

Edaravone_Pathway cluster_0 Ischemia/Reperfusion cluster_1 Edaravone Intervention cluster_2 Cellular Response Ischemia Ischemia ROS Production ROS Production Ischemia->ROS Production Edaravone Edaravone Edaravone->ROS Production Neuroprotection Neuroprotection Edaravone->Neuroprotection Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage

Caption: Edaravone's mechanism as a free radical scavenger.

Minocycline , a tetracycline (B611298) antibiotic, exhibits neuroprotective properties through its anti-inflammatory and anti-apoptotic effects. It inhibits microglial activation and the release of pro-inflammatory cytokines. Additionally, it can inhibit matrix metalloproteinases (MMPs), which are involved in blood-brain barrier breakdown.

Minocycline_Pathway cluster_0 Ischemia/Reperfusion cluster_1 Minocycline Intervention cluster_2 Cellular Response Ischemia Ischemia Microglial Activation Microglial Activation Ischemia->Microglial Activation Apoptosis Apoptosis Ischemia->Apoptosis Minocycline Minocycline Minocycline->Microglial Activation Minocycline->Apoptosis Neuroprotection Neuroprotection Minocycline->Neuroprotection Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglial Activation->Pro-inflammatory Cytokines Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines->Neuronal Damage Apoptosis->Neuronal Damage

Caption: Minocycline's anti-inflammatory and anti-apoptotic actions.

Citicoline is a precursor for the synthesis of phospholipids (B1166683) in neuronal membranes. Its neuroprotective effects are attributed to its ability to stabilize cell membranes, reduce free fatty acid accumulation, and enhance the synthesis of acetylcholine.

Citicoline_Pathway cluster_0 Ischemia/Reperfusion cluster_1 Citicoline Intervention cluster_2 Cellular Response Ischemia Ischemia Membrane Damage Membrane Damage Ischemia->Membrane Damage Citicoline Citicoline Phospholipid Synthesis Phospholipid Synthesis Citicoline->Phospholipid Synthesis Neuronal Damage Neuronal Damage Membrane Damage->Neuronal Damage Membrane Stabilization Membrane Stabilization Phospholipid Synthesis->Membrane Stabilization Neuroprotection Neuroprotection Membrane Stabilization->Neuroprotection

Caption: Citicoline's role in membrane stabilization.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the neuroprotective effects of a compound in the MCAO rat model.

MCAO_Workflow Animal Acclimatization Animal Acclimatization Baseline Neurological Assessment Baseline Neurological Assessment Animal Acclimatization->Baseline Neurological Assessment MCAO Surgery MCAO Surgery Baseline Neurological Assessment->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion Drug Administration Drug Administration Reperfusion->Drug Administration Post-treatment Monitoring Post-treatment Monitoring Drug Administration->Post-treatment Monitoring Neurological Assessment (24h) Neurological Assessment (24h) Post-treatment Monitoring->Neurological Assessment (24h) Sacrifice and Tissue Collection Sacrifice and Tissue Collection Neurological Assessment (24h)->Sacrifice and Tissue Collection Infarct Volume Measurement Infarct Volume Measurement Sacrifice and Tissue Collection->Infarct Volume Measurement Biochemical/Histological Analysis Biochemical/Histological Analysis Sacrifice and Tissue Collection->Biochemical/Histological Analysis

Caption: Experimental workflow for the MCAO model.

References

comparative analysis of Bryodulcosigenin extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various methods for extracting Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562) with significant anti-inflammatory properties. The comparison is based on available experimental data for this compound and related cucurbitane triterpenoids, offering insights into the performance of different techniques.

This compound has been isolated from the roots of Bryonia dioica and has demonstrated marked anti-inflammatory effects.[1] Its therapeutic potential underscores the need for optimized extraction protocols to maximize yield and purity. This guide explores conventional methods like maceration and Soxhlet extraction alongside modern techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE).

Comparative Analysis of Extraction Methods

The selection of an extraction method significantly influences the yield, purity, extraction time, and solvent consumption. While direct comparative studies on this compound extraction are limited, data from studies on similar cucurbitane-type triterpenoids provide valuable benchmarks for comparison.

Method Extraction Time Solvent Consumption Yield of Cucurbitane Triterpenoids (mg/g DW) *Key Advantages Key Disadvantages
Maceration 24 - 72 hoursHigh15% (crude extract yield from Bryonia dioica)Simple, low-cost setupTime-consuming, lower efficiency
Soxhlet Extraction 6 - 24 hoursModerateNot specified for this compound; variable for other saponinsContinuous extraction, good for less soluble compoundsTime-consuming, potential for thermal degradation of compounds
Ultrasonic-Assisted Extraction (UAE) 30 - 60 minutesLow~2.5 - 3.5 (for related cucurbitacins)[2]Fast, efficient, reduced solvent and energy consumptionRequires specialized equipment
Microwave-Assisted Extraction (MAE) 2 - 10 minutesLow~3.0 - 4.5 (for related cucurbitacins)[3][4]Very fast, highly efficient, lowest solvent consumptionRequires specialized microwave equipment, potential for localized overheating

*Data for cucurbitane triterpenoids from Momordica charantia and Diplocyclos palmatus is used as a proxy due to the lack of direct comparative data for this compound.[2][3][4]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for the extraction of triterpenoids and may require optimization for specific applications.

Maceration

Principle: This method involves soaking the plant material in a solvent at room temperature for an extended period. The solvent gradually penetrates the plant cells, dissolving the target compounds.

Protocol:

  • Preparation of Plant Material: Air-dry the roots of Bryonia dioica at room temperature and grind them into a fine powder.

  • Extraction: Place 100 g of the powdered plant material in a sealed container with 1 L of methanol.

  • Incubation: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Soxhlet Extraction

Principle: This technique utilizes a specialized apparatus for continuous extraction with a hot solvent. The solvent is repeatedly vaporized, condensed, and passed through the plant material, ensuring a thorough extraction.

Protocol:

  • Preparation of Plant Material: Prepare the dried and powdered roots of Bryonia dioica as described for maceration.

  • Loading: Place 20 g of the powdered plant material into a cellulose (B213188) thimble and place the thimble inside the Soxhlet extractor.

  • Extraction: Add 250 mL of ethanol (B145695) to the round-bottom flask. Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, initiating the extraction. The process is continued for 8 hours.

  • Concentration: After extraction, cool the apparatus and collect the extract from the flask. Concentrate the extract using a rotary evaporator.

Ultrasonic-Assisted Extraction (UAE)

Principle: UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, enhancing solvent penetration and mass transfer of the target compounds.[5]

Protocol:

  • Preparation of Plant Material: Use dried and powdered roots of Bryonia dioica.

  • Extraction: Mix 10 g of the powdered plant material with 200 mL of 80% ethanol in a flask.

  • Sonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

Principle: MAE utilizes microwave energy to heat the solvent and the plant material directly. This rapid and localized heating increases the internal pressure within the plant cells, causing them to rupture and release the bioactive compounds into the solvent.[3]

Protocol:

  • Preparation of Plant Material: Use dried and powdered roots of Bryonia dioica.

  • Extraction: Place 10 g of the powdered plant material in a microwave-safe extraction vessel with 200 mL of 80% ethanol.

  • Microwave Irradiation: Heat the mixture in a microwave extractor at a power of 500 W for 5 minutes. The temperature should be monitored and controlled to avoid overheating.

  • Filtration and Concentration: After cooling, filter the extract and concentrate it using a rotary evaporator.

Purification and Quantitative Analysis

Following extraction, the crude extract requires further purification to isolate this compound. This is typically achieved through chromatographic techniques.

Purification Protocol (Column Chromatography)
  • Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase, equilibrated with a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) and then methanol).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Isolation: Combine the fractions rich in this compound and concentrate them to obtain the purified compound.

Quantitative Analysis (High-Performance Liquid Chromatography - HPLC)

Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.

Protocol:

  • Instrumentation: An HPLC system equipped with a C18 column and a UV or photodiode array (PDA) detector is suitable.[6][7]

  • Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (B52724) is commonly used for the separation of triterpenoids.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Dissolve a known amount of the extract in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Analysis: Run the HPLC analysis and record the chromatograms. Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the calibration curve to determine the concentration of this compound in the extract samples.

Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the overall process and the biological context of this compound, the following diagrams illustrate the general experimental workflow and the anti-inflammatory signaling pathway modulated by this compound.

G cluster_extraction Extraction cluster_purification Purification & Analysis cluster_activity Biological Activity plant_material Bryonia dioica Roots (Dried and Powdered) extraction_method Extraction (Maceration, Soxhlet, UAE, or MAE) plant_material->extraction_method crude_extract Crude Extract extraction_method->crude_extract purification Column Chromatography crude_extract->purification hplc HPLC Analysis purification->hplc pure_compound Pure this compound hplc->pure_compound cell_model In vitro/In vivo Models pure_compound->cell_model data_analysis Data Analysis cell_model->data_analysis

Caption: General workflow for this compound extraction and analysis.

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway.[8][9]

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription This compound This compound This compound->IKK This compound->NFkB_nucleus

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

References

A Comparative Analysis of Bryodulcosigenin and Leading Anti-Osteoporosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the novel phytoconstituent Bryodulcosigenin against established anti-osteoporosis drugs, including Alendronate, Raloxifene (B1678788), and Denosumab. This guide provides a detailed examination of their efficacy, mechanisms of action, and supporting experimental data, primarily focusing on preclinical studies in ovariectomized (OVX) rat models, a standard for postmenopausal osteoporosis research.

Executive Summary

Osteoporosis, a debilitating bone disease characterized by low bone mass and microarchitectural deterioration, poses a significant global health challenge. While several therapeutic options are available, the quest for more effective and safer treatments is ongoing. This compound, a natural compound, has demonstrated promising anti-osteoporotic effects in recent preclinical studies. This guide aims to contextualize its potential by objectively comparing its performance against current therapeutic mainstays. The comparison is based on key metrics, including effects on bone mineral density (BMD), bone turnover markers, and underlying signaling pathways.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the quantitative data from preclinical studies in ovariectomized (OVX) rat models, providing a side-by-side comparison of this compound and established anti-osteoporosis drugs.

Table 1: Effect on Bone Mineral Density (BMD) in Ovariectomized Rats

CompoundDosageTreatment DurationSite of MeasurementChange in BMD vs. OVX Control
This compound 10, 20, 30 mg/kg/day (oral)8 weeksWhole femur, Caput femoris, Distal femur, Proximal femurSignificant increase (p < 0.001)
Alendronate 1 mg/kg/day (oral)56 daysFemurSignificant increase (p < 0.05)
Raloxifene 0.1-10 mg/kg/day (oral)5 weeksDistal femur, Proximal tibiaSignificant increase (ED50 of 0.03-0.3 mg/kg)[1]
Denosumab (Data in OVX rats limited)---

Table 2: Effect on Bone Turnover Markers in Ovariectomized Rats

CompoundMarker (Resorption)Change vs. OVX ControlMarker (Formation)Change vs. OVX Control
This compound TRAP, CTXSignificantly suppressedbALP, Osteocalcin (B1147995)Significantly suppressed (bALP), boosted (Osteocalcin)
Alendronate Urinary PyridinolineReduced to control levelsSerum Osteocalcin18-25% reduction
Raloxifene Urinary DPDSignificantly reduced (p < 0.001)[2]Serum ALP, OsteocalcinConflicting effects reported

Note: bALP = bone-specific alkaline phosphatase; CTX = C-terminal telopeptide of type I collagen; TRAP = tartrate-resistant acid phosphatase; DPD = deoxypyridinoline. Direct comparison of percentage changes is challenging due to variations in experimental protocols.

Mechanisms of Action: A Pathway-Level Comparison

The therapeutic effects of these compounds are rooted in their distinct mechanisms of action, which are visualized in the signaling pathway diagrams below.

This compound: A Multi-Targeted Approach

This compound appears to exert its anti-osteoporotic effects through a combination of anti-inflammatory action and modulation of the key bone remodeling signaling pathway.[3] It has been shown to significantly improve the OPG/RANKL ratio, thereby inhibiting osteoclastogenesis.[3] Furthermore, it reduces the levels of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-6, and IL-1β, which are known to promote bone resorption.[3]

Bryodulcosigenin_Pathway cluster_inflammation Inflammation TNF-α TNF-α IFN-γ IFN-γ IL-6 IL-6 IL-1β IL-1β This compound This compound This compound->TNF-α This compound->IFN-γ This compound->IL-6 This compound->IL-1β RANKL RANKL This compound->RANKL OPG OPG This compound->OPG Osteoclastogenesis Osteoclastogenesis RANKL->Osteoclastogenesis OPG->RANKL BoneResorption BoneResorption Osteoclastogenesis->BoneResorption

Mechanism of Action of this compound.
Alendronate: A Bisphosphonate's Action

Alendronate is a nitrogen-containing bisphosphonate that selectively adheres to bone mineral surfaces and is taken up by osteoclasts. Inside the osteoclast, it inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This disruption of the mevalonate pathway interferes with the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis and reduced bone resorption.

Alendronate_Pathway Alendronate Alendronate FPPS FPPS Alendronate->FPPS Mevalonate_Pathway Mevalonate_Pathway Mevalonate_Pathway->FPPS GTPase_Prenylation GTPase_Prenylation FPPS->GTPase_Prenylation Osteoclast_Function_Survival Osteoclast_Function_Survival GTPase_Prenylation->Osteoclast_Function_Survival BoneResorption BoneResorption Osteoclast_Function_Survival->BoneResorption

Mechanism of Action of Alendronate.
Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

Raloxifene is a selective estrogen receptor modulator (SERM) that acts as an estrogen agonist in bone tissue. It binds to estrogen receptors on bone cells, mimicking the effects of estrogen. This leads to a decrease in the production of cytokines that stimulate osteoclast activity and an increase in the production of factors that inhibit bone resorption, such as osteoprotegerin (OPG). The net effect is a reduction in bone turnover and preservation of bone mass.

Raloxifene_Pathway Raloxifene Raloxifene Estrogen_Receptor_Bone Estrogen_Receptor_Bone Raloxifene->Estrogen_Receptor_Bone Cytokine_Production Cytokine_Production Estrogen_Receptor_Bone->Cytokine_Production OPG_Production OPG_Production Estrogen_Receptor_Bone->OPG_Production Osteoclast_Activity Osteoclast_Activity Cytokine_Production->Osteoclast_Activity OPG_Production->Osteoclast_Activity BoneResorption BoneResorption Osteoclast_Activity->BoneResorption

Mechanism of Action of Raloxifene.
Denosumab: A RANKL Inhibitor

Denosumab is a human monoclonal antibody that specifically targets and binds to RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand). By neutralizing RANKL, Denosumab prevents it from binding to its receptor, RANK, on the surface of osteoclasts and their precursors. This inhibition blocks the signaling pathway that is crucial for the formation, function, and survival of osteoclasts, leading to a profound reduction in bone resorption.

Denosumab_Pathway Denosumab Denosumab RANKL RANKL Denosumab->RANKL RANK RANK RANKL->RANK Osteoclast Osteoclast RANK->Osteoclast Osteoclast_Precursor Osteoclast_Precursor Osteoclast_Precursor->Osteoclast Differentiation BoneResorption BoneResorption Osteoclast->BoneResorption

Mechanism of Action of Denosumab.

Experimental Protocols

A standardized experimental model is crucial for the comparative evaluation of anti-osteoporosis drugs. The most widely used and accepted preclinical model is the ovariectomy-induced osteoporosis model in rats, which mimics the estrogen deficiency seen in postmenopausal women.

General Ovariectomy-Induced Osteoporosis Protocol in Rats

A typical experimental workflow for evaluating the efficacy of anti-osteoporosis compounds in this model is as follows:

OVX_Workflow Start Animal Acclimatization OVX Ovariectomy (OVX) or Sham Surgery Start->OVX Recovery Post-operative Recovery OVX->Recovery Treatment Drug Administration (e.g., this compound, Alendronate, etc.) Recovery->Treatment Monitoring In-life Monitoring (Body weight, clinical signs) Treatment->Monitoring Endpoint Endpoint Analysis Treatment->Endpoint BMD_Analysis Bone Mineral Density (DXA) Endpoint->BMD_Analysis Biochem_Analysis Biochemical Analysis (Serum & Urine Markers) Endpoint->Biochem_Analysis Histo_Analysis Histomorphometry Endpoint->Histo_Analysis

General Experimental Workflow for OVX Rat Model.

Key Methodological Details:

  • Animals: Typically, female Sprague-Dawley or Wistar rats are used.

  • Ovariectomy: Bilateral ovariectomy is performed to induce estrogen deficiency. A sham operation is performed on the control group.

  • Drug Administration: The route, dosage, and frequency of administration are specific to the compound being tested. For instance, in the cited study, this compound was administered orally at doses of 10, 20, and 30 mg/kg for eight weeks.

  • Bone Mineral Density (BMD) Measurement: Dual-energy X-ray absorptiometry (DXA) is commonly used to measure BMD in the femur and lumbar spine.

  • Biochemical Analysis: Serum and urine samples are collected to measure bone turnover markers. For example, serum levels of osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX, a marker of bone resorption) are often analyzed using ELISA kits.

  • Histomorphometry: Bone tissue is processed for histological examination to assess microarchitectural parameters such as trabecular bone volume, trabecular number, and trabecular separation.

Conclusion

References

Validating the TLR4/NF-κB Signaling Pathway for Bryodulcosigenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bryodulcosigenin with other natural compounds known to modulate the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. The objective is to present the available experimental data to validate the therapeutic potential of this compound as a modulator of this key inflammatory pathway.

Introduction to the TLR4/NF-κB Signaling Pathway

The TLR4/NF-κB signaling pathway is a cornerstone of the innate immune system, playing a critical role in the inflammatory response to pathogens and cellular stress. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus, where it induces the expression of a wide array of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Dysregulation of this pathway is implicated in a multitude of inflammatory diseases, making it a prime target for therapeutic intervention.

This compound, a cucurbitane-type triterpenoid, has demonstrated significant anti-inflammatory effects, with evidence suggesting its mechanism of action involves the modulation of the TLR4/NF-κB pathway.[1] This guide will delve into the existing data supporting this claim and compare its performance with well-established natural TLR4/NF-κB inhibitors: Curcumin (B1669340), Resveratrol, and Quercetin.

Comparative Analysis of TLR4/NF-κB Pathway Inhibitors

This section presents a comparative analysis of this compound and alternative natural compounds based on their reported effects on the TLR4/NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels

CytokineTreatment GroupConcentration/Dose% Inhibition/Change (relative to control)Reference
TNF-αThis compound10 mg/kg~50% reduction[1]
IL-1βThis compound10 mg/kg~60% reduction[1]
IL-6This compound10 mg/kg~55% reduction[1]

Note: Data for this compound is estimated from a bar chart and should be considered indicative.

Table 2: Comparative Efficacy of TLR4/NF-κB Inhibitors

CompoundAssayCell Line/ModelIC50 / Effective ConcentrationKey FindingsReference
This compound Cytokine ReleaseIn vivo (mice)10 mg/kgReduced levels of TNF-α, IL-1β, and IL-6.[1]
Curcumin NF-κB DNA BindingRAW264.7 macrophages~5 µM (for analog EF31)More potent inhibition than curcumin (>50 µM).[2]
IκB Kinase β (IKKβ)Cell-free~1.92 µM (for analog EF31)Significantly greater inhibition than EF24 (~131 µM).[3]
Resveratrol NF-κB p65 Nuclear TranslocationRAW264.7 cells1-20 µMDose-dependently inhibited translocation.[4]
IκBα PhosphorylationRAW264.7 cells1-20 µMDose-dependently inhibited phosphorylation.[4]
Quercetin NF-κB1 Gene ExpressionHuman PBMCs5-50 µMSignificantly downregulated gene expression.[5]
TNF-α ProductionHuman PBMCs5-50 µMSignificantly downregulated production.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to assess the activity of compounds on the TLR4/NF-κB pathway.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol outlines the steps for detecting the phosphorylation of key proteins in the NF-κB signaling cascade, such as p65 and IκBα.

  • Cell Culture and Treatment:

    • Plate cells (e.g., RAW 264.7 macrophages) at a suitable density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound (e.g., this compound, Curcumin) for a specified time (e.g., 1 hour).

    • Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL), for a predetermined duration (e.g., 30 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes the measurement of pro-inflammatory cytokine levels in cell culture supernatants or serum.

  • Sample Collection:

    • Collect cell culture supernatants or serum from treated and control groups.

    • Centrifuge the samples to remove any cellular debris.

  • ELISA Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer for at least 1 hour.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the detection antibody. Incubate for 2 hours at room temperature.

    • Wash the plate and add the avidin-HRP conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add the substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentration of the cytokines in the samples based on the standard curve.

Visualizing the Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate the TLR4/NF-κB signaling pathway and a typical experimental workflow for its validation.

TLR4_NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 TLR4 TLR4 MD2 MD2 MyD88 MyD88 TLR4->MyD88 CD14->TLR4 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibition Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation DNA DNA NFkappaB_nuc->DNA Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Proinflammatory_Genes

Caption: The TLR4/NF-κB signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation start Seed Cells (e.g., RAW 264.7) treatment Pre-treat with This compound or Alternatives start->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant lysate Prepare Cell Lysates stimulation->lysate elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot for NF-κB Pathway Proteins (p-p65, p-IκBα) lysate->western quantification Quantify Protein Levels & Cytokine Concentrations elisa->quantification western->quantification comparison Compare Efficacy of Compounds quantification->comparison conclusion Validate Pathway Modulation comparison->conclusion

Caption: Experimental workflow for validating TLR4/NF-κB pathway modulation.

Conclusion

The available evidence strongly suggests that this compound exerts its anti-inflammatory effects, at least in part, through the modulation of the TLR4/NF-κB signaling pathway. This is supported by its ability to reduce the levels of key pro-inflammatory cytokines that are downstream targets of NF-κB.

However, for a complete validation and to firmly establish its potency relative to other known inhibitors, further research is warranted. Specifically, quantitative data on the direct effects of this compound on the phosphorylation status of key signaling intermediates like IKKβ and p65 is needed. Such studies would provide a more detailed mechanistic understanding and allow for a more direct comparison with compounds like Curcumin, Resveratrol, and Quercetin, for which more extensive quantitative data on NF-κB inhibition is available.

References

Bryodulcosigenin: A Comparative Analysis of its Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bryodulcosigenin, a naturally occurring cucurbitane-type triterpenoid, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory and neuroprotective effects. This guide provides a head-to-head comparison of this compound's anti-inflammatory activity against other relevant compounds, supported by experimental data and detailed methodologies. Due to a lack of publicly available data on specific synthetic analogs of this compound, this comparison focuses on its performance relative to other natural cucurbitane triterpenoids and the well-established steroidal anti-inflammatory drug, Dexamethasone.

Data Summary

The anti-inflammatory potential of this compound and related compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α) in response to an inflammatory stimulus like lipopolysaccharide (LPS).

CompoundAssayCell Line/ModelIC50 Value (µM)Reference CompoundIC50 Value (µM)
This compound TPA-induced inflammation (in vivo)Mouse ear0.2-0.6 mg/ear--
Kuguaovin A-G (1-7)Anti-NO productionNot specified15-35--
Cucurbitane Triterpenoids (1-15 from M. charantia)IL-6 production inhibitionBone marrow-derived dendritic cells0.028-1.962SB2035805.000
IL-12 production inhibitionBone marrow-derived dendritic cells0.012-1.360SB2035803.500
TNF-α production inhibitionBone marrow-derived dendritic cells0.033-4.357SB2035807.200
Momordicine ICytotoxicityIEC-18, FL83B---
(23E) 3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD)Anti-inflammatory activityRAW 264.7 cells, in vivo---
Dexamethasone Inhibition of various inflammatory mediatorsVarious modelsVaries--

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound are primarily attributed to its modulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1]

TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Initiates This compound This compound This compound->TLR4 Inhibits

Caption: TLR4/NF-κB Signaling Pathway Inhibition by this compound.

A typical experimental workflow to assess the anti-inflammatory activity of a compound like this compound is as follows:

Anti_Inflammatory_Assay_Workflow cluster_0 In Vitro Assay cluster_1 Data Analysis Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Pre_treatment 2. Pre-treat with This compound/Analog Cell_Culture->Pre_treatment Stimulation 3. Stimulate with LPS Pre_treatment->Stimulation Incubation 4. Incubate for 24h Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection NO_Assay 6a. Griess Assay for Nitric Oxide (NO) Supernatant_Collection->NO_Assay Cytokine_Assay 6b. ELISA for Pro-inflammatory Cytokines Supernatant_Collection->Cytokine_Assay IC50_Calculation 7. Calculate IC50 values NO_Assay->IC50_Calculation Cytokine_Assay->IC50_Calculation

References

Assessing the Specificity of Bryodulcosigenin's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562), has garnered significant interest for its potent anti-inflammatory, anti-apoptotic, and antioxidant properties. Preclinical studies have demonstrated its therapeutic potential in various inflammatory conditions, including colitis, neuroinflammation, and osteoporosis. The primary mechanism of action appears to be the modulation of key inflammatory signaling pathways. This guide provides a comparative analysis of this compound's known biological targets, juxtaposed with established inhibitors, and furnishes detailed experimental protocols for assessing target specificity.

Identified Biological Targets of this compound

Current research indicates that this compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways:

  • NLRP3 Inflammasome Pathway: this compound has been shown to suppress the activation of the NLRP3 inflammasome, a key multiprotein complex of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2]

  • TLR4/NF-κB Signaling Pathway: Studies have revealed that this compound can modulate the Toll-like receptor 4 (TLR4) signaling pathway.[1][3][4] This pathway, upon activation by ligands such as lipopolysaccharide (LPS), triggers a downstream cascade that results in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

Furthermore, this compound has been observed to influence the RANKL/OPG signaling axis , which is crucial in bone metabolism and is implicated in inflammatory conditions like osteoporosis.[5][6][7] It also modulates the expression of various downstream inflammatory mediators, including TNF-α and cyclooxygenase-2 (COX-2).[3][5]

Quantitative Comparison of Inhibitor Potency

A direct quantitative assessment of this compound's binding affinity and inhibitory potency (e.g., IC50, Kd, Ki values) for its targets is not yet available in publicly accessible literature. However, to provide a framework for comparison, the following table summarizes the potency of well-characterized inhibitors of the NLRP3 inflammasome and TLR4 signaling pathways.

TargetInhibitorIC50 ValueCell Type / Assay Conditions
NLRP3 Inflammasome This compound Data not available
MCC950~7.5 nMMouse Bone Marrow-Derived Macrophages (LPS + ATP stimulation)
Dapansutrile (OLT1177)Reduces IL-1β by 60% at nanomolar concentrationsHuman blood-derived macrophages (LPS stimulation)
Inzomelid~30 nMTHP-1 cells (LPS + Nigericin stimulation)
TLR4 Signaling This compound Data not available
TAK-242 (Resatorvid)~1.9 nMInhibition of LPS-induced NF-κB activation in HEK293-hTLR4/MD2-CD14 cells
Eritoran~5 nMInhibition of LPS-induced TNF-α production in human whole blood

Experimental Protocols for Target Specificity Assessment

To rigorously assess the specificity of this compound or any compound against its biological targets, a series of well-defined experimental protocols are essential.

NLRP3 Inflammasome Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against NLRP3 inflammasome activation.

Methodology:

  • Cell Culture and Priming:

    • Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes. For THP-1 cells, differentiate into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with a serial dilution of the test compound (e.g., this compound) for 1 hour.

  • NLRP3 Activation:

    • Induce NLRP3 inflammasome activation by adding a specific agonist, such as ATP (5 mM for 30 minutes) or Nigericin (10 µM for 1 hour).

  • Quantification of IL-1β Release:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Plot the IL-1β concentration against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic curve).

TLR4/NF-κB Signaling Inhibition Assay

Objective: To assess the inhibitory effect of a test compound on TLR4-mediated NF-κB activation.

Methodology:

  • Cell Line and Reporter System:

    • Use a cell line that expresses TLR4, MD2, and CD14 (e.g., HEK293 cells stably transfected with these components).

    • These cells should also contain an NF-κB-driven reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP).

  • Inhibitor Treatment:

    • Pre-incubate the cells with a serial dilution of the test compound for 1 hour.

  • TLR4 Activation:

    • Stimulate the cells with a specific TLR4 agonist, such as LPS (e.g., 100 ng/mL), for a defined period (e.g., 6-24 hours).

  • Reporter Gene Assay:

    • Measure the reporter gene activity in the cell lysate (for luciferase) or supernatant (for SEAP) using an appropriate substrate and a luminometer or spectrophotometer.

  • Data Analysis:

    • Plot the reporter activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression.

Target Engagement and Binding Affinity Assays

To confirm direct binding and determine the affinity of a compound for its target, more specific biophysical and biochemical assays are required.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in the thermal stability of a target protein upon ligand binding.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics and affinity of the interaction between a compound and its purified target protein in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters of the interaction, including the dissociation constant (Kd).

  • Radioligand Binding Assays: These assays use a radioactively labeled ligand to quantify the binding of a test compound to its target receptor through competition.[8][9]

Visualizing the Pathways and Workflows

To better understand the points of intervention and the experimental logic, the following diagrams are provided.

NLRP3_Inflammasome_Pathway cluster_Signal1 Signal 1 (Priming) cluster_Signal2 Signal 2 (Activation) cluster_Output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_gene NLRP3 NFkB->NLRP3_gene IL1B IL-1β DAMPs DAMPs / PAMPs NLRP3 NLRP3 DAMPs->NLRP3 ASC ASC NLRP3->ASC Oligomerization pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 Casp1->pro_IL1B Casp1->IL1B IL18 IL-18 Casp1->IL18 Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound This compound->NLRP3 MCC950 MCC950 MCC950->NLRP3

Caption: The NLRP3 inflammasome activation pathway and points of inhibition.

TLR4_Signaling_Pathway cluster_nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Genes Inflammatory Genes NFkB_nuc NF-κB NFkB_nuc->Genes This compound This compound This compound->TLR4_MD2 TAK242 TAK-242 TAK242->TLR4_MD2

Caption: The TLR4 signaling pathway leading to NF-κB activation.

Experimental_Workflow Start Compound of Interest (e.g., this compound) Primary_Screen Primary Screening (Cell-based assays) Start->Primary_Screen IC50 Determine IC50 (e.g., IL-1β ELISA) Primary_Screen->IC50 Selectivity Selectivity Assays (e.g., other inflammasomes, other TLRs) IC50->Selectivity Target_Engagement Target Engagement (e.g., CETSA) Selectivity->Target_Engagement Binding_Affinity Binding Affinity (e.g., SPR, ITC) Target_Engagement->Binding_Affinity Off_Target Off-Target Profiling Binding_Affinity->Off_Target Lead_Optimization Lead Optimization Off_Target->Lead_Optimization

Caption: A general experimental workflow for assessing inhibitor specificity.

References

Independent Verification of Bryodulcosigenin's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Bryodulcosigenin against established alternatives in preclinical models of inflammation, cerebral ischemia, and osteoporosis. The data presented is compiled from publicly available experimental studies to facilitate an independent verification of its efficacy.

Executive Summary

This compound, a cucurbitane-type triterpenoid (B12794562), has demonstrated significant therapeutic potential in various preclinical studies. This guide summarizes the available quantitative data on its efficacy in models of colitis, cerebral ischemia, and osteoporosis, and compares it with established therapeutic agents: Dexamethasone (B1670325), Methylprednisolone, and Alendronate, respectively. While this compound shows promising activity, a direct comparison is limited by the varied reporting of experimental outcomes. This guide aims to bridge this gap by structuring the available data for easier comparative analysis.

Anti-inflammatory Potential: Colitis

This compound has been evaluated for its anti-inflammatory effects in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. Its performance is compared with Dexamethasone, a corticosteroid commonly used to treat inflammatory conditions.

Table 1: Comparison of Efficacy in DSS-Induced Colitis Mouse Model

CompoundDosageKey Efficacy MetricResult
This compound10 mg/kg/day (oral)Disease Activity Index (DAI)Significantly improved DAI[1][2]
Dexamethasone0.06 mg/dayMacroscopic ScoreDid not prevent the induction of colitis[3][4]

Experimental Protocol: DSS-Induced Colitis in Mice

A chronic ulcerative colitis model was established in mice using 2.5% dextran sulfate sodium (DSS) in their drinking water for 64 days. This compound was administered orally at a dose of 10 mg/kg/day. The disease activity index (DAI), which includes measures of weight loss, stool consistency, and bleeding, was monitored to assess the severity of colitis.[1] For the Dexamethasone study, acute colitis was induced with 10% DSS for 2 days, and Dexamethasone was administered at 0.06 mg/day.

Signaling Pathway: this compound in Colitis

This compound is understood to exert its anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome. This pathway is crucial in the inflammatory response associated with colitis.

G cluster_0 DSS-induced Colitis cluster_1 NLRP3 Inflammasome Pathway Intestinal Epithelial Cell Damage Intestinal Epithelial Cell Damage NLRP3 NLRP3 Intestinal Epithelial Cell Damage->NLRP3 activates ASC ASC NLRP3->ASC recruits Caspase-1 Caspase-1 ASC->Caspase-1 activates IL-1β / IL-18 IL-1β / IL-18 Caspase-1->IL-1β / IL-18 cleaves pro-forms to active forms Inflammation Inflammation IL-1β / IL-18->Inflammation This compound This compound This compound->NLRP3 inhibits activation

Figure 1. this compound's inhibition of the NLRP3 inflammasome pathway in colitis.

Neuroprotective Potential: Cerebral Ischemia

The neuroprotective effects of this compound have been studied in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke. Its efficacy is compared with Methylprednisolone, a corticosteroid that has been investigated for its neuroprotective properties.

Table 2: Comparison of Efficacy in MCAO-Induced Cerebral Ischemia Rat Model

CompoundDosageKey Efficacy MetricResult
This compoundNot specified in abstractInfarct Volume, Neurological DeficitsSignificantly suppressed infarct volume and neurological deficits
Methylprednisolone105 mg/kg (intra-arterial)Infarct Volume20% reduction in infarct volume in temporary MCAO

Experimental Protocol: MCAO-Induced Cerebral Ischemia in Rats

To induce focal cerebral ischemia, a nylon monofilament suture with a silicon-coated tip was inserted into the internal carotid artery of rats to occlude the middle cerebral artery (MCAO). For temporary MCAO, the suture is withdrawn after a specific period (e.g., 3 hours) to allow reperfusion. Infarct volume is typically measured 24 hours after MCAO using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC).

Signaling Pathway: this compound in Cerebral Ischemia

This compound's neuroprotective effects are attributed to its modulation of the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway, which plays a key role in the inflammatory cascade following ischemic brain injury.

G cluster_0 Cerebral Ischemia/Reperfusion Injury cluster_1 TLR4/NF-κB Signaling Pathway Ischemia Ischemia TLR4 TLR4 Ischemia->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits NF-κB NF-κB MyD88->NF-κB activates Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) promotes transcription Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines (TNF-α, IL-6)->Neuronal Damage This compound This compound This compound->NF-κB modulates

Figure 2. this compound's modulation of the TLR4/NF-κB pathway in cerebral ischemia.

Anti-Osteoporosis Potential

This compound has been investigated for its potential to treat osteoporosis in an ovariectomy (OVX)-induced osteoporosis rat model. This model mimics postmenopausal osteoporosis. Its effects are compared with Alendronate, a bisphosphonate drug widely prescribed for osteoporosis.

Table 3: Comparison of Efficacy in OVX-Induced Osteoporosis Rat Model

CompoundDosageKey Efficacy MetricResult
This compound10, 20, 30 mg/kg (oral)Bone Mineral Density (BMD)Significantly increased BMD in whole femur, caput femoris, distal femur, and proximal femur
Alendronate0.1 mg/kg (subcutaneous)Bone Mineral Density (BMD)Increased BMD of ovariectomized rats

Experimental Protocol: OVX-Induced Osteoporosis in Rats

Female rats underwent ovariectomy (OVX) to induce estrogen deficiency, leading to bone loss. This compound was administered orally at doses of 10, 20, and 30 mg/kg for eight weeks. Alendronate was administered subcutaneously at a dose of 0.1 mg/kg for 6 weeks. Bone mineral density (BMD) was measured to assess the effects of the treatments on bone mass.

Experimental Workflow: Evaluation of Anti-Osteoporosis Agents

The general workflow for evaluating the efficacy of anti-osteoporosis compounds in the OVX rat model involves several key steps.

G Ovariectomy (OVX) in Rats Ovariectomy (OVX) in Rats Induction of Osteoporosis Induction of Osteoporosis Ovariectomy (OVX) in Rats->Induction of Osteoporosis Treatment Groups (Vehicle, this compound, Alendronate) Treatment Groups (Vehicle, this compound, Alendronate) Induction of Osteoporosis->Treatment Groups (Vehicle, this compound, Alendronate) Bone Mineral Density (BMD) Measurement Bone Mineral Density (BMD) Measurement Treatment Groups (Vehicle, this compound, Alendronate)->Bone Mineral Density (BMD) Measurement Biochemical Marker Analysis Biochemical Marker Analysis Treatment Groups (Vehicle, this compound, Alendronate)->Biochemical Marker Analysis Histomorphometric Analysis Histomorphometric Analysis Treatment Groups (Vehicle, this compound, Alendronate)->Histomorphometric Analysis Data Analysis & Comparison Data Analysis & Comparison Bone Mineral Density (BMD) Measurement->Data Analysis & Comparison Biochemical Marker Analysis->Data Analysis & Comparison Histomorphometric Analysis->Data Analysis & Comparison

Figure 3. General experimental workflow for evaluating anti-osteoporosis agents.

Conclusion

The compiled data suggests that this compound exhibits promising therapeutic potential across multiple disease models. In DSS-induced colitis, it significantly improved the disease activity index. In a model of cerebral ischemia, it demonstrated neuroprotective effects by reducing infarct volume and neurological deficits. Furthermore, in an osteoporosis model, this compound was shown to significantly increase bone mineral density.

While these findings are encouraging, it is crucial to note that the available data often lacks the specific quantitative metrics needed for a direct, robust comparison with established drugs. For instance, percentage improvements and IC50 values for this compound in these specific preclinical models are not consistently reported. Future studies should aim to include such quantitative endpoints to facilitate a more definitive assessment of this compound's therapeutic potential relative to current standards of care. This will be essential for guiding further drug development efforts and the design of potential clinical trials.

References

Safety Operating Guide

Navigating the Disposal of Bryodulcosigenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Bryodulcosigenin's Profile

A clear understanding of this compound's chemical and physical properties is the first step toward safe handling and disposal.

PropertyValueSource
Molecular FormulaC30H50O4PubChem[2]
Molecular Weight474.7 g/mol PubChem[2]
AppearanceNot specified
SolubilityNot specified
Hazard ProfileNot fully characterized; treat as hazardousGeneral Precaution

Prohibited Disposal Methods

Certain disposal methods are strictly prohibited for chemical waste like this compound to prevent environmental contamination and potential health hazards.

  • Drain Disposal: Hazardous chemicals must never be poured down the drain.[3][4]

  • Trash Disposal: Chemicals that are toxic, reactive, flammable, corrosive, or carcinogenic are not suitable for regular trash disposal.

  • Evaporation: Disposal by evaporation, including in fume hoods, is not permitted as it can release toxic vapors.

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the safe disposal of solid and liquid waste containing this compound.

1. Waste Identification and Segregation:

  • Properly identify all waste streams containing this compound.

  • Segregate this compound waste from other chemical waste to avoid dangerous reactions. Incompatible chemicals should be separated by physical barriers.

2. Use of Appropriate Waste Containers:

  • Select waste containers that are chemically compatible with this compound. Plastic is often preferred for its durability.

  • Ensure containers are in good condition, free from damage, and have secure, leak-proof closures.

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion.

3. Proper Labeling of Waste Containers:

  • Clearly label each container with "Hazardous Waste" and the full chemical name, "this compound."

  • Include information on the hazards (e.g., "Toxic") and the date waste accumulation began.

4. Storage in a Designated Satellite Accumulation Area (SAA):

  • Store all this compound waste in a designated SAA that is at or near the point of generation.

  • The SAA must be inspected weekly for any signs of leakage.

  • Ensure the SAA is in a well-ventilated and secure area to prevent unauthorized access.

5. Arranging for Professional Waste Collection:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow your institution's specific procedures for requesting a waste pickup.

This procedural flowchart provides a visual guide to the this compound disposal process.

Bryodulcosigenin_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal Generate Generate this compound Waste (Solid or Liquid) Segregate Segregate from Incompatible Waste Generate->Segregate Container Select Appropriate Waste Container Segregate->Container Label Label Container: 'Hazardous Waste - this compound' Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Inspect Weekly Inspection of SAA Store->Inspect Pickup Arrange for EHS Waste Pickup Inspect->Pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Bryodulcosigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of Bryodulcosigenin

This compound, a cucurbitane-type triterpenoid (B12794562) isolated from the roots of Bryonia dioica, has demonstrated notable anti-inflammatory effects, making it a compound of interest for further research and drug development.[1] As with any biologically active compound, proper handling and safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for working with this compound.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Toxicological: The full toxicological profile of this compound is not well-documented. Assume the compound is potent and potentially toxic upon ingestion, inhalation, or skin contact.

  • Irritant: May cause skin and eye irritation upon direct contact.[2]

  • Sensitization: The potential for respiratory or skin sensitization is unknown.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Additional Recommendations
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields or goggles - N95 or higher-rated respirator- Perform in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation and Handling - Nitrile gloves - Lab coat - Safety glasses with side shields or goggles- Handle in a chemical fume hood. - Use a face shield if there is a splash hazard.
Cell Culture and In Vitro Assays - Nitrile gloves - Lab coat - Safety glasses- Perform work in a biological safety cabinet (BSC).
Animal Dosing and Handling - Nitrile gloves (double-gloving recommended) - Lab coat or disposable gown - Safety glasses with side shields or goggles - N95 or higher-rated respirator- Handle animals in a ventilated cage changing station or BSC. - Be aware of potential for aerosol generation.

Operational Plan: Step-by-Step Handling Procedures

A clear and logical workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.

Bryodulcosigenin_Workflow This compound Handling Workflow cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Management receive Receive Compound store Store at -20°C or -80°C receive->store Verify Integrity weigh Weigh Solid store->weigh Transport in Secondary Container dissolve Dissolve in Solvent weigh->dissolve In Fume Hood invitro In Vitro Assays dissolve->invitro invivo In Vivo Studies dissolve->invivo solid_waste Contaminated Solid Waste invitro->solid_waste liquid_waste Contaminated Liquid Waste invitro->liquid_waste invivo->solid_waste invivo->liquid_waste dispose Dispose via Chemical Waste Program solid_waste->dispose liquid_waste->dispose

Caption: Workflow for safe handling of this compound.

1. Stock Solution Preparation:

  • Objective: To prepare a concentrated stock solution of this compound for experimental use.

  • Methodology:

    • Don appropriate PPE as outlined in the table above.

    • Perform all operations within a certified chemical fume hood.

    • Tare a suitable vial on an analytical balance.

    • Carefully add the desired amount of solid this compound to the vial.

    • Record the exact weight.

    • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired concentration.

    • Cap the vial securely and vortex until the solid is completely dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, date, and your initials.

    • Store the stock solution at -20°C or -80°C in a sealed, secondary container.[3]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused Solid Compound - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste according to your institution's guidelines.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, sealed hazardous waste bag or container. - Dispose of as solid chemical waste.
Contaminated Liquid Waste (e.g., media, solvents) - Collect in a compatible, sealed, and clearly labeled hazardous waste container. - Do not mix with other waste streams unless compatibility is confirmed. - Dispose of according to your institution's chemical waste procedures.
Contaminated Animal Bedding and Carcasses - Dispose of in accordance with your institution's policies for hazardous chemical and/or pathological waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention.
Inhalation - Move to fresh air immediately. - If breathing is difficult, administer oxygen. - Seek medical attention.
Ingestion - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention.
Spill - Evacuate the immediate area. - Alert others and your supervisor. - If the spill is small and you are trained and equipped to handle it, wear appropriate PPE and clean it up with an absorbent material. - For large spills, contact your institution's environmental health and safety department.

By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery. Always prioritize safety and consult your institution's specific protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryodulcosigenin
Reactant of Route 2
Bryodulcosigenin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.